Tetrahydrofuran
Description
Oxolane is a cyclic ether that is butane in which one hydrogen from each methyl group is substituted by an oxygen. It has a role as a polar aprotic solvent. It is a member of oxolanes, a saturated organic heteromonocyclic parent, a cyclic ether and a volatile organic compound.
This compound is a natural product found in Coffea arabica and Castanopsis cuspidata with data available.
Structure
3D Structure
Properties
IUPAC Name |
oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURNTSHIVDZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | tetrahydrofuran | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-97-3 | |
| Record name | Poly(tetrahydrofuran) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1021328 | |
| Record name | Tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Furan, tetrahydro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Tetrahydrofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
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| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tetrahydrofuran | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrahydrofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tetrahydrofuran | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tetrahydrofuran | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrahydrofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Tetrahydrofuran | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Tetrahydrofuran | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |
| Record name | TETRAHYDROFURAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1582 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetrahydrofuran | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAHYDROFURAN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | TETRAHYDROFURAN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/107 | |
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Impurities |
Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |
| Record name | Tetrahydrofuran | |
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Color/Form |
Colorless, mobile liquid, Water-white liquid, Colorless liquid | |
CAS No. |
109-99-9, 24979-97-3 | |
| Record name | TETRAHYDROFURAN | |
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| Record name | Tetrahydrofuran | |
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| Record name | Furan, tetrahydro- | |
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Melting Point |
-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |
| Record name | TETRAHYDROFURAN | |
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| Record name | Tetrahydrofuran | |
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| Record name | Tetrahydrofuran | |
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| Record name | TETRAHYDROFURAN | |
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| Record name | TETRAHYDROFURAN | |
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Foundational & Exploratory
Tetrahydrofuran synthesis from 1,4-butanediol
An In-depth Technical Guide to the Synthesis of Tetrahydrofuran from 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (THF) is a pivotal organic solvent and a critical precursor for synthesizing valuable polymers, most notably polytetramethylene ether glycol (PTMEG). The primary industrial route to THF is the acid-catalyzed cyclodehydration of 1,4-butanediol (BDO). This guide provides a comprehensive technical overview of this transformation, grounded in established chemical principles and contemporary research. We will dissect the reaction mechanism, explore the evolution of catalytic systems from corrosive mineral acids to advanced heterogeneous catalysts, and detail the influence of process parameters on reaction kinetics and yield. Furthermore, this document presents a detailed laboratory protocol, summarizes key performance data, and outlines essential safety and handling procedures. The objective is to equip researchers and development professionals with the expert knowledge required to understand, optimize, and safely execute the synthesis of THF from BDO.
Introduction: The Significance of the BDO to THF Conversion
This compound (C₄H₈O) is an indispensable chemical intermediate and solvent. Its major application lies in the production of PTMEG, which is a fundamental component in the manufacture of high-performance polyurethane fibers like spandex, urethane elastomers, and copolyester-ether elastomers[1]. The remainder of THF production is utilized as a versatile solvent for PVC cements, coatings, and as a reaction medium in pharmaceutical synthesis[1].
The most prevalent commercial pathway to THF is the dehydration of 1,4-butanediol[2][3][4]. This process is strategically significant as BDO itself is a large-volume commodity chemical. While traditionally derived from petrochemical feedstocks such as acetylene, butadiene, or propylene, there is a marked industrial shift towards bio-based fermentation routes for BDO production[1][5][6]. This transition makes the cyclodehydration of BDO a key reaction in the value chain of renewable chemicals, rendering the optimization of this synthesis paramount for sustainable chemical manufacturing[7]. The core transformation is an endothermic and reversible acid-catalyzed intramolecular dehydration, also known as cyclodehydration, which yields THF and water[1][2][8].
Reaction Mechanism and Kinetics
The conversion of 1,4-butanediol to this compound is a classic example of an acid-catalyzed intramolecular dehydration. The reaction proceeds through a series of well-understood steps, initiated by the protonation of one of the hydroxyl groups.
-
Protonation: An acid catalyst (H⁺) protonates one of the terminal hydroxyl (-OH) groups of the BDO molecule, converting it into a good leaving group (-OH₂⁺).
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a primary carbocation at the terminal carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the second hydroxyl group acts as a nucleophile, attacking the electron-deficient carbocation. This intramolecular cyclization forms a five-membered protonated oxonium ion.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.
The overall reaction is endothermic, with a heat of reaction of approximately 1.0 kcal/mol[2]. The reaction is reversible, with equilibrium yields of THF ranging from 84% at 200°C to 94% at 350°C in high-temperature water systems[2][8]. Kinetic analyses have shown that the reaction can follow different models depending on the catalyst and conditions. For instance, over a layered niobium molybdate solid acid, the dehydration follows a Tamaru-type mechanism involving two successive irreversible steps[9][10][11].
Sources
- 1. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20080161585A1 - Production of this compound from 1,4-butanediol - Google Patents [patents.google.com]
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- 5. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bio-based 1,4-butanediol and this compound synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of this compound synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of aqueous-phase cyclodehydration of 1,4-butanediol and erythritol over a layered niobium molybdate solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic analysis of aqueous-phase cyclodehydration of 1,4-butanediol and erythritol over a layered niobium molybdate solid acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
An In-depth Technical Guide to the Molecular Structure and Polarity of Tetrahydrofuran (THF)
Introduction: The Ubiquitous Nature of Tetrahydrofuran
This compound (THF), known systematically as oxolane, is a heterocyclic organic compound with the chemical formula (CH₂O)₄O.[1] It presents as a colorless, water-miscible organic liquid of low viscosity.[1] Within the realms of chemical research and industrial application, THF's reputation is built upon its versatility as a solvent and its role as a monomeric precursor for polymers.[1] Its moderate polarity and wide liquid range make it an exceptional solvent for a vast array of both polar and nonpolar compounds.[1] This unique characteristic is pivotal in its application for dissolving polymers like polyvinyl chloride (PVC) prior to analysis by gel permeation chromatography, as a primary component in PVC adhesives, and as a solvent for organometallic reagents such as Grignard and organolithium compounds.[1] This guide provides an in-depth exploration of the two fundamental properties that underpin THF's utility: its distinct molecular structure and its resultant polarity.
Part 1: Deconstructing the Molecular Architecture of THF
The efficacy of THF as a solvent and reactant is intrinsically linked to its three-dimensional structure. A cursory look at its formula, C₄H₈O, reveals a five-membered ring, but a deeper analysis of its conformation is necessary to understand its chemical behavior.[2][3]
Ring Conformation: Beyond the Planar Fallacy
Unlike aromatic rings such as benzene, the THF ring is not planar. A planar conformation would induce significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons, as well as angle strain. To alleviate these strains, the ring puckers.[4][5] The most stable conformations of THF are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms.[6] In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom (either a carbon or the oxygen) puckered out of the plane.[7][8] The energy barrier between these conformations is very low, allowing for rapid interconversion at room temperature, a phenomenon known as pseudorotation. This dynamic puckering is a key feature of its molecular architecture.
Bond Angles and Electronegativity
The internal bond angles of a planar pentagon are 108°, which is very close to the ideal sp³ tetrahedral bond angle of 109.5°. However, the puckering of the THF ring allows the C-C-C and C-O-C bond angles to approach this ideal tetrahedral geometry more closely, thus minimizing angle strain. The central oxygen atom is the most electronegative atom in the ring. This high electronegativity creates bond dipoles as the oxygen atom pulls electron density away from the adjacent carbon atoms. It is this charge separation that is the genesis of THF's polarity.
Caption: Ball-and-stick model of THF's puckered conformation.
Part 2: The Polarity of this compound
THF is classified as a moderately polar, aprotic solvent.[1][9] This classification is a direct consequence of its molecular structure and is quantifiable through physical properties like its dipole moment and dielectric constant.
Dipole Moment and Dielectric Constant
The electronegativity difference between the oxygen and carbon atoms (approximately 3.44 and 2.55 on the Pauling scale, respectively) results in significant C-O bond dipoles. Due to the non-planar, asymmetric structure of the THF molecule, these individual bond dipoles do not cancel each other out.[10] The vector sum of these bond dipoles results in a net molecular dipole moment. The reported dipole moment for THF is approximately 1.63 to 1.75 Debye (D).[1][11]
The polarity of a solvent is also characterized by its dielectric constant (ε), which is a measure of its ability to separate opposite charges. THF has a dielectric constant of approximately 7.6.[1][11][12][13] While this is lower than highly polar solvents like water (ε ≈ 80), it is significantly higher than nonpolar solvents like hexane (ε ≈ 1.9), placing THF firmly in the category of moderately polar solvents.[1][10]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O | [1][2][3] |
| Molar Mass | 72.11 g·mol⁻¹ | [1][2][14] |
| Boiling Point | 66 °C (151 °F) | [1][11][15][16] |
| Density | 0.8876 g/cm³ (at 20 °C) | [1][16] |
| Dipole Moment | 1.63 - 1.75 D | [1][11][12] |
| Dielectric Constant | 7.58 - 7.6 | [1][11][12][13] |
| Solubility in Water | Miscible | [1][16] |
Solvent Characteristics: The "Best of Both Worlds"
THF's moderate polarity is the key to its broad utility as a solvent. The nonpolar hydrocarbon backbone (the four -CH₂- groups) provides van der Waals interactions, allowing it to dissolve a wide range of nonpolar compounds.[17] Simultaneously, the polar ether oxygen, with its lone pairs of electrons, can engage in dipole-dipole interactions and act as a hydrogen bond acceptor.[9][18] This latter capability is what renders THF fully miscible with water.[1][18] The oxygen's lone pairs can form strong hydrogen bonds with the hydrogen atoms of water molecules.[18] This dual nature—a nonpolar body with a polar head—allows THF to effectively bridge the gap between polar and nonpolar solvents.
Part 3: Experimental Validation of THF's Solvent Properties
The theoretical principles of THF's polarity can be readily demonstrated through a straightforward miscibility experiment. The guiding principle is "like dissolves like," which states that substances with similar polarities tend to be miscible.[19]
Protocol: Determination of THF Miscibility
Objective: To visually determine the miscibility of THF with a polar solvent (deionized water) and a nonpolar solvent (n-hexane).
Materials:
-
This compound (THF), reagent grade
-
Deionized water
-
n-Hexane, reagent grade
-
Three 15 mL glass test tubes with stoppers
-
Graduated pipettes (10 mL)
Methodology:
-
Preparation: Label three test tubes as "Control," "THF + Water," and "THF + Hexane."
-
Control Sample: To the "Control" test tube, add 5 mL of deionized water and 5 mL of n-hexane. Stopper the tube and gently invert it several times. Allow the mixture to settle for 2 minutes and observe.
-
THF and Water: To the "THF + Water" test tube, add 5 mL of THF and 5 mL of deionized water. Stopper the tube, gently invert several times, and let it stand for 2 minutes. Record all observations.
-
THF and Hexane: To the "THF + Hexane" test tube, add 5 mL of THF and 5 mL of n-hexane. Stopper the tube, gently invert several times, and let it stand for 2 minutes. Record all observations.
Expected Results & Causality:
-
Control: The water and n-hexane will be immiscible, forming two distinct layers. This is the expected outcome when mixing a highly polar and a nonpolar liquid.
-
THF + Water: A single, clear, homogeneous phase will be observed. This demonstrates that THF is fully miscible with water. The miscibility is a direct result of the strong hydrogen bonding interactions between the ether oxygen of THF and the hydrogen atoms of water.[18]
-
THF + Hexane: A single, clear, homogeneous phase will be observed. This demonstrates that THF is also miscible with the nonpolar solvent hexane. This is due to the significant nonpolar character of THF's hydrocarbon ring, which allows for effective van der Waals interactions with the alkane molecules of hexane.
Caption: Workflow for the experimental validation of THF's miscibility.
Conclusion
The molecular structure of this compound—specifically its non-planar, puckered five-membered ring and the inclusion of an electronegative oxygen atom—is directly responsible for its valuable properties as a moderately polar aprotic solvent. This unique combination of a nonpolar hydrocarbon framework and a polar, hydrogen-bond-accepting ether group allows it to dissolve an exceptionally wide range of substances, making it an indispensable tool in both academic and industrial laboratories. Understanding these fundamental structural and electronic properties is crucial for its effective application in synthesis, polymer science, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. This compound [webbook.nist.gov]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. researchgate.net [researchgate.net]
- 7. Triphenyl(tetrahydrofuran)aluminium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. This compound Solvent Properties [macro.lsu.edu]
- 12. This compound [stenutz.eu]
- 13. Dielectric Constant [macro.lsu.edu]
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Tetrahydrofuran (THF) in the Laboratory: A Comprehensive Technical Guide to Health and Safety Hazards
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran (THF), a versatile solvent with the formula (CH₂)₄O, is a staple in numerous research and industrial laboratories.[1][2][3] Its utility in polymer science, chromatography, and as a reaction medium is well-established.[1] However, its seemingly benign, ether-like odor belies a host of significant health and safety hazards that demand rigorous control measures. This guide provides a comprehensive overview of the risks associated with THF and outlines the necessary protocols to ensure a safe laboratory environment.
This document moves beyond a simple recitation of safety data sheet information. It aims to provide a deeper, mechanistic understanding of the hazards, empowering laboratory personnel to make informed decisions and foster a proactive safety culture. The causality behind each procedural recommendation is explained, grounding safety practices in scientific principles.
I. The Dual Threat: Fire and Explosion Hazards
The most immediate and catastrophic risks associated with THF are its extreme flammability and the potential for peroxide-induced explosions.[4] A thorough understanding of these properties is non-negotiable for any individual handling this solvent.
Extreme Flammability
THF is a highly flammable liquid with a low flash point, meaning it can readily ignite at ambient temperatures.[4][5] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" phenomenon.[2][6]
Key Physicochemical Properties Related to Flammability:
| Property | Value | Significance in the Lab |
| Flash Point | 6°F (-14.4°C) | Can ignite at typical room temperatures.[6] |
| Boiling Point | 151°F (66°C) | Volatile, readily forms flammable vapor.[7][8] |
| Vapor Pressure | 132 mmHg at 20°C | High vapor pressure contributes to a flammable atmosphere.[7] |
| Explosive Limits in Air | 2-12% by volume | A wide range of THF vapor concentrations in air can be explosive.[1][9] |
Causality of Flammability Risk: The combination of a low flash point and high vapor pressure means that even an open container of THF at room temperature can generate a sufficient concentration of vapor to form an ignitable mixture with air. Ignition sources can be as overt as an open flame or as subtle as a static discharge or a hot plate surface.[1][10]
The Insidious Danger of Peroxide Formation
Perhaps the most treacherous characteristic of THF is its propensity to form explosive peroxides upon exposure to air and light.[4][5] This auto-oxidation process can lead to the accumulation of shock-sensitive crystals, particularly when the solvent is concentrated by distillation or evaporation.[1][4]
Mechanism of Peroxide Formation: The ether linkage in THF is susceptible to radical-initiated oxidation. The presence of oxygen and light accelerates this process, leading to the formation of hydroperoxides, which can further react to form polymeric peroxides and other unstable species.
Self-Validating Protocol for Peroxide Management: To mitigate this severe risk, a multi-tiered, self-validating system for peroxide management must be implemented.
Step 1: Procurement and Inhibition.
-
Always purchase THF with added inhibitors, such as butylated hydroxytoluene (BHT), which scavenge the free radicals that initiate peroxide formation.[4][5]
-
Purchase only the quantity of THF needed for the short term to avoid prolonged storage.[10][11]
Step 2: Diligent Record-Keeping.
-
Upon receipt, immediately label the container with the date.
-
Record the date the container is first opened on the label.[1][10][11] This is critical as the inhibitor is consumed over time after the container is opened.
Step 3: Regular Peroxide Testing.
-
Opened containers of THF must be tested for peroxides periodically (e.g., every 3-6 months) and before any distillation or evaporation process.[1][10][11]
-
Several qualitative and quantitative methods are available for peroxide detection.[12] A common qualitative test involves the use of potassium iodide (KI) and starch. Peroxides will oxidize the iodide to iodine, which then forms a blue-black complex with starch.[12]
-
Procedure for Qualitative Peroxide Test:
-
Prepare a fresh 10% potassium iodide (KI) solution.[12]
-
In a clean test tube, add 1 mL of the 10% KI solution to 5 mL of the THF to be tested.[12]
-
Shake the mixture for one minute.
-
The presence of a yellow-brown color in the aqueous layer indicates the presence of peroxides.[12] For enhanced sensitivity, add a few drops of a 0.5% starch solution; a blue or purple color confirms the presence of peroxides.[12]
-
Step 4: Safe Disposal of Peroxidic THF.
-
If peroxides are detected at a concentration above an established action level (e.g., 30 mg/L), the solvent should be decontaminated or disposed of as hazardous waste.[13]
-
Never distill THF to dryness , as this will concentrate the explosive peroxides in the distillation residue.[5][9][14]
II. Health Hazards and Toxicological Profile
THF poses both acute and chronic health risks through various routes of exposure, including inhalation, skin contact, and eye contact.[7]
Routes of Exposure and Acute Effects
-
Inhalation: THF vapors can irritate the nose, throat, and lungs, causing coughing and shortness of breath.[2] High concentrations can lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, nausea, and in severe cases, unconsciousness.[2][3][9]
-
Eye Contact: THF is a severe eye irritant that can cause redness, pain, and potentially permanent eye damage.[1][9]
-
Skin Contact: THF can cause skin irritation.[9] More significantly, it readily penetrates the skin, causing defatting, dryness, and cracking.[2][15] This defatting action compromises the skin's natural protective barrier, potentially allowing other chemicals to be more easily absorbed.
Chronic Health Effects and Carcinogenicity
-
Prolonged or repeated exposure to THF may lead to liver and kidney damage.[2][9]
-
The International Agency for Research on Cancer (IARC) has classified THF as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on evidence from animal studies.[3] There is limited evidence that THF may cause liver and kidney cancer in animals.[2][16]
Occupational Exposure Limits
To protect laboratory personnel from the health effects of THF, various regulatory bodies have established occupational exposure limits (OELs).
| Agency | TWA (8-hour) | STEL (15-minute) | Notes |
| OSHA (PEL) | 200 ppm (590 mg/m³) | - | Permissible Exposure Limit.[2][3][17] |
| NIOSH (REL) | 200 ppm (590 mg/m³) | 250 ppm (735 mg/m³) | Recommended Exposure Limit.[2][17] |
| ACGIH (TLV) | 50 ppm | 100 ppm | Threshold Limit Value; Skin notation indicates potential for significant contribution to overall exposure by the cutaneous route.[2][18] |
| Cal/OSHA | 200 ppm | 250 ppm | California Division of Occupational Safety and Health.[3] |
It is crucial to note that the odor threshold for THF is around 31 ppm, which is below some of the OELs.[2] However, relying on odor alone is not a reliable indicator of a hazardous exposure level.[2]
III. Hierarchy of Controls: A Systematic Approach to THF Safety
To effectively manage the risks associated with THF, a systematic approach known as the "hierarchy of controls" should be implemented. This framework prioritizes the most effective control measures.
Elimination and Substitution
The most effective control measure is to eliminate the use of THF altogether. If this is not feasible, consider substituting it with a less hazardous solvent. The feasibility of substitution depends on the specific application and requires careful consideration of the chemical properties of potential alternatives.
Engineering Controls
If THF must be used, engineering controls are the next most effective measure. These controls are designed to isolate the hazard from the worker.
-
Chemical Fume Hood: All work with THF, especially with large volumes or concentrated solutions, must be conducted in a properly functioning chemical fume hood.[1][10] The sash should be kept as low as possible to maximize containment.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive THF vapors.[1]
-
Explosion-Proof Equipment: Use only intrinsically safe and explosion-proof electrical equipment in areas where THF is handled or stored.[11][19] This includes refrigerators, stir plates, and other electrical devices.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to THF.
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving THF.[1] These SOPs should be readily accessible to all laboratory personnel.
-
Training: All personnel who handle THF must receive comprehensive training on its hazards, safe handling procedures, emergency response, and the specific SOPs for their work.[11]
-
Designated Areas: Establish designated areas for THF use and storage, and clearly label these areas with appropriate hazard warnings.
-
Minimizing Quantities: Maintain the smallest possible inventory of THF in the laboratory.[10][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with other control measures.
-
Gloves: Standard nitrile gloves offer very limited protection against THF and are permeated in less than a minute.[10][20] For tasks involving potential contact with THF, specialized gloves such as polyvinyl alcohol (PVA), Teflon, or multi-laminate gloves (e.g., Silver Shield/4H) are recommended.[1][20] Always inspect gloves for damage before use and change them immediately if they become contaminated.[1][10]
-
Eye Protection: Chemical splash goggles are mandatory when handling THF.[1][10] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][10]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes must be worn at all times when working with THF.[1][10][11]
IV. Safe Storage and Handling Protocols
Proper storage and handling are critical to preventing accidents involving THF.
Storage
-
Store THF in a dedicated, well-ventilated flammable liquid storage cabinet.[11]
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors and to minimize the formation of peroxides.[1][8][11]
-
Store THF away from strong oxidizing agents, acids, bases, and sources of ignition.[1][8][10]
-
Transport THF in secondary containment, such as a bottle carrier, to prevent spills.[1][10][11]
Handling
-
Ground and bond metal containers when transferring THF to prevent the buildup of static electricity, which can serve as an ignition source.[10][21]
-
Never work alone when handling large quantities of THF or performing high-risk procedures.[11]
V. Emergency Procedures
In the event of a spill, fire, or exposure, a swift and appropriate response is crucial.
Spills
-
Minor Spill (<1 Liter, inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Confine the spill using an absorbent material, such as activated charcoal adsorbent.[2]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[2]
-
Do not allow the cleanup materials to dry, as this could create a peroxide hazard.[10]
-
-
Major Spill (>1 Liter, or any spill outside a fume hood):
Fire
-
In case of a small fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[2][21] Water may be ineffective.[2]
-
For a large fire, or if the fire is spreading, evacuate the area and activate the fire alarm.
-
THF containers may explode in a fire.[2][6] If it is safe to do so, use a water spray to keep fire-exposed containers cool.[2]
Exposures
-
Inhalation: Move the affected person to fresh air immediately.[10][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[10] Seek medical attention if irritation develops.[10]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]
VI. Conclusion
This compound is an invaluable solvent in the modern laboratory, but its use comes with significant responsibilities. The hazards of extreme flammability, explosive peroxide formation, and toxicity necessitate a comprehensive and proactive approach to safety. By understanding the scientific principles behind these risks and diligently implementing the hierarchy of controls, from engineering solutions to meticulous work practices, researchers and scientists can mitigate the dangers associated with THF. A robust safety culture, built on a foundation of knowledge, training, and adherence to established protocols, is the ultimate safeguard for all personnel working with this versatile yet hazardous chemical.
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A Senior Application Scientist's Guide to Tetrahydrofuran (THF) as a Polar Aprotic Solvent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofuran (THF), a cyclic ether with the formula (CH₂)₄O, is one of the most versatile and widely employed polar aprotic solvents in modern organic chemistry.[1] Its moderate polarity, ability to dissolve a wide range of polar and nonpolar compounds, and its crucial role in stabilizing reactive intermediates make it an indispensable tool in both academic research and industrial-scale chemical synthesis.[2][3] This guide provides an in-depth exploration of THF, moving beyond a simple recitation of properties to a functional understanding of its application. We will delve into the mechanistic underpinnings of its solvent capabilities, provide field-proven protocols for its purification, and address the critical safety considerations necessary for its handling, particularly the notorious risk of peroxide formation.
Core Physicochemical and Solvent Properties of this compound
THF's utility is rooted in its unique molecular structure: a five-membered ring containing an oxygen atom. This structure imparts a moderate dipole moment and dielectric constant, classifying it as a polar aprotic solvent—it possesses a significant dipole moment but lacks acidic protons for hydrogen bonding.[4] It is fully miscible with water and dissolves a vast array of organic compounds, from hydrocarbons to polymers.[2][4]
Data Presentation: Key Properties of THF
For ease of comparison and reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈O | [2] |
| Molar Mass | 72.11 g·mol⁻¹ | [5][6] |
| Appearance | Colorless liquid | [5] |
| Odor | Ether-like | [2] |
| Density | 0.8876 g/cm³ (at 20 °C) | [2] |
| Boiling Point | 66 °C (151 °F) | [2] |
| Melting Point | -108.4 °C (-163.1 °F) | [2] |
| Solubility in Water | Miscible | [2] |
| Dielectric Constant | 7.6 | [2][3] |
| Dipole Moment | 1.63 - 1.75 D | [2][7] |
| Viscosity | 0.48 cP (at 25 °C) | [2] |
| Refractive Index (n_D) | 1.4073 (at 20 °C) | [2] |
Mechanistic Insight: The Source of THF's Solvating Power
THF's effectiveness, particularly in organometallic chemistry, stems from its nature as a Lewis base. The lone pairs of electrons on the oxygen atom readily coordinate with electron-deficient species, such as metal cations (e.g., Li⁺, Mg²⁺). This coordination is fundamental to the formation and stabilization of highly reactive species like Grignard and organolithium reagents.[8] The ether oxygen atoms form a stabilizing complex around the metal center, preventing aggregation and increasing the reactivity of the organic component.[8]
This solvating ability is critical for reactions involving highly polar or charged intermediates, ensuring they remain in the solution phase to react.
Caption: THF solvating a metal cation (M⁺).
Pivotal Applications in Chemical Synthesis
THF is not merely a passive medium but an active participant in enabling challenging chemical transformations.
-
Grignard and Organolithium Reactions: THF is the solvent of choice for the formation of Grignard reagents (R-MgX) and for reactions involving highly basic organolithium reagents (R-Li).[1][8] Its ability to solvate the magnesium or lithium cation is essential for the reagent's stability and reactivity.[8] However, it's crucial to note that strong organolithium bases like n-BuLi can deprotonate THF, especially at temperatures above -60°C, leading to ring-opening and the formation of ethene and the lithium enolate of acetaldehyde.[9][10]
-
Polymer Science: THF serves two major roles in polymer chemistry. First, it is the monomer precursor for polytetramethylene ether glycol (PTMEG), a key component in the production of elastomeric fibers like spandex.[1][6][11] Second, it is an excellent industrial solvent for polymers such as polyvinyl chloride (PVC) and is a primary ingredient in PVC adhesives and cements.[2][11]
-
General Organic Synthesis: Its broad solvency makes it suitable for a wide range of other reactions, including hydroborations, Wittig reactions, and as a mobile phase component in reversed-phase liquid chromatography.[1][3]
The Scientist's Protocol: Purification of Anhydrous THF
For most applications in organometallic and synthetic chemistry, the presence of water, oxygen, and peroxides is detrimental. The gold standard for producing anhydrous, oxygen-free THF in a research setting is distillation from a sodium/benzophenone still.[12][13] The deep blue color of the sodium benzophenone ketyl radical anion serves as a self-validating indicator that the solvent is dry and free of oxygen.[12][14]
Experimental Protocol: Sodium/Benzophenone THF Distillation
Safety Notice: This procedure involves handling metallic sodium, a highly reactive and flammable substance, and flammable solvents. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE) and with a Class D fire extinguisher readily available.[14][15]
Step 1: Pre-Drying (Causality: Gross Water Removal) Commercial THF contains significant amounts of water which reacts violently with sodium. A pre-drying step is essential to remove the bulk of this water safely.
-
To a suitable flask, add commercial-grade THF.
-
Add potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets and allow the mixture to stand for at least 24 hours.[14][16][17] Alternatively, reflux over KOH for 2 hours.[12]
-
Carefully distill the THF away from the drying agent. Never distill to dryness.
Step 2: Still Assembly and Inerting
-
Assemble the distillation apparatus consisting of a large round-bottom flask, a still head with a condenser, and a collection flask or take-off adapter. Ensure all glassware is free of cracks.[15][17]
-
Place the round-bottom flask in a heating mantle supported by a lab jack.[15]
-
Thoroughly flush the entire system with an inert gas, such as argon or nitrogen, for at least 30 minutes to remove all atmospheric oxygen.[12]
Step 3: Charging the Still
-
To the cooled, inerted flask, add the pre-dried THF (filling the flask to about two-thirds capacity).
-
Add benzophenone (approx. 30 g for a 2 L still).[14]
-
Carefully add sodium metal, cut into small pieces to maximize surface area (approx. 5-25 g for a 2 L still).[14]
Step 4: Reflux and Distillation
-
Begin heating the mixture gently to a steady reflux.
-
As the sodium reacts with the last traces of water and oxygen, the benzophenone is reduced to the ketyl radical anion, turning the solution a deep, intense blue.[12][14] If this color does not appear after several hours, the solvent may require further pre-drying.[14]
-
Once the blue color is stable, anhydrous THF can be collected by distillation.
Caption: Workflow for THF purification via a sodium/benzophenone still.
Critical Safety Imperatives: The Peroxide Hazard
The most significant danger associated with THF is its tendency to form explosive peroxides upon exposure to air and light.[2][18] This is not a trivial risk; concentrating peroxidized THF by distillation or evaporation can lead to violent detonation.[19][20][21]
Mechanism of Peroxide Formation
Peroxide formation is a free-radical chain reaction initiated by light or heat.[22][23] An oxygen molecule abstracts a hydrogen radical from the carbon adjacent to the ether oxygen, initiating a chain reaction that produces various hydroperoxides and polymeric peroxides.[22] These compounds, especially when crystallized from solution, are shock-sensitive explosives.[18]
Commercial THF is often stabilized with an inhibitor like butylated hydroxytoluene (BHT), which acts as a radical scavenger to quench the chain reaction.[2][22] However, this inhibitor is consumed over time and is removed during distillation.[18]
Caption: Mechanism of THF peroxide formation and inhibition.
Handling, Storage, and Disposal
-
Storage: Store THF in airtight, dark or amber-colored containers to protect from light and air.[21][24] Keep away from heat and ignition sources.[7][25]
-
Dating: Containers must be dated upon receipt and upon opening.[21][26]
-
Testing: Regularly test opened containers (every 3 months is recommended) for the presence of peroxides using commercially available test strips.[21][26] Unopened containers should be disposed of after 1 year, and opened containers after 6 months, unless testing confirms the absence of peroxides.[26]
-
Disposal: Peroxidized THF is extremely hazardous. If crystals are observed around the cap or in the liquid, do not attempt to open the container.[21] Contact your institution's Environmental Health & Safety (EHS) department immediately for professional disposal.[21] Standard THF waste should be disposed of as hazardous waste in a properly labeled container.[26]
Data Presentation: GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H225 | Highly flammable liquid and vapour. | [27][28][29] |
| H319 | Causes serious eye irritation. | [27][28][29] |
| H335 | May cause respiratory irritation. | [27][28][29] |
| H351 | Suspected of causing cancer. | [27][28][29] |
| EUH019 | May form explosive peroxides. | [28] |
Conclusion
This compound is a cornerstone solvent in organic synthesis due to its advantageous combination of moderate polarity, Lewis basicity, and broad solvating power. Its ability to stabilize highly reactive organometallic species has enabled countless chemical innovations. However, its utility is intrinsically linked to a profound understanding of its primary hazard: the formation of explosive peroxides. By adhering to rigorous purification protocols, diligent testing, and strict safety-conscious handling and storage practices, researchers can safely harness the full potential of this indispensable chemical tool.
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The Genesis of a Workhorse Solvent: An In-depth Technical Guide to the Discovery and History of Tetrahydrofuran Synthesis
Abstract
Tetrahydrofuran (THF), a ubiquitous solvent and critical building block in the chemical and pharmaceutical industries, possesses a rich and fascinating history of synthetic innovation. This technical guide provides a comprehensive exploration of the discovery and evolution of THF synthesis, from early academic curiosities to the development of large-scale industrial processes. We will delve into the pioneering work of chemical luminaries, dissect the core chemistries that underpin modern production, and examine the ongoing shift toward sustainable, bio-based manufacturing routes. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of THF synthesis, grounded in both historical context and contemporary practice.
Early Explorations and the Dawn of Industrial Organic Chemistry
The story of this compound is intrinsically linked to the broader history of furan chemistry, which began in the late 18th and 19th centuries. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870, though its name, derived from the Latin furfur (bran), points to the earlier discovery of its derivative, furfural, by Johann Wolfgang Döbereiner in 1831.[1] These early discoveries laid the groundwork for understanding the furan ring system.
The synthesis of this compound itself can be traced back to the catalytic hydrogenation of furan. Early methods involved the use of catalysts like palladium and nickel to saturate the furan ring. While effective on a laboratory scale, these initial routes were not economically viable for large-scale production. The true industrialization of THF awaited the advent of high-pressure catalysis and the demand for novel polymers in the early 20th century.
The Titans of THF: Reppe and Carothers and the Industrial Revolution of C4 Chemistry
The 1930s and 1940s marked a turning point for THF, driven by the groundbreaking work of two industrial chemists: Walter Reppe at BASF in Germany and Wallace Carothers at DuPont in the United States. Their research, though conducted independently and for different primary objectives, converged on key intermediates that would become the bedrock of industrial THF production.
Walter Reppe and the High-Pressure Acetylene Chemistry
Walter Reppe, a pioneer in the field of acetylene chemistry, conducted audacious research under high pressures, a feat previously considered too dangerous for industrial application.[2][3] His work between 1928 and the 1940s at BASF (then part of I.G. Farbenindustrie) led to a series of fundamental reactions that became known as "Reppe Chemistry."[4] One of the most significant of these was the ethynylation of formaldehyde.[3]
The Reppe Process:
The Reppe process begins with the reaction of acetylene and formaldehyde in the presence of a copper acetylide catalyst, often promoted with bismuth, to produce 1,4-butynediol.[5][6] This intermediate is then hydrogenated to 1,4-butanediol (BDO). The final step is the acid-catalyzed dehydration of BDO to yield this compound.[6]
-
Step 1: Ethynylation of Formaldehyde:
2CH₂O + HC≡CH --[Cu₂C₂/Bi₂O₃]--> HOCH₂C≡CCH₂OH
(Formaldehyde + Acetylene --[Catalyst]--> 1,4-Butynediol)
-
Step 2: Hydrogenation to 1,4-Butanediol:
HOCH₂C≡CCH₂OH + 2H₂ --[Catalyst]--> HOCH₂(CH₂)₂CH₂OH
(1,4-Butynediol + Hydrogen --[Catalyst]--> 1,4-Butanediol)
-
Step 3: Dehydration to this compound:
HOCH₂(CH₂)₂CH₂OH --[H⁺]--> (CH₂)₄O + H₂O
(1,4-Butanediol --[Acid Catalyst]--> this compound + Water)
The genius of Reppe's work lay in his ability to safely handle acetylene under pressure, opening up a new world of chemical synthesis. The copper acetylide catalyst, while highly effective, was also a known detonator, highlighting the courage and technical skill involved in this research.[3] The Reppe process remains a major industrial route for THF production.[6]
Experimental Protocol: Laboratory-Scale Synthesis of THF via Dehydration of 1,4-Butanediol
This protocol outlines a representative lab-scale procedure for the final step of the Reppe process, the acid-catalyzed dehydration of 1,4-butanediol.
Materials:
-
1,4-Butanediol (BDO)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distillation apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
To a round-bottom flask, add 1087 g of a 22% aqueous sulfuric acid solution.[7]
-
Heat the acid solution to 100°C.[7]
-
Slowly add 1,4-butanediol to the heated acid solution at a rate of approximately 110 kg/h (this industrial rate can be scaled down for laboratory synthesis, for instance, by adding the BDO dropwise over a set period).[7]
-
Set up a distillation apparatus and maintain the temperature at the top of the column at 80°C.[7]
-
Collect the distillate, which will be an aqueous solution containing approximately 80% this compound.[7]
-
The collected distillate can be further purified by extractive distillation or by drying with a suitable agent (e.g., anhydrous calcium chloride or magnesium sulfate) followed by a final distillation to obtain pure THF.
Causality Behind Experimental Choices:
-
Sulfuric Acid as Catalyst: Sulfuric acid is a strong acid that acts as a proton source to initiate the dehydration reaction. It protonates one of the hydroxyl groups of 1,4-butanediol, converting it into a good leaving group (water).
-
Temperature Control: The reaction temperature is carefully controlled to favor the intramolecular cyclization to THF over intermolecular etherification, which would lead to polymeric byproducts. The distillation temperature of 80°C is above the boiling point of the THF-water azeotrope, allowing for its removal from the reaction mixture as it is formed, thus driving the equilibrium towards the product.
Wallace Carothers and the Quest for Synthetic Polymers
Across the Atlantic, at DuPont's Experimental Station, Wallace Carothers was conducting fundamental research into polymerization.[8] His work, which ultimately led to the invention of nylon and neoprene, also involved the synthesis and study of cyclic ethers.[8] While not his primary goal, Carothers' investigations into the formation of large rings and polymers from diols and other bifunctional molecules provided crucial insights into the cyclization reactions that are central to THF synthesis. His meticulous work on condensation polymers helped to establish the theoretical framework for understanding how molecules like 1,4-butanediol could cyclize to form THF.[8]
The DuPont Process:
A significant industrial method for THF production developed by DuPont involves the oxidation of n-butane to maleic anhydride, followed by catalytic hydrogenation.
-
Step 1: Oxidation of n-Butane:
2CH₃(CH₂)₂CH₃ + 7O₂ → 2C₂H₂(CO)₂O + 8H₂O
(n-Butane + Oxygen → Maleic Anhydride + Water)
-
Step 2: Catalytic Hydrogenation of Maleic Anhydride:
C₂H₂(CO)₂O + 4H₂ --[Catalyst]--> (CH₂)₄O + 2H₂O
(Maleic Anhydride + Hydrogen --[Catalyst]--> this compound + Water)
This process represented a shift from acetylene-based chemistry to paraffin-based feedstocks, which were becoming more readily available and economically attractive.
Evolution of Synthetic Methodologies: Post-War Innovations and Diversification
Following the pioneering work of Reppe and Carothers, the post-war era saw a diversification of synthetic routes to THF, driven by the availability of different chemical feedstocks and the desire for more efficient and economical processes.
The Maleic Anhydride Hydrogenation Route
The hydrogenation of maleic anhydride, a key step in the DuPont process, was also developed as a standalone route to THF. This method offers the flexibility to produce either THF, γ-butyrolactone (GBL), or 1,4-butanediol by adjusting the reaction conditions and catalyst.[7] A variety of catalysts have been employed for this process, including those based on nickel, copper-chromite, and precious metals.[9][10] The selectivity towards THF is favored by higher temperatures and pressures and the use of bifunctional catalysts that possess both hydrogenation and dehydration capabilities.[9]
The Furfural Route: A Nod to Bio-Based Chemistry
One of the earliest industrial methods for producing THF involved the use of furfural, a chemical derived from agricultural byproducts like corn cobs and oat hulls.[7][11] This process involves two main steps:
-
Decarbonylation of Furfural to Furan: Furfural is heated in the presence of a catalyst (e.g., zinc-chromium-manganese oxides or palladium) to remove the carbonyl group as carbon monoxide, yielding furan.[7]
-
Hydrogenation of Furan to this compound: The resulting furan is then catalytically hydrogenated, typically using a nickel-based catalyst, to produce THF.[7]
While this method was largely phased out due to pollution concerns and the economics of petroleum-based routes, it has seen a resurgence of interest in recent years as the chemical industry seeks to transition to renewable feedstocks.[7]
The Modern Era: Towards a Sustainable Future for THF Synthesis
The 21st century has brought a renewed focus on sustainability, driving research and development towards greener and more efficient methods for producing THF. The primary driver of this shift is the desire to move away from fossil fuel-based feedstocks and reduce the environmental impact of chemical manufacturing.
Advances in Bio-Based THF Production
The modern approach to bio-based THF revisits the furfural route with improved catalytic systems and process integration. Research is focused on developing highly selective and robust catalysts for the one-pot conversion of furfural to THF, minimizing intermediate separation steps.[12] Additionally, the production of 1,4-butanediol from renewable sources, such as succinic acid derived from fermentation, provides a bio-based pathway to THF via the established dehydration route.[13] Techno-economic analyses suggest that bio-based THF can be cost-competitive with its petroleum-based counterpart, especially as carbon pricing and sustainability mandates become more prevalent.[14][15][16]
Process Intensification and Catalytic Innovation
Beyond the shift in feedstocks, modern THF synthesis also benefits from advances in chemical engineering and catalysis. Process intensification strategies, such as the use of reactive distillation and microreactors, aim to improve energy efficiency and reduce capital costs. The development of novel catalysts, including zeolites and solid acid catalysts, for the dehydration of 1,4-butanediol offers advantages over traditional mineral acids in terms of reduced corrosion and easier separation.[17][18] For the hydrogenation of maleic anhydride and furan, research continues to focus on developing non-precious metal catalysts with high activity and selectivity to reduce reliance on expensive and rare metals.[9][10]
Comparative Analysis of Key THF Synthesis Routes
The choice of a particular THF synthesis route depends on a variety of factors, including feedstock availability and cost, capital investment, and market demand for co-products. The following table provides a comparative overview of the major industrial processes.
| Process | Primary Feedstocks | Key Intermediates | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reppe Process | Acetylene, Formaldehyde | 1,4-Butynediol, 1,4-Butanediol | >95 | High yield and selectivity | Handling of explosive acetylene, energy-intensive |
| DuPont Process | n-Butane | Maleic Anhydride | High | Utilizes a low-cost alkane feedstock | Multi-step process with potential for byproduct formation |
| 1,4-Butanediol Dehydration | 1,4-Butanediol | - | >99[7] | High yield, relatively simple process | Dependent on the production route of 1,4-butanediol |
| Furfural Process | Furfural (from biomass) | Furan | Variable | Utilizes renewable feedstocks | Historically associated with pollution, can be less economical |
Visualizing the Pathways: Reaction and Workflow Diagrams
To further elucidate the core chemistries discussed, the following diagrams, generated using Graphviz, illustrate the key reaction pathways and a representative experimental workflow.
Major Industrial Synthesis Routes for this compound
Caption: A typical laboratory workflow for the synthesis and purification of THF.
Conclusion and Future Outlook
The journey of this compound synthesis, from its academic origins to its status as a cornerstone of the chemical industry, is a testament to the power of scientific inquiry and industrial innovation. The pioneering work of chemists like Walter Reppe and Wallace Carothers laid a robust foundation that has supported decades of chemical manufacturing. As we look to the future, the narrative of THF synthesis is once again at a turning point. The imperative of sustainability is driving a shift towards bio-based feedstocks and more efficient, environmentally benign processes. The continued development of novel catalysts and process intensification technologies will undoubtedly write the next chapter in the history of this indispensable solvent, ensuring its place in a more sustainable chemical industry.
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Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), 2-methylthis compound (2-MTHF) and 5-hydroxymethylfurfural (5-HMF) from spruce. ResearchGate. (n.d.). [Link]
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An In-depth Technical Guide to the Miscibility of Tetrahydrofuran with Common Organic Solvents
Executive Summary
Tetrahydrofuran (THF) is a versatile organic solvent with a unique combination of moderate polarity and water miscibility, making it indispensable in a myriad of industrial and research applications, particularly in the pharmaceutical sector.[1] This guide provides an in-depth exploration of THF's miscibility with a wide range of common organic solvents. We will delve into the fundamental principles governing solvent miscibility, present a comprehensive miscibility chart, and offer a detailed protocol for the experimental determination of miscibility. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of chemical processes.
This compound: A Profile of a Versatile Solvent
This compound, systematically known as oxolane, is a cyclic ether with the chemical formula (CH₂)₄O.[2] Its molecular structure, featuring a five-membered ring containing an oxygen atom, is the primary determinant of its unique solvent properties.[1] THF is classified as a moderately polar aprotic solvent, meaning it possesses a significant dipole moment but lacks acidic protons, and therefore cannot act as a hydrogen bond donor.[3] However, the lone pairs of electrons on the oxygen atom allow it to act as a hydrogen bond acceptor.[4] This dual character enables THF to dissolve a broad spectrum of both polar and nonpolar compounds, setting it apart from many other solvents.[2]
The Fundamental Principles of Solvent Miscibility
The miscibility of two liquids is their ability to mix in all proportions to form a homogeneous solution. This phenomenon is governed by the principle of "like dissolves like," which is a qualitative summation of the underlying thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for two solvents to be miscible. While the entropy of mixing (ΔS_mix) generally favors miscibility, the enthalpy of mixing (ΔH_mix) is the determining factor and is dependent on the intermolecular forces between the solvent molecules.
Key Factors Influencing Miscibility:
-
Polarity: Solvents with similar polarities tend to be miscible. The dipole moment of a molecule contributes to its overall polarity.
-
Intermolecular Forces: The strength and nature of intermolecular forces (London dispersion forces, dipole-dipole interactions, and hydrogen bonding) between the molecules of the two solvents must be comparable for miscibility to occur.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role in its miscibility with protic solvents like water and alcohols.
-
Hansen Solubility Parameters (HSP): A more quantitative approach to predicting miscibility involves the use of Hansen Solubility Parameters. These parameters break down the total cohesive energy of a solvent into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[5] Solvents with similar HSP values are likely to be miscible.
Miscibility of this compound with Common Organic Solvent Classes
THF's unique molecular structure allows for its miscibility with a diverse range of organic solvents.
Polar Protic Solvents
This class of solvents, which includes water and alcohols, can engage in hydrogen bonding. THF is fully miscible with water and lower-chain alcohols like methanol, ethanol, and propanol.[6][7] This is due to the ability of the oxygen atom in the THF ring to act as a hydrogen bond acceptor for the hydroxyl protons of these solvents.
Polar Aprotic Solvents
Polar aprotic solvents, such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), lack acidic protons but have significant dipole moments. THF is miscible with these solvents due to their similar polar nature, leading to favorable dipole-dipole interactions.[4]
Nonpolar Solvents
-
Aliphatic Hydrocarbons: THF has limited miscibility with nonpolar aliphatic hydrocarbons like hexane and heptane. The significant difference in polarity between the moderately polar THF and the nonpolar alkanes results in weak intermolecular interactions and thus, immiscibility.[8]
-
Aromatic Hydrocarbons: THF is miscible with aromatic hydrocarbons such as benzene and toluene. While these solvents are generally considered nonpolar, their pi-electron systems can participate in weak interactions with the THF molecule, and the overall difference in cohesive energy densities is small enough to allow for miscibility.[9]
Halogenated Solvents
THF is generally miscible with halogenated solvents like dichloromethane and chloroform.
This compound Miscibility Data
The following table summarizes the miscibility of THF with a selection of common organic solvents at standard conditions.
| Solvent | Solvent Class | Miscibility with THF |
| Water | Polar Protic | Miscible[6] |
| Methanol | Polar Protic | Miscible[4] |
| Ethanol | Polar Protic | Miscible[4] |
| Isopropanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Acetonitrile | Polar Aprotic | Miscible[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible |
| Hexane | Nonpolar Aliphatic | Immiscible[8] |
| Heptane | Nonpolar Aliphatic | Immiscible |
| Toluene | Nonpolar Aromatic | Miscible[9] |
| Benzene | Nonpolar Aromatic | Miscible |
| Dichloromethane | Halogenated | Miscible |
| Chloroform | Halogenated | Miscible |
| Diethyl Ether | Ether | Miscible |
| Ethyl Acetate | Ester | Miscible |
Factors Influencing this compound Miscibility
The miscibility of THF with other solvents is not solely dependent on their intrinsic properties but can also be influenced by external factors.
-
Temperature: Temperature can have a significant impact on the miscibility of solvent pairs. For some systems with a miscibility gap, increasing the temperature can lead to complete miscibility.[10]
-
Presence of Solutes: The addition of solutes, particularly salts, can alter the miscibility of a solvent system. For instance, adding a sufficient amount of inorganic salt to a THF-water mixture can induce phase separation.[11]
Caption: A diagram illustrating the key factors that determine the miscibility of THF with other solvents.
Experimental Protocol for Determining Miscibility
A straightforward visual method is commonly employed for the initial determination of miscibility.
Objective: To determine the miscibility of this compound with a test solvent at various volume ratios.
Materials:
-
This compound (reagent grade or higher)
-
Test solvent (reagent grade or higher)
-
Two 10 mL graduated cylinders
-
A set of clean, dry test tubes with stoppers
-
Test tube rack
-
Vortex mixer (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent any contamination that might affect the results.
-
Measurement: Using separate graduated cylinders, accurately measure the required volumes of THF and the test solvent for the desired ratio (e.g., 1:9, 1:1, 9:1).
-
Mixing:
-
Add the measured volumes of THF and the test solvent to a test tube.
-
Stopper the test tube securely.
-
Invert the test tube several times or use a vortex mixer to ensure thorough mixing.
-
-
Observation:
-
Place the test tube in a test tube rack and allow it to stand undisturbed for at least 10 minutes.
-
Visually inspect the mixture against a well-lit background.
-
-
Interpretation of Results:
-
Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.
-
Immiscible: The mixture separates into two distinct layers with a clear interface.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one phase may be saturated with the other.
-
-
Documentation: Record the observations for each volume ratio tested.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is highly flammable; keep it away from ignition sources.[6]
Applications in Research and Drug Development
The miscibility of THF with a wide array of solvents is leveraged in numerous applications within the pharmaceutical and chemical industries.
-
Reaction Solvent: THF is a common solvent for organic reactions, particularly those involving organometallic reagents like Grignard reagents.[12] Its ability to dissolve a wide range of reactants and its inertness under many reaction conditions make it an excellent choice.
-
Co-solvent in Chromatography: In reversed-phase high-performance liquid chromatography (HPLC), THF is sometimes used as a component of the mobile phase due to its strong elution strength.[13]
-
Polymer Science: THF is a key solvent for dissolving polymers like polyvinyl chloride (PVC) and is used in the manufacturing of coatings, adhesives, and films.[14]
-
Drug Formulation: In drug development, THF can be used as a solvent in the preparation of polymer-based drug delivery systems.[1] Its miscibility with both aqueous and organic phases allows for its use in various formulation processes.
Conclusion
This compound's position as a premier solvent in scientific research and industry is well-established, largely due to its broad miscibility with a diverse range of organic solvents. This guide has elucidated the fundamental principles that govern THF's miscibility, provided a practical reference table, and detailed an experimental protocol for its determination. A thorough understanding of THF's miscibility is paramount for optimizing reaction conditions, developing robust analytical methods, and formulating innovative products.
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Introduction: Unveiling Tetrahydrofuran (THF)
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An In-depth Technical Guide to the Commercial Production of Tetrahydrofuran
Foreword: The Enduring Utility of Tetrahydrofuran
This compound (THF), a heterocyclic ether with the formula (CH₂CH₂)₂O, is a cornerstone of the chemical industry. Its unique combination of properties—a moderately polar aprotic nature, water miscibility, and a low boiling point (66°C)—makes it an exceptionally versatile solvent and a critical chemical intermediate.[1] In research and pharmaceutical settings, it is a preferred solvent for Grignard reactions, hydroborations, and as a mobile phase component in chromatography.[2] Industrially, its applications are vast, ranging from a solvent for polyvinyl chloride (PVC) and varnishes to, most significantly, the monomeric precursor for poly(tetramethylene ether) glycol (PTMEG).[3] PTMEG is the foundational block for elastomeric fibers like spandex, highlighting THF's integral role in advanced materials. With a global production of approximately 200,000 tonnes annually, the methods for its synthesis are highly optimized industrial processes, each with distinct advantages rooted in feedstock availability and economic drivers.[4] This guide provides a detailed examination of the core commercial production technologies, offering insights into the chemical principles and process architectures that underpin the global supply of this indispensable compound.
Chapter 1: The Reppe Process: Dehydration of 1,4-Butanediol
The most widely utilized industrial route to this compound is the acid-catalyzed dehydration of 1,4-butanediol (BDO).[5] This method, an evolution of the foundational acetylene chemistry developed by Walter Reppe, remains a dominant force in the market due to its high efficiency and mature technology.[6]
Principle & Chemistry
The core of the process is an intramolecular cyclization/dehydration reaction. 1,4-butanediol, when heated in the presence of a strong acid catalyst, eliminates one molecule of water to form the stable five-membered ring of THF.
Reaction: HO-(CH₂)₄-OH → (CH₂)₄O + H₂O
The causality for this reaction's success lies in the thermodynamic stability of the resulting this compound ring. The mechanism involves the protonation of one of the hydroxyl groups by the acid catalyst, forming a good leaving group (water). The oxygen of the second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to close the ring.
Process Workflow & Key Parameters
The overall Reppe process begins with acetylene and formaldehyde, which react to form 1,4-butynediol. This intermediate is then hydrogenated to yield 1,4-butanediol (BDO).[7][8] The final step is the conversion of BDO to THF.
Protocol for BDO Dehydration:
-
Feed Preparation: Purified 1,4-butanediol is fed into a reactor.
-
Catalysis: The reaction is catalyzed by a strong acid. Historically, mineral acids like sulfuric acid were common.[3] However, the industry has largely transitioned to solid acid catalysts, such as acidic ion-exchange resins or acid-treated clays.[4] This choice is deliberate: solid catalysts mitigate the significant corrosion issues associated with mineral acids and simplify catalyst separation from the product stream, reducing waste and environmental impact.
-
Reaction Conditions: The dehydration is typically carried out in the liquid phase at temperatures ranging from 80°C to 300°C and pressures from atmospheric up to 100 atm, depending on the specific catalyst and process design.[3][9] The conversion of BDO is generally near-quantitative, often exceeding 99%.[9]
-
Product Separation: The reactor effluent, a mixture of THF and water, is continuously distilled. Due to the formation of a water-THF azeotrope, a multi-stage distillation or extractive distillation process is required for purification, which is detailed in Chapter 5.
Chapter 2: The Davy Process: Hydrogenation of Maleic Anhydride
A major alternative to acetylene-based chemistry is the Davy process, which utilizes n-butane as its primary feedstock. This route is notable for its flexibility, allowing for the co-production of BDO, THF, and gamma-butyrolactone (GBL) in variable ratios to meet market demands.[10][11]
Principle & Chemistry
The process architecture involves two main stages:
-
Oxidation: n-butane is first oxidized to maleic anhydride.
-
Esterification & Hydrogenolysis: The maleic anhydride is then converted to the final products. A key innovation in the Davy process is the esterification of maleic anhydride with methanol to form dimethyl maleate. This intermediate is then subjected to vapor-phase hydrogenolysis.[11][12]
The decision to esterify the maleic anhydride intermediate is critical. Converting the acidic feed to a non-acidic ester allows the subsequent hydrogenolysis and refining systems to be constructed from less expensive carbon steel rather than corrosion-resistant alloys.[10] It also enhances process efficiency by removing the water of reaction prior to the hydrogenation step.[11]
Process Workflow & Key Parameters
Protocol for the Davy Process:
-
Feedstock Conversion: n-butane is catalytically oxidized to produce maleic anhydride.
-
Esterification: The maleic anhydride is reacted with methanol in the presence of a proprietary solid catalyst to form dimethyl maleate.
-
Hydrogenolysis: The dimethyl maleate vapor is passed over a copper-based catalyst bed with hydrogen. This step hydrogenates the double bond to form dimethyl succinate, which is then hydrogenolyzed to the desired product mix of BDO, THF, and GBL.
-
Product Ratio Control: The ratio of THF to BDO and GBL can be controlled by adjusting operating parameters such as temperature, pressure, and residence time in the hydrogenolysis reactor.[7]
-
Refining: The crude product stream is separated and purified through a series of distillation columns to yield high-purity THF and other co-products.
Chapter 3: The Mitsubishi Butadiene Process
Developed and commercialized by Mitsubishi Chemical, this process uses 1,3-butadiene as the starting material.[13] It is recognized for its mild operating conditions and the production of high-quality products with low impurities.[14]
Principle & Chemistry
The process consists of three main chemical transformations:
-
Acetoxylation: Butadiene reacts with acetic acid and oxygen to form 1,4-diacetoxy-2-butene.
-
Hydrogenation: The intermediate is then hydrogenated to produce 1,4-diacetoxybutane.
-
Hydrolysis: Finally, hydrolysis of 1,4-diacetoxybutane yields BDO and/or THF, with acetic acid being regenerated and recycled back into the first step.
This route's elegance lies in the recycling of acetic acid, creating a closed loop that improves atom economy and reduces waste.
Process Workflow & Key Parameters
Protocol for the Mitsubishi Process:
-
Acetoxylation: 1,3-butadiene, acetic acid, and air/oxygen are fed to a reactor containing a palladium-based catalyst.
-
Hydrogenation: The resulting 1,4-diacetoxy-2-butene is sent to a second reactor where it is hydrogenated, typically over a nickel or noble metal catalyst, to saturate the double bond.
-
Hydrolysis/Cyclization: The saturated diacetate undergoes hydrolysis. By controlling the conditions of this step, the process can be steered to produce either BDO (full hydrolysis) or THF (hydrolysis with concurrent dehydration/cyclization).[13] This provides flexibility in the product slate.
-
Separation and Recycling: The product stream is separated. High-purity THF and/or BDO are collected, and the co-produced acetic acid is purified and recycled to the acetoxylation reactor.
Chapter 4: Alternative and Bio-Based Routes
While the Reppe, Davy, and Butadiene processes form the bedrock of global THF production, research and niche production continue to explore alternative feedstocks, driven by the pursuit of sustainability and economic diversification.
Propylene-Based Routes
It is a common misconception that a direct, large-scale commercial process exists for converting propylene oxide (PO) into THF. While both are cyclic ethers, their primary synthesis routes and applications differ. The main relevance of propylene oxide in this context is its use as a comonomer with THF in cationic ring-opening polymerization to produce poly(THF-co-PO) copolymers.[15][16] These copolymers have tailored properties, such as improved flexibility at low temperatures, for specialty elastomer applications.[15] A multi-step patented process starting from propylene and formaldehyde to THF exists, but its commercial footprint is not as significant as the primary routes.[17]
Bio-Based Furfural Process
The most promising sustainable route to THF starts with furfural, a platform chemical derived from the acid-catalyzed digestion of C5 sugars in lignocellulosic biomass, such as corncobs.[1][2] The process, while not yet widely practiced at a large commercial scale, represents a direct pathway from renewable resources to THF.[18]
Chemistry and Process:
-
Decarbonylation: Furfural is catalytically decarbonylated to produce furan.
-
Hydrogenation: The resulting furan is hydrogenated over a catalyst (e.g., nickel-based) to yield this compound.[4]
The economic viability of this route is heavily dependent on the price and stable supply of furfural.[2] However, as the chemical industry pivots towards green and sustainable solutions, the furfural-to-THF process is gaining significant attention and investment for future production.[19]
Chapter 5: Purification, Quality Control, and Safety
Regardless of the synthesis route, the crude THF product must undergo rigorous purification to meet the stringent specifications required for its applications, particularly in polymerization.
-
Azeotrope Breaking: The primary purification challenge is the separation of water from THF, as they form a minimum-boiling azeotrope. Standard distillation is insufficient. Industrial purification relies on multi-column distillation systems, often incorporating extractive distillation. In this setup, an entraining solvent is added to alter the relative volatilities of THF and water, allowing for their separation.[20]
-
Impurity Removal: Synthesis byproducts, such as 2,3-dihydrofuran, must be removed. In some processes, a dedicated hydrogenation step is integrated into the refining train to convert these unsaturated impurities into THF itself or into other easily separable compounds.
-
Peroxide Formation and Safety: A critical safety consideration is THF's tendency to form explosive peroxides upon exposure to air and light. Commercial THF is therefore stabilized with an inhibitor, most commonly butylated hydroxytoluene (BHT). For laboratory use requiring high-purity, unstabilized THF, distillation should never be carried to dryness, as peroxides can concentrate in the residue.
Chapter 6: Comparative Analysis of Commercial Processes
The choice of a specific production technology is a complex decision based on feedstock cost, capital investment, market flexibility, and regional economic factors.
| Feature | Reppe Process | Davy Process | Mitsubishi Butadiene Process |
| Primary Feedstock | Acetylene, Formaldehyde | n-Butane | 1,3-Butadiene, Acetic Acid |
| Key Intermediate | 1,4-Butanediol | Dimethyl Maleate | 1,4-Diacetoxybutane |
| Catalysts | Cu-Acetylide, Ni (for BDO); Strong Acid (for THF) | V-P-O (for MA); Copper-based (for H'lysis) | Palladium-based (for Acetoxylation) |
| Key Advantage | Mature, high-yield, dedicated THF/BDO production. | Feedstock flexibility (low-cost butane), co-product versatility (THF/BDO/GBL).[10] | Mild operating conditions, high-purity product, integrated acetic acid recycle.[14] |
| Key Disadvantage | Volatile acetylene pricing and handling concerns. | Higher capital investment due to multiple stages. | Butadiene price can be volatile. |
| Flexibility | Primarily BDO and THF production. | Highly flexible; product ratios can be adjusted to market needs.[7] | Flexible production of THF and/or BDO.[14] |
Conclusion
The commercial production of this compound is dominated by a few highly optimized, large-scale chemical processes. The Reppe process, based on 1,4-butanediol dehydration, remains the workhorse of the industry. The Davy and Mitsubishi processes offer valuable alternatives based on different C4 feedstocks (n-butane and butadiene, respectively), providing crucial flexibility in production and co-product management. Looking forward, the imperative for sustainability is driving significant interest in bio-based routes, particularly the conversion of furfural to THF. While not yet cost-competitive at a global scale, this pathway holds the promise of decoupling THF production from fossil fuel feedstocks, representing the next frontier in the synthesis of this essential chemical.
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Scribd. (n.d.). Chapter 1 Process Background and Selection Complete. Retrieved from [Link]
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Johnson Matthey. (2020). DAVY butanediol and co-products process. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Tetrahydrofuran as a Solvent in Grignard Reactions
These comprehensive application notes are designed for researchers, scientists, and professionals in drug development, providing an in-depth guide to the effective use of Tetrahydrofuran (THF) as a solvent in Grignard reactions. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, ensuring both successful and safe execution of these critical synthetic transformations.
The Critical Role of the Solvent in Grignard Reactions: An Introduction to this compound
The Grignard reaction, a cornerstone of carbon-carbon bond formation, is profoundly influenced by the choice of solvent. The solvent not only dissolves the reactants but also plays a crucial role in the formation and stabilization of the Grignard reagent itself.[1][2] this compound (THF), a cyclic ether, has emerged as a highly versatile and often superior solvent for these reactions compared to the traditionally used diethyl ether.[3][4]
THF's efficacy stems from its ability to solvate the magnesium center of the Grignard reagent, forming a stable complex that prevents aggregation and enhances reactivity.[5][6] The oxygen atom in the THF molecule, with its available lone pairs of electrons, acts as a Lewis base, coordinating to the electron-deficient magnesium atom.[3] This coordination is critical for both the formation of the Grignard reagent and its subsequent nucleophilic attack on electrophiles.[1]
This guide will delve into the specific properties of THF that make it an advantageous solvent, provide detailed protocols for its use, and address common challenges and safety considerations.
Physicochemical Properties of this compound
A thorough understanding of THF's physical and chemical properties is essential for its effective and safe use in the laboratory.
| Property | Value | Significance in Grignard Reactions |
| Molecular Formula | C₄H₈O | - |
| Molar Mass | 72.11 g/mol | - |
| Boiling Point | 66 °C (151 °F) | Allows for reactions at a higher temperature than diethyl ether (34.6 °C), which can be beneficial for less reactive halides. |
| Melting Point | -108.4 °C (-163.1 °F) | Wide liquid range is advantageous for reactions conducted at low temperatures. |
| Density | 0.8876 g/mL | - |
| Solubility in Water | Miscible | This can complicate aqueous workups, often requiring the use of a co-solvent for efficient extraction.[7] |
| Dielectric Constant | 7.6 | A moderate dielectric constant helps to dissolve the polar Grignard reagent. |
| Lewis Basicity | Stronger than diethyl ether | The oxygen's lone pairs are more sterically accessible, leading to better stabilization of the Grignard reagent. |
The Schlenk Equilibrium in this compound: A Deeper Mechanistic Insight
Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is significantly influenced by the solvent.[5] In THF, the equilibrium tends to be more complex than in diethyl ether. Computational studies have shown that THF molecules directly participate in the mechanism, and the various magnesium species can be coordinated by two to four THF molecules.[8][9] The solvent dynamics, including the exchange of THF molecules around the magnesium center, play a crucial role in driving the ligand exchange process.[8][9] Grignard reagents in THF are known to disproportionate to a large extent due to the strong solvation of the resulting magnesium halides by THF.[10]
Caption: The Schlenk equilibrium of Grignard reagents in THF.
Detailed Protocol: Synthesis of a Grignard Reagent and Subsequent Reaction with an Aldehyde using this compound
This protocol provides a general procedure for the formation of a Grignard reagent from an aryl bromide and its subsequent reaction with an aldehyde. Extreme caution must be exercised as Grignard reactions are exothermic and the reagents are highly reactive with water and air. [11][12] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Aryl bromide (e.g., bromobenzene)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous this compound (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
-
Schlenk line or similar inert atmosphere setup
Experimental Workflow
Caption: Workflow for a Grignard reaction using THF.
Step-by-Step Procedure
Part A: Formation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Ensure all glassware is flame-dried or oven-dried and cooled under a stream of inert gas.[13]
-
Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine helps to activate the magnesium surface.[2]
-
Inert Atmosphere: Immediately flush the system with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add a portion of anhydrous THF to the flask, enough to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux.[14] Gentle warming may be necessary to start the reaction.[14]
-
Addition of Aryl Bromide: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate may need to be controlled by external cooling with a water bath.
-
Completion of Formation: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.[14]
Part B: Reaction with Aldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Aldehyde Addition: Prepare a solution of the aldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[14] This will hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. If THF was used as the primary solvent, an extraction solvent like diethyl ether or ethyl acetate may need to be added to facilitate phase separation. Separate the organic layer.
-
Washing: Extract the aqueous layer two more times with the chosen organic solvent. Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent. - Inactive magnesium surface (oxide layer). - Impurities in the halide. | - Rigorously dry all glassware and use freshly distilled, anhydrous THF. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings under an inert atmosphere. - Purify the halide before use. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen. - Wurtz coupling side reaction (R-X + R-MgX → R-R + MgX₂). | - Ensure a completely inert and dry reaction environment. - Add the halide solution slowly and maintain a moderate reaction temperature to minimize side reactions. |
| Formation of biphenyl byproduct (in the case of aryl Grignards) | - Reaction of the Grignard reagent with unreacted aryl halide. | - Use a slight excess of magnesium. - Ensure a controlled and steady addition of the aryl halide. |
| Difficulty in product extraction during work-up | - Miscibility of THF with water. | - Add a less polar co-solvent like diethyl ether or toluene to the reaction mixture before the aqueous workup to facilitate phase separation.[7] |
Comparative Analysis: this compound vs. Diethyl Ether
| Feature | This compound (THF) | Diethyl Ether |
| Boiling Point | 66 °C | 34.6 °C |
| Solvating Ability | Higher, due to more accessible oxygen lone pairs. Better for less reactive halides (e.g., aryl and vinyl chlorides).[1][15] | Lower, can be less effective for forming Grignard reagents from less reactive halides. |
| Reaction Temperature | Allows for higher reaction temperatures, potentially increasing reaction rates. | Lower boiling point limits the reaction temperature. |
| Safety | Higher flash point (-14 °C) than diethyl ether, making it slightly less of a fire hazard.[12] However, it can form explosive peroxides upon storage. | Lower flash point (-45 °C), highly flammable. Also forms explosive peroxides. |
| Work-up | Can be more challenging due to its miscibility with water.[7] | Easier work-up due to its lower water solubility. |
| Grignard Reagent Stability | Generally provides better stability for the Grignard reagent.[16] | Can be less effective at stabilizing certain Grignard reagents. |
Safety Precautions: A Paramount Concern
The use of THF and Grignard reagents necessitates strict adherence to safety protocols.
-
Flammability: THF is highly flammable.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Peroxide Formation: THF can form explosive peroxides upon exposure to air and light.[11] Always use freshly opened or tested (for peroxides) anhydrous THF. Never distill THF to dryness.
-
Exothermic Reaction: Grignard reactions are exothermic and can become vigorous.[11][13] The reaction should be equipped with an efficient condenser and a means for rapid cooling (e.g., an ice bath).
-
Water Reactivity: Grignard reagents react violently with water.[11] Ensure all equipment and reagents are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[13]
Conclusion
This compound is a powerful and versatile solvent for Grignard reactions, offering distinct advantages over diethyl ether, particularly for less reactive substrates. Its superior solvating ability and higher boiling point can lead to improved reaction rates and yields. However, its miscibility with water and the potential for peroxide formation require careful consideration during experimental design and execution. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in these application notes, researchers can confidently and effectively harness the power of THF in their synthetic endeavors.
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Application of Tetrahydrofuran (THF) in High-Performance Liquid Chromatography (HPLC): A Comprehensive Technical Guide
This comprehensive guide provides an in-depth exploration of the application of Tetrahydrofuran (THF) in High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document delves into the unique properties of THF as a mobile phase solvent, its utility in various chromatographic modes, and the critical considerations for its safe and effective implementation. By integrating technical expertise with practical insights, this guide aims to empower chromatographers to leverage the distinct advantages of THF while mitigating its associated challenges.
The Role and Properties of this compound in HPLC
This compound (THF), a cyclic ether, is a potent and versatile organic solvent in the HPLC toolkit. Its distinct physicochemical properties offer unique selectivity and elution strength, making it a valuable, albeit challenging, mobile phase component.
Physicochemical Properties of THF
THF's utility in HPLC stems from its strong elution strength, which is slightly greater than acetonitrile and comparable to methanol in reversed-phase chromatography.[1][2] It is miscible with water and a wide range of organic solvents, enabling its use in diverse mobile phase compositions.[1][2] However, its relatively high UV cutoff (around 212 nm) and potential for peroxide formation necessitate careful consideration in method development.[2]
Data Presentation: Comparison of Common HPLC Solvents
| Property | This compound (THF) | Acetonitrile (ACN) | Methanol (MeOH) | Water |
| Eluent Strength (Reversed-Phase) | High | Medium | Medium | Low |
| Polarity Index | 4.0 | 5.8 | 5.1 | 10.2 |
| Viscosity (cP at 20°C) | 0.55 | 0.37 | 0.60 | 1.00 |
| UV Cutoff (nm) | ~212 | ~190 | ~205 | ~190 |
| Boiling Point (°C) | 66 | 82 | 65 | 100 |
Advantages of Using THF in HPLC
-
Unique Selectivity: THF can provide alternative selectivity compared to acetonitrile and methanol, which can be crucial for resolving complex mixtures or closely related compounds.[1][2][3] This is particularly beneficial in ternary or quaternary gradients, where fine-tuning of the mobile phase composition can achieve challenging separations.[1][2][4]
-
Excellent Solvent for Polymers: THF is an exceptional solvent for a wide variety of polymers, making it the mobile phase of choice for many Size-Exclusion Chromatography (SEC) applications.[2]
-
Enhanced Elution of Hydrophobic Compounds: Due to its high elution strength, THF can be effective in eluting highly retained, non-polar analytes that are difficult to analyze with other common organic solvents.[5]
Challenges and Considerations
Despite its advantages, THF presents several challenges that demand meticulous handling and system setup:
-
Incompatibility with PEEK: THF is known to cause swelling and degradation of Polyetheretherketone (PEEK) tubing and fittings, which are commonly used in modern HPLC systems.[1][2][6][7] This can lead to increased system pressure, leaks, and eventual system failure.[1][2] It is strongly recommended to use stainless steel tubing and fittings when THF concentrations exceed 10%.[2][8][9]
-
Peroxide Formation: Upon exposure to air and light, THF can form explosive peroxides.[10][11] This poses a significant safety hazard, especially when the solvent is concentrated.[12][13] Using fresh, high-purity, inhibitor-free THF is crucial for HPLC applications to avoid baseline noise and ensure safety.[2][14]
-
System Compatibility: Beyond PEEK, THF can also affect other plastic components in the HPLC system, such as pump seals.[1][2] It is essential to consult the instrument manufacturer to ensure all wetted parts are compatible with THF.[1][2]
-
Volatility and Odor: THF has a low boiling point and emits noxious fumes, necessitating its use in a well-ventilated area or a fume hood.[1][2]
Applications of THF in Different HPLC Modes
THF's unique properties lend themselves to specific applications across various modes of HPLC.
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, THF is a strong organic modifier. It is often used in ternary or quaternary mobile phases to fine-tune selectivity when binary gradients of acetonitrile/water or methanol/water fail to achieve the desired separation.[1][2][4] Even small percentages of THF (e.g., 2-10%) can significantly alter the elution order and resolution of analytes.[8]
Experimental Workflow: RP-HPLC Method Development with THF
Caption: Workflow for incorporating THF in RP-HPLC method development.
Size-Exclusion Chromatography (SEC)
THF is a cornerstone of non-aqueous SEC (also known as Gel Permeation Chromatography or GPC) for the analysis of organic-soluble polymers.[15] Its ability to dissolve a wide range of polymers, such as polystyrenes and polymethyl methacrylates, allows for the determination of their molecular weight distribution.[2]
Pharmaceutical and Polymer Additive Analysis
THF's strong solvency is advantageous in the analysis of polymer additives, which are often hydrophobic and require aggressive solvents for extraction and analysis.[14] Modern UHPLC and UPLC systems with THF-compatible components enable rapid and robust separations of these compounds.[14] In pharmaceutical analysis, THF can be a valuable tool for separating closely related impurities or resolving complex drug formulations, although its use in LC-MS applications requires caution due to its aprotic nature and tendency to polymerize in the ion source.[16][17]
Protocols and Best Practices for Using THF in HPLC
To ensure safe and reproducible results, it is imperative to follow strict protocols when working with THF in an HPLC environment.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and solvent-resistant gloves. Note that THF can permeate standard nitrile gloves quickly, so double-gloving or using more resistant glove materials is recommended.[18]
Ventilation: Handle THF in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation of vapors.[1][2]
Storage: Store THF in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area away from heat and ignition sources.[18][19] Containers should be dated upon receipt and upon opening to track their age.[18][19]
Protocol for Peroxide Testing
Due to the risk of explosion, it is critical to test for the presence of peroxides in THF, especially in previously opened containers.
Step-by-Step Protocol:
-
Obtain Peroxide Test Strips: Use commercially available test strips designed for the detection of organic peroxides.
-
Sample the THF: In a well-ventilated area, carefully open the THF container.
-
Perform the Test: Dip the test strip into the THF for the time specified by the manufacturer.
-
Read the Results: Compare the color of the test strip to the color chart provided with the kit.
-
Action: If peroxides are detected at a concentration deemed unsafe by your institution's safety guidelines, do not use the solvent. Contact your institution's environmental health and safety department for proper disposal procedures. Do not attempt to distill or concentrate THF that contains peroxides.[18][19]
Logical Relationship: THF Peroxide Management
Caption: Decision-making process for the safe handling of THF regarding peroxide formation.
Mobile Phase Preparation
Solvent Quality: Always use HPLC-grade, inhibitor-free THF.[2][14] Stabilizers like butylated hydroxytoluene (BHT), often found in reagent-grade THF, can interfere with UV detection and appear as ghost peaks in gradient elution.[14]
Step-by-Step Protocol:
-
Measure Components: Accurately measure the required volumes of all mobile phase components (THF, water, other organic solvents, buffers) using appropriate glassware.
-
Mix Thoroughly: Combine the components in a clean, appropriate solvent reservoir.
-
Degas the Mobile Phase: Degas the mobile phase using methods such as sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause pump cavitation and baseline noise.[20]
-
Filter the Mobile Phase: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could clog the column or system components.[20]
Conclusion
This compound is a powerful solvent in the HPLC arsenal, offering unique selectivity and elution strength that can unlock challenging separations, particularly in the analysis of polymers and hydrophobic compounds. However, its successful application is contingent upon a thorough understanding of its properties and a strict adherence to safety and handling protocols. By carefully considering system compatibility, diligently managing the risk of peroxide formation, and employing sound method development strategies, researchers can harness the full potential of THF to achieve their chromatographic goals.
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Application Notes and Protocols: Tetrahydrofuran as a Mobile Phase Component in Reverse-Phase LC
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrahydrofuran (THF), a potent, aprotic, and water-miscible organic solvent, offers unique selectivity and elution strength in reverse-phase liquid chromatography (RPLC).[1][2] While less common than acetonitrile (ACN) or methanol (MeOH), its distinct chemical properties can be leveraged to resolve complex mixtures that are challenging to separate with traditional mobile phases. This guide provides a comprehensive overview of THF's role in RPLC, detailing its physicochemical properties, practical applications, and step-by-step protocols for its safe and effective implementation. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Strategic Advantage of this compound in RPLC
In the landscape of reverse-phase chromatography, acetonitrile and methanol are the workhorses for mobile phase organic modifiers.[3] However, for challenging separations, particularly those involving compounds with similar polarities or polymers, this compound (THF) emerges as a powerful third option.[4] Its strong elution properties and unique selectivity can unlock separations that are otherwise unattainable.[2][5]
THF's utility stems from its distinct chemical nature. As an aprotic solvent with a moderately polar character and a strong ability to dissolve a wide range of compounds, it interacts differently with both the stationary phase and the analytes compared to protic solvents like methanol.[1][6][7] This often translates to altered elution orders and improved resolution for specific analyte classes.[4]
This document serves as a detailed guide for chromatographers considering the integration of THF into their RPLC method development workflow. It will delve into the fundamental principles governing its use, provide practical protocols, and address the critical safety and handling considerations associated with this versatile solvent.
Physicochemical Properties and Chromatographic Impact
Understanding the fundamental properties of THF is crucial for its effective application in RPLC. These properties directly influence its behavior as a mobile phase component and its interaction with the chromatographic system.
Solvent Strength and Selectivity
THF is a stronger solvent than both methanol and acetonitrile in RPLC.[8] This means that a lower concentration of THF is required to achieve the same retention time for a given analyte compared to the other two solvents.[9][10] This high elution strength is particularly advantageous for highly retained, non-polar compounds.[5]
The order of elution strength is as follows: Methanol < Acetonitrile < this compound .[8]
A key advantage of THF lies in its unique selectivity. Due to its aprotic nature and distinct dipole moment, it can offer different elution patterns compared to the more commonly used protic solvents.[1][6][7] This can be particularly useful in resolving co-eluting peaks or changing the elution order to isolate a compound of interest.[4]
Key Physicochemical Data
A summary of key properties for THF in comparison to acetonitrile and methanol is presented below for easy reference.
| Property | This compound (THF) | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Strongest | Intermediate | Weakest |
| UV Cutoff | ~212-215 nm[11][12][13][14] | ~190 nm[12][13][15] | ~205 nm[12][13][15] |
| Viscosity (cP at 20°C) | 0.55[16] | 0.37[16] | 0.60[16] |
| Boiling Point (°C) | 66[1][2] | 81.6[16] | 64.7[16] |
| Miscibility with Water | Miscible[1][17] | Miscible[16] | Miscible[16] |
| Solvent Type | Aprotic[1][6] | Aprotic[6][7] | Protic[6][7] |
Practical Guidance for Utilizing THF in RPLC
Successful implementation of THF in your mobile phase requires careful consideration of several practical aspects, from mobile phase preparation to system compatibility.
Mobile Phase Preparation
-
Solvent Quality: Always use high-purity, HPLC-grade THF.[18][19] Lower grades may contain stabilizers like butylated hydroxytoluene (BHT) which can introduce ghost peaks, especially in gradient elution.[18]
-
Peroxide Formation: Unstabilized THF can form explosive peroxides over time when exposed to air and light.[11][20] It is crucial to use fresh THF and to test for peroxides in older containers, especially if they have been opened previously.[21][22]
-
Degassing: THF can form an oxygen-solvent complex that may cause baseline drift.[11] Thoroughly degas the mobile phase before use, and an in-line degasser is highly recommended.[11]
-
Miscibility: THF is miscible with water and other common organic solvents like methanol and acetonitrile, allowing for the preparation of a wide range of ternary and quaternary mobile phases.[1][17][23]
HPLC System Compatibility
A critical consideration when using THF is its compatibility with the components of your HPLC system.
-
PEEK Tubing and Fittings: THF can cause swelling and degradation of polyetheretherketone (PEEK) tubing and fittings over time.[2][24] This can lead to increased system pressure and potential leaks.[2] It is generally recommended to limit the concentration of THF to less than 10% when using PEEK components.[2][24] For higher concentrations, stainless steel tubing and fittings are the preferred choice.[25][26]
-
Pump Seals: High concentrations of THF can also affect certain types of pump seals.[2][24] Consult your HPLC instrument manufacturer to ensure that the installed seals are compatible with THF.[2][24] Seals designed for reversed-phase applications are generally more resistant.[2][24]
Method Development Strategy with THF
Incorporating THF into your method development can be a strategic approach to tackle difficult separations.
Workflow for Incorporating THF in Method Development
Caption: Decision workflow for incorporating THF into RPLC method development.
Experimental Protocols
Protocol for Mobile Phase Preparation with THF
This protocol outlines the steps for preparing a 1-liter stock of a water/acetonitrile/THF mobile phase.
Materials:
-
HPLC-grade this compound (unstabilized)
-
HPLC-grade Acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Sterile, filtered 1L glass solvent bottle
-
0.22 µm membrane filter
-
Graduated cylinders
-
Ultrasonic bath or vacuum filtration apparatus for degassing
Procedure:
-
Measure Solvents: Using clean, dry graduated cylinders, accurately measure the required volumes of each solvent. For example, for a 50:40:10 (v/v/v) water:acetonitrile:THF mobile phase, measure 500 mL of water, 400 mL of acetonitrile, and 100 mL of THF.
-
Combine Solvents: In the 1L solvent bottle, first add the water, followed by the acetonitrile, and finally the THF.
-
Mix Thoroughly: Gently swirl the bottle to ensure the solvents are completely mixed.
-
Filter: Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter. This can be done using a vacuum filtration setup.
-
Degas: Degas the filtered mobile phase for at least 15-20 minutes using an ultrasonic bath or by maintaining the vacuum after filtration.
-
Label and Store: Clearly label the solvent bottle with the composition and date of preparation. Store the mobile phase in a cool, dark place when not in use.
Protocol for System Flush and Equilibration
Properly flushing and equilibrating the HPLC system is crucial when introducing or removing a mobile phase containing THF.
Procedure:
-
Initial Flush (if switching from a non-miscible solvent): If the previous mobile phase is not miscible with THF or water (e.g., hexane), flush the entire system with a mutually miscible solvent like isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Introducing THF Mobile Phase:
-
Purge all pump lines with the new THF-containing mobile phase for 5-10 minutes.
-
Set the pump to deliver the initial mobile phase composition at a flow rate of 0.2 mL/min for 10 minutes.
-
Gradually increase the flow rate to the analytical flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase for at least 20-30 column volumes or until a stable baseline is achieved.
-
-
Removing THF Mobile Phase:
-
Flush the system with a mobile phase that does not contain THF but is miscible (e.g., acetonitrile/water) for at least 30 minutes.
-
If storing the column, follow the manufacturer's recommendations, which typically involve flushing with an appropriate storage solvent.
-
Applications and Case Studies
THF has proven to be a valuable mobile phase component in a variety of applications, particularly in the analysis of polymers and complex pharmaceutical mixtures.
-
Polymer Analysis: THF is a primary solvent for dissolving many polymers, making it an ideal mobile phase component for size-exclusion chromatography (SEC) and RPLC of polymers and polymer additives.[1][27]
-
Pharmaceutical Analysis: The unique selectivity of THF can be exploited to separate structurally similar drug compounds, impurities, and degradation products.[4]
-
Separation of Weakly Acidic Compounds: Studies have shown that THF can form hydrogen-bonded complexes with phenolic compounds, leading to increased retention and altered selectivity in ternary mobile phases with isopropanol and water.[4]
Safety and Handling of this compound
THF is a highly flammable liquid and poses several health and safety risks.[20][22][28][29] Strict adherence to safety protocols is mandatory.
-
Flammability: THF is highly flammable and should be handled in a well-ventilated area, away from ignition sources.[22][28]
-
Peroxide Formation: As previously mentioned, THF can form explosive peroxides.[20][21] Containers should be dated upon receipt and opening.[22] Never distill THF to dryness.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and solvent-resistant gloves (nitrile or laminate film gloves are recommended).[21][28] THF can penetrate latex gloves.[20]
-
Storage: Store THF in tightly sealed containers in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[20][22]
Emergency Procedures: In case of a spill, evacuate the area and ensure adequate ventilation.[29] Use absorbent materials to contain the spill and dispose of it as hazardous waste.[28] In case of fire, use an appropriate fire extinguisher.[22]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High System Backpressure | Swelling of PEEK tubing due to high THF concentration. | Reduce THF concentration to <10% or switch to stainless steel tubing.[2][24] |
| Baseline Drift/Noise | Peroxide formation in THF; Oxygen-solvent complex formation. | Use fresh, high-purity THF; Ensure thorough degassing of the mobile phase.[11] |
| Ghost Peaks | Presence of stabilizers (e.g., BHT) in non-HPLC grade THF. | Use only high-purity, HPLC-grade THF.[18][19] |
| Poor Peak Shape | Incompatibility of sample solvent with the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| Loss of Sensitivity (LC-MS) | THF can polymerize in the APCI source. | Use THF in combination with a protic solvent; consider alternative ionization sources if possible.[26] |
Conclusion
This compound is a powerful and often underutilized tool in the chromatographer's arsenal for reverse-phase LC. Its strong elution properties and unique selectivity provide an additional dimension for method development, enabling the resolution of complex analytical challenges. While its use requires careful consideration of system compatibility and stringent adherence to safety protocols, the potential benefits in terms of improved separation performance make it a valuable option for researchers, scientists, and drug development professionals. By understanding its fundamental characteristics and following the protocols outlined in this guide, THF can be effectively and safely integrated into your RPLC workflows to achieve superior chromatographic results.
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- 27. nbinno.com [nbinno.com]
- 28. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 29. scribd.com [scribd.com]
Application Note & Protocol: Polymer Dissolution in THF for Gel Permeation Chromatography (GPC) Analysis
For: Researchers, scientists, and drug development professionals engaged in polymer characterization.
Abstract
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for determining the molecular weight distribution of polymers. The accuracy and reproducibility of GPC results are fundamentally dependent on the meticulous preparation of the polymer sample. This application note provides a comprehensive, in-depth protocol for the dissolution of polymers in tetrahydrofuran (THF), a common mobile phase for GPC analysis. It explains the rationale behind each step, offers guidance for overcoming common challenges, and emphasizes safety considerations.
Introduction: The Criticality of Sample Preparation in GPC
GPC separates molecules based on their hydrodynamic volume in solution.[1][2] For this separation to be effective and to yield a true representation of the polymer's molecular weight distribution, the polymer chains must be fully dissolved and exist as individual, solvated coils. Improper sample preparation can lead to a host of issues, including:
-
Inaccurate Molecular Weight Data: Aggregated or undissolved polymer will be filtered out or elute improperly, skewing the molecular weight distribution.[3]
-
System Contamination and Damage: Particulate matter can clog the injector, frits, and, most critically, the GPC columns, leading to increased backpressure and loss of resolution.[3][4]
-
Irreproducible Results: Inconsistent sample preparation is a major source of variability in GPC measurements.
This guide is designed to establish a robust and reliable workflow for preparing polymer solutions in THF, thereby ensuring the integrity of your GPC data.
This compound (THF) as a GPC Solvent
THF is a widely used solvent for GPC analysis of a variety of non-polar to moderately polar polymers due to its excellent solvating power for many common polymers like polystyrene (PS), polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC).[5][6][7][8]
Key Properties of THF:
-
Polar Aprotic Solvent: THF's polarity allows it to dissolve a broad range of polymers.[9]
-
Volatility: Its relatively low boiling point (66°C) simplifies sample recovery if needed.[9][10]
-
Compatibility: It is compatible with the most common GPC stationary phases, such as styrene-divinylbenzene (SDV) resins.[11][12]
Stabilized vs. Unstabilized THF
THF has a propensity to form explosive peroxides upon exposure to air and light.[9][13] For this reason, it is often supplied with a stabilizer, such as butylated hydroxytoluene (BHT).
-
Stabilized THF: Recommended for general GPC use, especially when using a Refractive Index (RI) detector, as safety is paramount.[14] The presence of BHT can introduce a small peak in the low molecular weight region of the chromatogram, which may interfere with the analysis of oligomers or additives.[15]
-
Unstabilized THF: Should only be used when the BHT peak interferes with the analysis and with extreme caution. It requires regular testing for peroxides and has a shorter safe shelf-life.[15][16]
Recommendation: For most applications, HPLC-grade, stabilized THF is the preferred choice.[16][17] Always use freshly opened solvent or solvent from a properly managed reservoir to minimize potential issues.
Core Protocol: Dissolving Polymers in THF
This protocol provides a step-by-step methodology for preparing polymer solutions.
Workflow Overview
Caption: Workflow for GPC sample preparation.
Step-by-Step Methodology
Step 1: Accurate Weighing
-
Using a precision analytical balance, accurately weigh the polymer sample into a clean, dry scintillation vial.[3]
-
The target concentration is crucial. Too high a concentration can lead to viscosity effects that distort peak shapes and shift retention times to higher volumes.[18] Too low a concentration may result in a poor signal-to-noise ratio.[18]
Table 1: Recommended Polymer Concentrations in THF
| Expected Molecular Weight ( g/mol ) | Recommended Concentration (mg/mL) | Rationale |
| < 100,000 | 2.0 - 5.0 | Lower viscosity allows for higher concentration without peak distortion.[19] |
| 100,000 - 1,000,000 | 1.0 - 2.0 | Balances signal strength with potential viscosity effects.[17] |
| > 1,000,000 | 0.5 - 1.0 | High molecular weight polymers significantly increase solution viscosity, necessitating lower concentrations to avoid chromatographic artifacts.[17][18] |
Step 2: Solvent Addition
-
Add the appropriate volume of HPLC-grade, stabilized THF to the vial to achieve the desired concentration.[17] It is best practice to use the same batch of mobile phase that is currently running on the GPC system to avoid refractive index mismatches that can cause baseline disturbances.[17]
Step 3: Dissolution
-
Gentle Agitation: Securely cap the vial and place it on a shaker, rocker, or rotator to provide gentle, continuous agitation.[20]
-
Avoid Aggressive Methods: Do not use a vortexer or sonicator as a primary means of dissolution.[17] These high-energy methods can cause shear degradation of the polymer chains, artificially lowering the measured molecular weight.
-
Time is Key: Allow sufficient time for the polymer to dissolve completely. This can range from a minimum of one hour to overnight (~12 hours) or even longer for high molecular weight or semi-crystalline polymers.[17] A good practice is to wait an additional hour after the solution appears visually clear.[20]
Step 4: Handling Difficult-to-Dissolve Polymers
-
If a polymer is slow to dissolve, gentle heating can be applied. Use a heating block or water bath set to a modest temperature (e.g., 40-60°C).
-
Caution: Always ensure the vial is properly sealed to prevent solvent evaporation, which would alter the concentration. After heating, allow the solution to return to the GPC system's operating temperature to ensure the polymer remains in solution before analysis.[20]
Step 5: Visual Inspection
-
Once the dissolution period is complete, visually inspect the solution against a bright background. It should be completely clear and free of any suspended particles, gels, or fibers.[17]
Step 6: Filtration - A Non-Negotiable Step
-
All GPC samples must be filtered before analysis to protect the instrument and columns.[3][19]
-
Use a syringe filter with a membrane that is compatible with THF. Polytetrafluoroethylene (PTFE) is the most common and recommended choice due to its high chemical resistance.[17][20][21]
-
A pore size of 0.2 µm is recommended to remove any fine particulates that could damage the column packing.[3][17][20]
Table 2: Syringe Filter Selection for THF
| Membrane Material | Compatibility with THF | Protein Binding | Common Pore Sizes (µm) |
| PTFE (Polytetrafluoroethylene) | Excellent | High | 0.2, 0.45 |
| PVDF (Polyvinylidene Fluoride) | Good | Low | 0.22, 0.45 |
| Nylon | Not Recommended | Medium | 0.22, 0.45 |
| Regenerated Cellulose | Good | Very Low | 0.2, 0.45 |
-
To filter, draw the polymer solution into a syringe, attach the filter, and then gently dispense the solution directly into a clean autosampler vial.[20][22] Discard the first ~0.25 mL of filtrate to ensure any extractables from the filter membrane are removed.
Troubleshooting Dissolution Problems
Sources
- 1. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 2. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. kinampark.com [kinampark.com]
- 7. shodex.com [shodex.com]
- 8. jordilabs.com [jordilabs.com]
- 9. This compound (THF) [commonorganicchemistry.com]
- 10. This compound Solvent Properties [macro.lsu.edu]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Using stabilized THF for GPC - Chromatography Forum [chromforum.org]
- 15. support.waters.com [support.waters.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Top 10 Tips for GPC Sample Preparation | Malvern Panalytical [malvernpanalytical.com]
- 20. youtube.com [youtube.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols: Tetrahydrofuran as a Solvent for Organolithium Reagents
Introduction
Organolithium reagents are cornerstones of modern organic synthesis, prized for their potent nucleophilicity and basicity.[1] The choice of solvent is paramount in modulating their reactivity and ensuring the success of a chemical transformation. Tetrahydrofuran (THF), a cyclic ether, is a widely employed solvent for organolithium chemistry due to its excellent solvating properties for both the organolithium species and many organic substrates.[2][3][4] This guide provides an in-depth exploration of THF's role as a solvent for organolithium reagents, detailing its properties, interactions, and best practices for its use in a research and development setting. We will delve into the causality behind experimental choices, providing detailed protocols and safety considerations to ensure both successful and safe execution of organolithium reactions in THF.
Physicochemical Properties of this compound
Understanding the fundamental properties of THF is crucial for its effective use. THF is a colorless, water-miscible organic liquid with a characteristic ether-like odor.[3][5] Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol [3] |
| Boiling Point | 66 °C (151 °F)[3][5][6] |
| Melting Point | -108.5 °C (-163.3 °F)[3][6] |
| Density | 0.889 g/cm³ at 20 °C[3] |
| Vapor Pressure | 142 Torr at 20 °C[6] |
| Flash Point | -14.4 °C (6 °F)[3] |
| Solubility in Water | Miscible[3][5] |
THF's utility as a solvent stems from its moderate polarity and its nature as a Lewis base. The oxygen atom in the ring can coordinate to the lithium cation of the organolithium reagent, playing a critical role in its solvation and reactivity.[7][8]
The Critical Role of THF in Modulating Organolithium Reactivity
Organolithium reagents in non-polar hydrocarbon solvents exist as large aggregates (tetramers, hexamers, or even larger clusters).[1][8][9] This aggregation state significantly dampens their reactivity. The primary function of THF in organolithium chemistry is to act as a Lewis base, coordinating to the lithium centers and breaking down these large aggregates into smaller, more reactive species such as dimers and monomers.[1][8] This deaggregation exposes the carbanionic center, thereby increasing the nucleophilicity and basicity of the organolithium reagent.
The choice of organolithium reagent and its concentration, along with the reaction temperature, dictates the equilibrium between these aggregated states. For instance, n-butyllithium exists predominantly as a hexamer in hexane, but as a tetramer in THF.[8] More sterically hindered organolithiums, like tert-butyllithium, tend to form smaller aggregates.
Stability and Decomposition of THF in the Presence of Organolithiums
A significant drawback of using THF with organolithium reagents is its susceptibility to decomposition, particularly at temperatures above -20 °C.[7] The primary decomposition pathway involves the deprotonation of THF at the α-position by the organolithium reagent, followed by a ring-opening to generate the lithium enolate of acetaldehyde and ethylene.[7][10]
This decomposition consumes the organolithium reagent, leading to lower yields and the introduction of unwanted byproducts. The rate of decomposition is highly dependent on the organolithium reagent's basicity and the temperature. More basic organolithiums like sec-butyllithium and tert-butyllithium degrade THF more rapidly than n-butyllithium.
Table of Half-Lives (t½) of Common Organolithium Reagents in THF
| Organolithium Reagent | Temperature (°C) | Half-life (t½) |
| n-Butyllithium | +20 | 107 minutes[11] |
| n-Butyllithium | 0 | 23.5 hours[10] |
| n-Butyllithium | -30 | 5 days[10] |
| sec-Butyllithium | -20 | 78 minutes[11] |
| tert-Butyllithium | -40 | 338 minutes[11] |
Data compiled from various sources. Exact times can vary based on reagent purity and concentration.
Due to this instability, reactions involving highly basic organolithiums in THF are typically conducted at very low temperatures, such as -78 °C (dry ice/acetone bath).[7]
Safety Precautions: Handling Pyrophoric Reagents
Organolithium reagents are pyrophoric, meaning they can spontaneously ignite upon contact with air and/or moisture.[1] Therefore, strict adherence to safety protocols is non-negotiable.
-
Inert Atmosphere: All manipulations involving organolithium reagents must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.[12][13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves (nitrile gloves are common, but consult a glove compatibility chart).[12]
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere.[13][14] Solvents must be anhydrous.
-
Quenching: Never dispose of unreacted organolithium reagents directly into a waste container. They must be carefully quenched.[12]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily accessible. Do not use water to extinguish an organolithium fire.[12]
Experimental Protocols
Purification of this compound
For most organolithium reactions, commercially available anhydrous THF is suitable. However, for highly sensitive reactions, further purification to remove water, peroxides, and dissolved oxygen is necessary. The most common method is distillation from sodium-benzophenone ketyl.
Protocol for THF Purification:
-
Pre-drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under a stream of inert gas.[15][16]
-
Addition of Reagents: To a round-bottom flask containing the pre-dried THF, add small pieces of sodium metal and a catalytic amount of benzophenone.[15][16][17][18]
-
Reflux: Heat the mixture to reflux under an inert atmosphere.[15][17][18] The formation of the deep blue or purple sodium benzophenone ketyl radical anion indicates that the solvent is anhydrous and oxygen-free.[15][19]
-
Distillation: Once the characteristic color persists, distill the THF directly into the reaction flask or a suitable storage vessel under an inert atmosphere.[15][16][17][18]
General Procedure for an Organolithium Reaction in THF
This protocol outlines a typical setup for a reaction involving the addition of an organolithium reagent to a substrate in THF.
-
Glassware Preparation: Oven- or flame-dry a round-bottom flask equipped with a magnetic stir bar, a septum, and a gas inlet adapter.[13][14] Allow the flask to cool to room temperature under a positive pressure of inert gas.[13][14]
-
Substrate Addition: Dissolve the substrate in anhydrous THF and add it to the reaction flask via a syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (commonly -78 °C for sensitive reactions) using an appropriate cooling bath (e.g., dry ice/acetone).[7]
-
Organolithium Addition: Slowly add the organolithium reagent dropwise to the stirred solution of the substrate via a syringe.[20] Maintain the low temperature during the addition to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or in-situ infrared spectroscopy.[21]
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture.
Quenching Procedures
Quenching is the process of deactivating any remaining reactive organolithium reagent. The choice of quenching agent depends on the desired workup.
-
Protic Quench: For reactions where a protonated product is desired, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) is common. For very sensitive reactions, a less reactive proton source like methanol or isopropanol can be added first at low temperature before the aqueous workup.[12][22]
-
Electrophilic Quench: If the newly formed organolithium species is to be trapped with an electrophile (e.g., an alkyl halide, aldehyde, or ketone), the electrophile is added to the reaction mixture after the initial organolithium addition is complete. The reaction is then quenched with a protic source after the electrophilic addition is finished.
Safe Quenching of Excess Organolithium Reagent:
-
Dilution: Dilute the excess organolithium solution with an inert, non-ethereal solvent like hexane or toluene.[12]
-
Slow Addition: Slowly add the diluted organolithium solution to a stirred, cooled (ice bath) solution of a less reactive alcohol, such as isopropanol, in an inert solvent.[12][22]
-
Final Quench: After the initial vigorous reaction subsides, slowly add methanol, followed by water, to ensure complete quenching.[12][22]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Wet glassware or solvent- Impure organolithium reagent- Incorrect reaction temperature- THF decomposition | - Ensure rigorous drying of all equipment and solvents[20]- Titrate the organolithium reagent before use[20]- Maintain the recommended low temperature[20]- Perform the reaction at a lower temperature or for a shorter duration |
| Formation of unexpected byproducts | - THF decomposition products reacting with intermediates- Side reactions due to incorrect stoichiometry or temperature | - Use a freshly distilled THF- Add the organolithium reagent slowly and maintain a low temperature- Carefully control the stoichiometry of reagents |
| Difficulty initiating the reaction | - Poor quality organolithium reagent- Inactive substrate | - Use a freshly opened bottle of organolithium reagent or titrate it- Ensure the purity of the substrate |
Conclusion
This compound is an indispensable solvent in the realm of organolithium chemistry. Its ability to deaggregate and activate organolithium reagents makes it a powerful tool for a wide array of synthetic transformations. However, its reactivity with organolithiums necessitates a thorough understanding of its properties and strict adherence to safety protocols. By carefully considering the factors of temperature, reagent stability, and solvent purity, researchers can harness the full potential of THF to achieve their synthetic goals safely and efficiently. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for the successful application of THF in organolithium-mediated reactions.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. This compound | Fisher Scientific [fishersci.com]
- 3. solventis.net [solventis.net]
- 4. 四氢呋喃 [sigmaaldrich.com]
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- 6. This compound Solvent Properties [macro.lsu.edu]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. resources.saylor.org [resources.saylor.org]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
- 11. ospt.osi.lv [ospt.osi.lv]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scielo.br [scielo.br]
- 20. reddit.com [reddit.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chemistry.nd.edu [chemistry.nd.edu]
Application Notes & Protocols: The Strategic Use of Deuterated Tetrahydrofuran (THF-d8) in High-Resolution NMR Spectroscopy
Abstract
Deuterated tetrahydrofuran (THF-d8) is a pivotal solvent in the field of Nuclear Magnetic Resonance (NMR) spectroscopy, valued for its excellent solvating power for a wide array of organic compounds, polymers, and organometallic species.[1][2][3] This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explain the fundamental principles and causality behind experimental choices when using THF-d8. We will explore its physicochemical properties, detail its primary applications, and provide robust, field-tested protocols for sample preparation and handling to ensure the acquisition of high-quality, reproducible NMR data.
Introduction: Why Choose THF-d8?
This compound-d8 (C₄D₈O) is the deuterated isotopologue of the cyclic ether, this compound.[4][5] In NMR spectroscopy, the primary goal is to observe the signals of the analyte with minimal interference from the solvent. By replacing hydrogen atoms with deuterium, THF-d8 becomes "invisible" in ¹H NMR spectra, except for small residual peaks from incomplete deuteration.[1] This characteristic, combined with its unique solvent properties, makes it an indispensable tool for specific analytical challenges.
The decision to use THF-d8 is often driven by one or more of the following factors:
-
Superior Solubility: It is an excellent solvent for many polar and nonpolar organic molecules and, notably, a wide range of polymers that show poor solubility in more common NMR solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d₆).[6][7][8]
-
Wide Liquid Range: With a melting point of -106 °C and a boiling point of 66 °C, THF-d8 is exceptionally well-suited for variable-temperature (VT) NMR studies, allowing for the investigation of dynamic chemical processes over a broad temperature range.[9][10]
-
Chemical Inertness: While it can form peroxides (see Section 4.2), it is generally inert towards many analytes, making it suitable for reaction monitoring and the analysis of sensitive organometallic compounds.[11]
This guide will provide the necessary framework to leverage these advantages effectively and safely.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the solvent's properties is the foundation of a successful NMR experiment. Below are the key characteristics of THF-d8.
Physical Properties
These properties are critical for handling, storage, and planning experiments, particularly VT studies.
| Property | Value | Source(s) |
| CAS Number | 1693-74-9 | [4] |
| Molecular Formula | C₄D₈O | [4] |
| Molecular Weight | 80.16 g/mol | [12] |
| Appearance | Colorless liquid | [4][11] |
| Density | 0.985 g/mL at 25 °C | [4] |
| Melting Point | -106 °C (-159 °F) | [4] |
| Boiling Point | 65-66 °C (149-151 °F) | [4] |
| Flash Point | -17 °C (1.4 °F) | [4][13] |
| Refractive Index (n20/D) | 1.403 | [13] |
NMR Spectroscopic Data
The residual solvent signals are crucial landmarks in an NMR spectrum. High isotopic enrichment (typically >99.5%) ensures these signals are minimal.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Source(s) |
| ¹H Residual (CHD) | ~3.58 | Quintet | [14] |
| ¹H Residual (CHD) | ~1.73 | Quintet | [14] |
| ¹³C | ~67.57 | Quintet | [14][15] |
| ¹³C | ~25.37 | Quintet | [14][15] |
| ¹H Water | ~2.4-2.5 | Singlet (broad) | [14] |
Expert Insight: The two multiplets in both the proton and carbon spectra correspond to the alpha (C2/C5) and beta (C3/C4) positions relative to the oxygen atom. The presence of water is common as THF is hygroscopic.[16][17] For definitive identification of unknown peaks, consulting comprehensive tables of impurity chemical shifts is highly recommended.[2][3][18]
Key Applications and Methodologies
THF-d8 is not just a solvent but a strategic choice for specific analytical questions.
Characterization of Polymeric Materials
THF is an excellent solvent for many polymers, including polystyrenes, polyacrylates, and polyethers. This makes THF-d8 the solvent of choice for determining polymer microstructure, tacticity, and monomer composition via ¹H and ¹³C NMR.[6][7][8][19] Its ability to dissolve high molecular weight polymers is often superior to that of other common NMR solvents.
Variable-Temperature (VT) NMR Studies
The exceptionally low freezing point of THF-d8 makes it ideal for studying dynamic processes at sub-ambient temperatures.[9][10]
-
Causality: By lowering the temperature, chemists can slow down dynamic exchanges (e.g., conformational rotations, ligand exchange) to the point where distinct NMR signals for each species can be resolved. THF-d8 provides a wide window to observe these phenomena without freezing.
-
Applications:
-
Determining energy barriers of molecular rotations.
-
Observing fluxional processes in organometallic complexes.
-
Studying the kinetics of low-temperature reactions.
-
In-Situ Reaction Monitoring
THF-d8 serves as an excellent medium for monitoring chemical reactions directly within the NMR tube. Its ability to dissolve a wide range of reactants, catalysts, and intermediates allows for real-time tracking of species concentration, providing invaluable mechanistic and kinetic data.
Experimental Protocols: Ensuring Data Integrity and Safety
The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. These protocols are designed to be self-validating systems, minimizing common sources of error.
Protocol: High-Resolution NMR Sample Preparation
This workflow is designed to produce a homogenous sample free of particulates, which is critical for achieving sharp spectral lines and high resolution.
Caption: Workflow for preparing high-resolution NMR samples.
Step-by-Step Methodology:
-
Analyte Quantity: For a standard ¹H NMR spectrum of an organic compound (< 600 g/mol ), 1-10 mg of the sample is typically sufficient.[20] For ¹³C NMR, which is inherently less sensitive, a higher concentration is required, often 20 mg or more.[20][21]
-
Solvent Volume: Use approximately 0.5-0.6 mL of THF-d8. This volume ensures the sample height is sufficient to be fully within the instrument's radiofrequency coil, which is critical for proper magnetic field shimming and achieving high resolution.[16][20]
-
Dissolution & Filtration: Dissolve the sample in a small, clean vial first. Prepare a filter by placing a small, tight plug of cotton wool or Kimwipe into a Pasteur pipette.[20][22][23] Transfer the solution through this filter directly into the NMR tube.
-
Causality Check: This step is non-negotiable for high-resolution work. Suspended solid particles distort the local magnetic field homogeneity, leading to broad spectral lines that no amount of instrument shimming can correct.[23]
-
-
Tube Handling: Always handle clean NMR tubes by the top to avoid transferring skin oils to the lower portion of the tube, which can degrade spectral quality.[21] Before placing the sample in the spectrometer, wipe the outside of the tube (bottom ~10 cm) with a lint-free tissue dampened with acetone or isopropanol to remove any dust or fingerprints.[20]
-
Capping and Labeling: Use a clean cap to seal the tube. Label the tube clearly near the top with a permanent marker.[20] Avoid using tape, as it can affect the tube's balance in the spinner.
Protocol: Safe Handling and Storage of THF-d8
THF can react with atmospheric oxygen, especially in the presence of light, to form potentially explosive peroxides.[24][25] Adherence to this protocol is essential for laboratory safety.
Caption: Key safety considerations for handling and storing THF-d8.
Step-by-Step Methodology:
-
Storage: Store THF-d8 in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to minimize contact with oxygen.[17] Keep it in a cool, dry, dark, and well-ventilated place away from heat and ignition sources.[26] Many suppliers package THF-d8 in amber bottles or ampoules to protect it from light.
-
Handling: Always handle THF-d8 in a well-ventilated fume hood.[27] When transferring larger quantities, use non-sparking tools and ensure containers are properly grounded to prevent static discharge.[17]
-
Peroxide Awareness: Unstabilized THF can form peroxides over time.[24] These peroxides can detonate upon heating or concentration.
-
Trustworthiness Check: Never use THF from a container with visible crystalline deposits around the cap, as these could be concentrated peroxides.[25] If a container has been open for a long period, it should be tested for peroxides before use. Do not distill THF to dryness, as this will concentrate any peroxides present to dangerous levels.[25]
-
-
Disposal: Dispose of waste THF-d8 and contaminated materials according to your institution's hazardous waste procedures for flammable liquids.[25][27]
Conclusion
THF-d8 is a powerful and versatile solvent in the NMR spectroscopist's toolkit. Its selection is a deliberate choice dictated by the analyte's properties and the experimental aims, particularly in polymer analysis and variable-temperature studies. By understanding its fundamental properties and adhering to rigorous sample preparation and safety protocols, researchers can unlock its full potential to acquire clear, insightful, and reproducible NMR data. The causality-driven approach outlined in these notes ensures that each step is not merely followed but understood, leading to higher quality science and a safer laboratory environment.
References
-
Deuterated THF - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
ARMAR Isotopes. (n.d.). High-Purity this compound-d8 for NMR Spectroscopy. Retrieved January 3, 2026, from [Link]
-
Miyoshi, H., Sugiura, R., Kishi, R., & Tobe, Y. (n.d.). Variable temperature ¹H NMR spectra of 1b⁴⁻ in THF-d8. ResearchGate. Retrieved January 3, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 3, 2026, from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved January 3, 2026, from [Link]
-
Carl Roth. (n.d.). This compound D8. Retrieved January 3, 2026, from [Link]
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A Comprehensive Guide to the Drying and Purification of Tetrahydrofuran (THF) for High-Purity Applications
An Application Note from the Office of the Senior Scientist
Abstract
Tetrahydrofuran (THF) is a ubiquitous and indispensable solvent in modern chemical research and pharmaceutical development. Its unique properties make it ideal for a vast range of applications, from Grignard reactions to polymer synthesis. However, for many of these sensitive applications, commercial-grade THF is inadequate due to the presence of impurities such as water, stabilizing agents, and, most critically, explosive peroxides. This guide provides an in-depth exploration of the principles, safety protocols, and detailed methodologies for the laboratory-scale purification of THF to the exacting standards required for advanced research. We will focus on the two most prevalent and effective methods: distillation from sodium/benzophenone ketyl and passage through activated alumina columns.
The Imperative for THF Purification: Understanding the Contaminants
The utility of THF is predicated on its aprotic, moderately polar nature and its ability to solvate a wide array of organic and organometallic compounds. However, its chemical structure—a cyclic ether—also renders it susceptible to degradation and contamination.
-
Water: THF is hygroscopic and readily absorbs atmospheric moisture. Water can quench moisture-sensitive reagents like Grignard reagents, organolithiums, and hydrides, leading to reaction failure and reduced yields.
-
Peroxides: The most insidious and dangerous contaminants in THF are peroxides.[1][2] In the presence of oxygen and light, THF undergoes autoxidation to form hydroperoxides.[1] These compounds are thermally unstable and can detonate violently when concentrated, a risk that is significantly amplified during distillation.[1][3] Never distill THF to dryness under any circumstances. [1]
-
Inhibitors: To prolong shelf life, commercial THF is often supplied with an inhibitor, such as butylated hydroxytoluene (BHT), to scavenge free radicals and prevent peroxide formation.[1] While essential for storage, these inhibitors can interfere with certain reactions, particularly radical polymerizations, and must be removed for high-purity applications.
Foundational Safety: Peroxide Detection and Safe Handling
Before any purification attempt, a rigorous assessment for the presence of peroxides is mandatory. Failure to do so can have catastrophic consequences. Containers of THF must be dated upon receipt and again upon opening to track their age and potential for peroxide accumulation.[4][5]
Peroxide Testing Protocols
Peroxide levels should be tested periodically (e.g., every three months for opened containers) and always before distillation.[6][7]
Protocol 1: Semi-Quantitative Test Strips This is the most convenient method for routine checks.[8]
-
Obtain commercial peroxide test strips (e.g., EMQuant®).[7]
-
Dip the strip into the THF sample for 1 second.
-
Shake off excess liquid.
-
For organic solvents, it may be necessary to wait for the solvent to evaporate and then add one drop of deionized water to the test pad.[9]
-
Compare the resulting color to the chart provided by the manufacturer. The color change, typically from white to blue, indicates the peroxide concentration in parts per million (ppm).[9]
Protocol 2: Qualitative Potassium Iodide (KI) Test This method is highly sensitive and provides a clear positive/negative indication.[10][11]
-
In a clean test tube, add 1 mL of the THF to be tested.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.
-
Add a few drops of glacial acetic acid.[11]
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides, resulting from the oxidation of iodide (I⁻) to iodine (I₂).[8][10] A dark blue-black color will appear if a starch indicator is also added.[8][10]
Table 1: Interpreting Peroxide Test Results
| Peroxide Concentration (ppm) | Observation | Action Required |
| 1 - 3 ppm | Safe for general use. | Proceed with purification if needed. |
| 3 - 30 ppm | Moderate peroxide levels. | Safe for use, but do not distill. Consider procuring a new bottle if distillation is required.[7] |
| > 30 ppm | Hazardous. | Do not handle or move the container. Contact your institution's Environmental Health & Safety (EHS) office for immediate disposal.[7] |
| Visible Crystals/Precipitate | EXTREME EXPLOSION HAZARD. | Do not touch or move the container. Evacuate the area and contact EHS or emergency personnel immediately.[2][5] |
General Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or butyl rubber are recommended).[4][6][12] Standard latex gloves offer poor protection against THF.[1]
-
Ventilation: All manipulations involving THF must be performed in a well-ventilated chemical fume hood.[6][13]
-
Ignition Sources: THF is highly flammable.[12] Ensure all potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) are eliminated from the work area.[1][4]
-
Static Electricity: Ground and bond metal containers during transfer to prevent static discharge, which can ignite THF vapors.[1][14]
-
Storage: Store THF in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area designated for flammable liquids.[4][5][15]
Method 1: Distillation from Sodium/Benzophenone Ketyl
This is the classic and most rigorous method for producing ultra-dry, oxygen-free THF, essential for highly sensitive applications like organometallic chemistry and anionic polymerization.
Principle of Operation
The purification relies on the formation of the sodium benzophenone ketyl, a radical anion. Metallic sodium (Na) donates an electron to benzophenone, forming a deep blue radical species.[16]
-
Reaction: Na + Ph₂C=O → [Ph₂C-O]⁻Na⁺ (Sodium Benzophenone Ketyl)
This ketyl radical is a powerful reducing agent that reacts rapidly and irreversibly with trace water and dissolved oxygen.[16][17] The persistence of the intense blue color serves as a built-in indicator that the solvent is anhydrous and anaerobic.[16][18][19]
Experimental Protocol
Step 1: Pre-Drying (Critical First Step) Never add sodium directly to reagent-grade THF, which can contain significant amounts of water, leading to a violent exothermic reaction. The solvent must be pre-dried.
-
Place approximately 500 mL of THF in a flask.
-
Add a layer of potassium hydroxide (KOH) pellets or activated 4Å molecular sieves.[16][17][18]
-
Allow the THF to stand overnight (or longer). This removes the bulk of the water.
Step 2: Still Assembly and Operation
Caption: Workflow for THF purification via Sodium/Benzophenone Still.
-
Glassware: Ensure all glassware for the still (a two-neck round-bottom flask, condenser, distillation head) is thoroughly oven-dried to remove surface moisture.
-
Assembly: Assemble the still in a fume hood. Charge the flask with the pre-dried THF.
-
Add Reagents: Under a flow of inert gas (Argon or Nitrogen), add sodium metal (approx. 5 g per liter of THF) cut into small pieces, followed by benzophenone (approx. 5-10 g per liter).[16]
-
Reflux: Begin heating the mixture with a heating mantle. As the solvent refluxes, the solution will turn a deep, intense blue or purple.[16][17] If the blue color does not persist, it indicates that all the ketyl is being consumed by residual water or oxygen. In this case, cool the flask and cautiously add more sodium.
-
Collection: Once the blue color is stable, distill the THF at its boiling point (66 °C). Collect the purified, anhydrous solvent in an oven-dried flask under an inert atmosphere.
Step 3: Safe Shutdown and Quenching The residue in the distillation flask contains unreacted, finely divided sodium metal and is extremely pyrophoric.
-
Cool Down: Turn off the heat and allow the flask to cool completely to room temperature under a positive pressure of inert gas.
-
Quench: Cautiously and slowly add isopropanol to the flask to quench the residual sodium.[18][20] This reaction can be vigorous. Once the bubbling subsides, slowly add methanol, followed finally and carefully by water to ensure all reactive metal is destroyed.
-
Disposal: Dispose of the resulting solution according to your institution's hazardous waste guidelines.
Method 2: Activated Alumina Solvent Purification System (SPS)
Modern research laboratories are increasingly adopting column-based purification systems for their enhanced safety and convenience. These systems pass solvent under inert gas pressure through columns packed with a purifying agent.
Principle of Operation
This method utilizes activated alumina (Al₂O₃), a highly porous material with a large surface area.[21]
-
Drying: Activated alumina is an excellent desiccant, removing water from the solvent via physical adsorption.
-
Peroxide Removal: It also effectively adsorbs peroxides, physically trapping them within its porous structure.[11][21]
This technique avoids the use of pyrophoric reagents and heating, making it an inherently safer alternative to distillation stills.
Experimental Protocol
Caption: General workflow for a solvent purification system (SPS).
-
System Setup: An SPS typically consists of a stainless-steel keg holding the solvent, which is connected to one or more packed columns. The entire system is maintained under a positive pressure of a high-purity inert gas.
-
Column Activation: The alumina columns must be activated to be effective. This is usually done by the manufacturer but can be performed in the lab by heating the column to >300 °C while purging with a stream of dry, inert gas or under vacuum.[22] This process drives off any adsorbed water.
-
Operation: a. Ensure the system is properly purged with inert gas. b. Open the appropriate valves to allow THF to flow from the keg, through the activated alumina column. c. The first volume of solvent to pass through a new or regenerated column should be discarded as a flush. d. Collect the purified, anhydrous solvent from the dispensing tap directly into an oven-dried Schlenk flask or reaction vessel.
Monitoring and Maintenance
The capacity of an alumina column is finite. The purity of the dispensed solvent should be periodically verified, especially for water content using Karl Fischer titration. When the solvent no longer meets the required purity standards, the column must be replaced or regenerated.[22]
Comparative Analysis of Purification Methods
The choice of method depends on the specific requirements of the application, available infrastructure, and safety considerations.
Table 2: Comparison of THF Purification Methods
| Feature | Sodium/Benzophenone Still | Activated Alumina (SPS) |
| Final Purity (Water) | Excellent (<10 ppm achievable)[23] | Very Good (10-30 ppm typical) |
| Final Purity (Oxygen) | Excellent (Anaerobic) | Good (Low oxygen, but not strictly anaerobic) |
| Safety | Lower (Involves pyrophoric sodium, heating, risk of explosion) | Higher (No pyrophorics, ambient temperature operation) |
| Convenience | Low (Requires setup, constant monitoring, hazardous quenching) | High ("Point-of-use" dispensing, minimal user interaction) |
| Throughput | Low to Moderate | High (Can supply multiple users and large volumes) |
| Initial Cost | Low (Standard glassware) | High (Requires purchase of a commercial system) |
| Ideal Applications | Air/moisture-sensitive organometallic and anionic chemistry | General purpose anhydrous solvent needs, scale-up chemistry |
Storage and Use of Purified THF
Purified THF is highly susceptible to re-contamination from the atmosphere.[3]
-
Immediate Use: It is always best practice to use freshly purified THF immediately.[3]
-
Short-Term Storage: If storage is necessary, it must be done in an oven-dried Schlenk flask under a positive pressure of an inert gas like Argon or Nitrogen.[6] Alternatively, it can be stored inside an inert atmosphere glovebox.
-
Avoid Long-Term Storage: Storing purified, uninhibited THF for more than a few days is not recommended, as peroxide formation can begin anew upon any exposure to air.[3]
Conclusion
The successful execution of many chemical transformations hinges on the quality of the solvents employed. While the purification of THF requires meticulous attention to detail and a profound respect for the associated hazards, the methods described provide reliable pathways to obtaining solvent of the highest purity. The classic sodium/benzophenone still remains the gold standard for achieving strictly anhydrous and anaerobic conditions, while modern activated alumina systems offer a safer and more convenient alternative for a wide range of applications. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can confidently prepare high-purity THF, ensuring the integrity and success of their scientific endeavors.
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Safe handling and storage procedures for Tetrahydrofuran in a research lab
Application Notes & Protocols for Tetrahydrofuran (THF)
Title: Standard Operating Procedures for the Safe Handling and Storage of this compound in a Research Laboratory
Document ID: ANP-THF-2026-01
Abstract & Scope
This compound (THF), also known as oxolane, is a versatile, polar aprotic solvent indispensable in many research and drug development applications, including chromatography, polymer science, and chemical synthesis.[1][2] Its utility, however, is matched by significant hazards, primarily its high flammability and, most critically, its propensity to form explosive peroxides upon exposure to air and light.[3][4] This document provides a comprehensive guide for researchers, scientists, and laboratory personnel on the safe handling, storage, and management of THF. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources, to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
A foundational understanding of the risks associated with THF is crucial for its safe use. The primary hazards are categorized below, with explanations of their underlying chemical principles.
Extreme Flammability
THF is a highly flammable liquid with a very low flash point of approximately -14°C to -17°C (6°F to 1°F), meaning it can be ignited by a spark or flame at well below room temperature.[1][5][6] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to a "flashback" fire.[1][7] The explosive limits of THF in air are 2% to 12% by volume, a wide range that underscores the danger of vapor accumulation in enclosed spaces.[8][9]
Causality: The high volatility and low flash point are due to THF's molecular structure—a stable, low-boiling cyclic ether. This necessitates the stringent exclusion of all ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment, from areas where THF is handled or stored.[7][8]
Peroxide Formation: The Hidden Danger
The most insidious hazard of THF is its reaction with atmospheric oxygen to form unstable and potentially explosive peroxides.[4][10] This auto-oxidation process is accelerated by exposure to light and heat.[8][11]
Mechanism: The reaction proceeds via a free-radical mechanism at the carbon atom adjacent to the ether oxygen, forming hydroperoxides. These peroxides are less volatile than THF itself.[12] Consequently, if peroxide-contaminated THF is distilled or allowed to evaporate, the peroxides can become dangerously concentrated in the residue, creating a severe risk of a violent, shock-sensitive explosion.[3][4] Visual indicators of potentially dangerous peroxide formation include the presence of crystals around the container cap, wisp-like structures in the liquid, or discoloration.[4][5]
Toxicity and Exposure Risks
THF is a skin and eye irritant.[8] Prolonged contact can defat the skin, leading to dermatitis.[8] Due to its solvent properties, it can penetrate the skin and readily dissolves common protective materials like latex gloves.[2][3][10] Inhalation of vapors may cause respiratory tract irritation, and at high concentrations, can lead to drowsiness, dizziness, and central nervous system depression.[5] While having relatively low acute toxicity, chronic exposure is suspected of causing cancer.[2]
Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, starting with robust engineering and administrative controls, supplemented by appropriate PPE.
Engineering Controls
-
Fume Hood: All work with open containers of THF must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors.[5][8] The sash should be kept as low as possible.
-
Ventilation: Storage areas must be well-ventilated.[7]
-
Flammable Storage Cabinets: THF must be stored in dedicated, ventilated flammable liquid storage cabinets.[5]
-
Grounding and Bonding: When transferring THF between metal containers, the containers must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][8]
-
Explosion-Proof Equipment: Use only non-sparking tools and explosion-proof electrical equipment in areas where THF is handled.[5][7]
Administrative Controls
-
Inventory Management: Purchase THF in the smallest practical quantities for ongoing work.[8]
-
Dating: All THF containers must be clearly labeled with the date of receipt and the date of opening .[5][8]
-
Training: All personnel must receive specific training on the hazards and safe handling procedures for THF before being permitted to work with it.[5]
-
Restricted Access: Areas where THF is used and stored should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
The selection of PPE is critical due to THF's ability to permeate many common materials.
-
Hand Protection: Standard nitrile gloves offer very limited protection (less than one minute breakthrough time).[8][13] For incidental contact, double-gloving with nitrile gloves and changing them immediately upon contamination is a minimum requirement. For extended contact, gloves made of Polyvinyl alcohol (PVA), Teflon, or multi-laminate films (e.g., Silver Shield) are recommended.[8][14] Always consult a glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory.[5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[8][14]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required at all times.[5][8]
Safe Storage and Handling Protocols
Adherence to strict protocols for storage and handling is the primary defense against THF-related incidents.
Storage Protocol
-
Store THF in tightly sealed, air-impermeable containers to minimize exposure to oxygen.[8][13]
-
Store containers in a cool, dry, dark, and well-ventilated area, inside a designated flammable materials cabinet.[3][8][15]
-
Segregate THF from strong oxidizing agents, acids, and bases.[8][13]
-
Whenever possible, purchase THF containing an inhibitor such as butylated hydroxytoluene (BHT), which slows but does not eliminate peroxide formation.[3][4]
-
Transport THF in secondary containment, such as a polyethylene bottle carrier.[8][13]
Handling Protocol
-
Before use, visually inspect the THF container for any signs of peroxide formation (crystals, discoloration, etc.).[5] Do not move or open the container if crystals are present. Contact your institution's Environmental Health & Safety (EHS) department immediately.[8]
-
Perform all operations in a chemical fume hood.
-
Ensure all potential ignition sources are removed from the work area.[7]
-
When dispensing, ground and bond metal containers.[7]
-
Keep containers closed when not in active use.[8]
-
Never distill THF or allow it to evaporate to dryness unless the absence of peroxides has been verified.[3] Always leave at least 20% residual liquid in the distillation flask.[11]
Peroxide Management: Testing and Control
Regular testing for peroxides is a non-negotiable aspect of working with THF. The frequency of testing depends on whether the solvent contains an inhibitor and whether the container has been opened.
| THF Type | Unopened Container Shelf Life | Opened Container Testing Frequency | Opened Container Max Storage |
| Inhibited | Discard or test after 12 months | Test every 6 months | Discard after 12 months |
| Uninhibited | Discard or test after 12 months | Test every 3 months | Discard after 3 months |
Table 1: Recommended Testing and Disposal Schedule for THF.[8][11][13]
Protocol: Qualitative Peroxide Testing (Potassium Iodide Method)
This protocol is used to detect the presence of peroxides, which oxidize iodide (I⁻) to iodine (I₂), resulting in a color change.
Materials:
-
Sample of THF (0.5 - 1.0 mL)
-
Glacial acetic acid (0.5 - 1.0 mL)
-
Sodium iodide (NaI) or Potassium iodide (KI) crystals (approx. 0.1 g)
-
Test tube
Procedure:
-
In a clean test tube, combine 0.5-1.0 mL of glacial acetic acid with approximately 0.1 g of NaI or KI crystals.
-
Add 0.5-1.0 mL of the THF sample to the test tube.
-
Shake the mixture.
-
Observe the color of the solution.
-
No color change/Colorless: Peroxide concentration is negligible (< 25 ppm). The solvent is safe for general use.
-
Pale Yellow: Low concentration of peroxides present.
-
Yellow to Brown: Indicates a significant concentration of peroxides (> 25 ppm). A brown color indicates a high and potentially dangerous concentration.[11]
-
Interpretation of Results:
-
< 25 ppm: Safe for use.
-
25 - 100 ppm: Do not distill or concentrate. Use with caution for other applications. Plan for disposal.[16]
-
> 100 ppm: DANGER. Do not handle the container. Contact EHS immediately for emergency disposal.[16]
Note: Commercial peroxide test strips (e.g., Quantofix®) are also a simple and effective method for testing.[11]
Peroxide Management Workflow
Caption: Decision workflow for managing peroxide formation in THF.
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response
-
Small Spill (<1 L, inside a fume hood):
-
Alert personnel in the immediate area.[14]
-
Ensure all ignition sources are extinguished.[14]
-
Wearing appropriate PPE, confine the spill using an absorbent material (e.g., spill kit pads, activated charcoal adsorbent).[5][7]
-
Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and arrange for disposal.[5][14] Do not allow cleanup materials to dry out.[13][14]
-
-
Large Spill (>1 L, or any spill outside a fume hood):
Spill Response Workflow
Caption: Emergency response workflow for a THF spill.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire
-
THF is a flammable liquid. Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7] Water may be ineffective.[7]
-
For any fire that cannot be extinguished immediately and safely, activate the fire alarm, evacuate the area, and call emergency services.
-
Containers may explode in a fire; cool fire-exposed containers with a water spray from a safe distance if possible.[7]
Waste Disposal
All THF waste, including empty containers and contaminated materials from spills, must be treated as hazardous waste.[5]
-
Collect waste THF in a clearly labeled, sealable container.
-
Label the container with a hazardous waste tag as soon as the first drop of waste is added.[5]
-
If peroxides are known or suspected to be present, this must be indicated on the waste tag.[18]
-
Store waste containers in a designated satellite accumulation area, with secondary containment.
-
Arrange for waste pickup through your institution's EHS department. Do not dispose of THF down the drain.[8]
Summary of Key Data
| Parameter | Value | Source(s) |
| CAS Number | 109-99-9 | [1][5] |
| Flash Point | -14°C to -17°C (6°F to 1°F) | [1][5] |
| Explosive Limits | 2.0% - 12.0% in air | [8][9] |
| OSHA PEL (8-hr TWA) | 200 ppm | [7][9][19] |
| NIOSH REL (10-hr TWA) | 200 ppm | [7][9] |
| NIOSH STEL (15-min) | 250 ppm | [7][9] |
| ACGIH TLV (8-hr TWA) | 50 ppm | [7][9] |
| ACGIH STEL (15-min) | 100 ppm | [7][9] |
| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 1 | [1][7][20] |
Table 2: Physical Properties and Exposure Limits for this compound.
References
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University of California, Santa Barbara. (2012). This compound (THF) - Standard Operating Procedure. ehs.ucsb.edu.
-
University of Michigan. (2022). This compound - Environment, Health & Safety. ehs.umich.edu.
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Utah State University. (2021). This compound (THF) Standard Operating Procedure. rgs.usu.edu.
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New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: this compound. nj.gov.
-
University of Michigan-Dearborn. This compound (THF) Standard Operating Procedure. umd.umich.edu.
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NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling this compound (THF) in Industrial and Laboratory Settings. innopharmchem.com.
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Western Carolina University. Standard Operating Procedure for the use of this compound. wcu.edu.
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Occupational Safety and Health Administration (OSHA). Standard for exposure to this compound. osha.gov.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, this compound. pubchem.ncbi.nlm.nih.gov.
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Chemius. This compound (THF) :: Internal Plant Instructions. chemius.net.
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NINGBO INNO PHARMCHEM CO.,LTD. This compound (THF) Safety: Hazards, Precautions, and Best Practices. innopharmchem.com.
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BASF. This compound (THF) Storage and Handling.
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University of California, Santa Cruz. Standard Operating Procedure: this compound. ehs.ucsc.edu.
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LookChem. (2024). Determination of peroxide in this compound. lookchem.com.
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National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: this compound. cameochemicals.noaa.gov.
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Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: this compound. osha.gov.
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University of Louisville. Peroxide Forming Chemicals. louisville.edu.
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Wikipedia. This compound. en.wikipedia.org.
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Google Patents. US2525410A - Stabilization of this compound. patents.google.com.
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Chemical Insights Research Institute. This compound—A Common Air Pollutant. chemicalinsights.org.
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University of California, Berkeley. Safe Handling of Peroxide-Formers (PFs). ehs.berkeley.edu.
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Sigma-Aldrich. Peroxide Forming Solvents. sigmaaldrich.com.
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Stephen F. Austin State University. Peroxide-Forming Chemicals. sfasu.edu.
-
Pokorny Industries. This compound - Chemical resistance. pokorny-industries.com.
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Cole-Parmer. Chemical Compatibility Database. coleparmer.com.
-
University of Colorado Boulder. Peroxide Forming Chemicals. ehs.colorado.edu.
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Sterlitech Corporation. Chemical Compatibility Chart. sterlitech.com.
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Omega Engineering. Chemical Compatibility Chart. omega.com.
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Marco Rubber & Plastics. This compound Resistant O-Rings and Seals. marcorubber.com.
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National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals Datasheet for this compound. cameochemicals.noaa.gov.
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Troubleshooting & Optimization
Technical Support Center: Peroxide Removal from Tetrahydrofuran (THF)
Welcome to the technical support center for handling and purifying Tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals who routinely use THF and require it to be free of hazardous peroxide impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safety and success of your experiments.
Introduction to THF and Peroxide Formation
This compound (THF) is a widely used organic solvent in laboratories due to its excellent solvating properties for a broad range of compounds.[1][2] However, THF is prone to forming explosive peroxides when exposed to air, light, and heat through a process called autoxidation.[1][3][4][5] These peroxides can be highly reactive and pose a significant safety risk, potentially leading to violent explosions, especially upon concentration during distillation or evaporation.[6][7][8][9]
The formation of peroxides is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the THF molecule, which then reacts with oxygen.[1][4] To mitigate this, commercial THF is often supplied with stabilizers like butylated hydroxytoluene (BHT), which act as radical scavengers.[1][5][8] However, for many sensitive applications, these stabilizers must be removed, and the THF must be freshly purified to eliminate any formed peroxides.
This guide provides comprehensive information on detecting and removing peroxides from THF, ensuring the solvent is safe and suitable for your specific research needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding peroxide formation and removal in THF.
Q1: Why is it critical to remove peroxides from THF?
A1: The primary reason is safety. THF peroxides are shock-sensitive and can detonate when subjected to heat, friction, or mechanical shock.[6][10] This is particularly dangerous during processes that concentrate the solvent, such as distillation or rotary evaporation, where peroxide concentrations can reach explosive levels.[3][9][11] From a chemical standpoint, peroxides are strong oxidizing agents and can interfere with or ruin sensitive reactions, leading to failed experiments and impure products.[11]
Q2: How can I detect the presence of peroxides in THF?
A2: Several methods are available for detecting peroxides, ranging from simple qualitative tests to more quantitative approaches.
-
Peroxide Test Strips: This is the most convenient method for routine checks.[6][11][12][13][14] These strips provide a rapid, semi-quantitative colorimetric indication of the peroxide concentration, typically in parts per million (ppm).[12][14][15]
-
Potassium Iodide (KI) Test: A common wet chemical test involves mixing the THF sample with an acidic solution of potassium iodide.[11][12][14][16] Peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.[11][12][14][16] The addition of a starch solution will produce a deep blue-black color, which is more sensitive for detecting low levels of peroxides.[11][16][17]
Q3: What is a safe level of peroxides in THF for general laboratory use?
A3: While any detectable level of peroxides warrants caution, a widely accepted upper limit for general use is less than 30 ppm.[6][18] For applications involving heating, distillation, or evaporation, the THF must be completely free of peroxides (0 ppm).[3][6] Peroxide levels above 80-100 ppm are considered highly hazardous and require immediate attention for removal or disposal.[14][17][19]
Q4: How should I store THF to minimize peroxide formation?
A4: Proper storage is crucial for inhibiting peroxide formation.
-
Airtight and Light-Proof Containers: Store THF in tightly sealed, air-tight containers, preferably made of amber glass or metal, to protect it from light and atmospheric oxygen.[6][13][20]
-
Inert Atmosphere: For unstabilized THF, it is best to store it under an inert atmosphere of nitrogen or argon.[7][20]
-
Cool and Dark Place: Keep THF in a cool, dark, and well-ventilated area away from heat and ignition sources.[20][21]
-
Dating Containers: Always date THF containers upon receipt and upon opening to track their age.[7][10][21] Opened containers of unstabilized THF should be used promptly.
Q5: What are the visual signs of dangerous peroxide levels?
A5: Visual inspection of the container is the first step before handling. If you observe any of the following, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately:[11][21]
-
Crystal Formation: Whitish crystals around the cap, on the threads of the lid, or within the liquid are a sign of highly dangerous, potentially explosive peroxide formation.[6][7][11][21]
-
Oily Layer or Precipitate: The presence of a viscous oily layer or a precipitate can also indicate high peroxide concentrations.[11][17]
Troubleshooting Guide: Common Issues in THF Purification
This section provides solutions to common problems encountered during the peroxide removal process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| THF still tests positive for peroxides after passing through an activated alumina column. | 1. The alumina column is saturated with peroxides. 2. The flow rate through the column was too fast. 3. The alumina is no longer active. | 1. Use fresh activated alumina. The used alumina should be quenched with a dilute ferrous sulfate solution before disposal.[17] 2. Reduce the flow rate to allow for sufficient contact time between the THF and the alumina. 3. Ensure you are using freshly opened or properly stored activated alumina. |
| The sodium/benzophenone still is not turning blue. | 1. The THF is not sufficiently pre-dried and contains too much water. 2. There is an air leak in the distillation setup. 3. Insufficient amount of sodium or benzophenone. | 1. Pre-dry the THF over a suitable drying agent like potassium hydroxide (KOH) or molecular sieves before adding it to the still.[22][23] 2. Check all joints and connections for leaks and ensure a positive pressure of inert gas (nitrogen or argon). 3. Add more sodium and/or benzophenone. The deep blue color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.[11][22][24] |
| The purified THF rapidly re-forms peroxides. | 1. The stabilizer (e.g., BHT) was removed during purification. 2. The purified THF is being stored improperly. | 1. If the THF is to be stored for any length of time, consider adding a small amount of BHT (e.g., 250 ppm) as a stabilizer.[2] Note that this may not be suitable for all applications. 2. Store the purified, unstabilized THF under an inert atmosphere in a tightly sealed, dark container and use it as quickly as possible.[7] |
| Visible crystals are observed in the THF container. | The container contains a dangerously high and potentially explosive concentration of peroxides. | DO NOT TOUCH OR MOVE THE CONTAINER. Immediately contact your EHS department for emergency disposal.[7][21] |
Detailed Experimental Protocols
Below are step-by-step protocols for common methods of removing peroxides from THF. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5][7][25]
Protocol 1: Peroxide Removal Using Activated Alumina
This is a convenient and widely used method for removing low to moderate levels of peroxides.[3][11][17] It has the advantage of not requiring heat.
Materials:
-
Peroxide-containing THF
-
Activated alumina (basic or neutral, chromatography grade)
-
Chromatography column with a stopcock
-
Glass wool or fritted disc
-
Clean, dry collection flask (preferably amber glass)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Column Preparation: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Packing the Column: Fill the column with activated alumina. The amount will depend on the volume of THF to be purified, but a column of 2-3 cm in diameter packed to a height of 15-20 cm is a good starting point for purifying 1 liter of THF.
-
Passing the THF: Carefully pour the THF onto the top of the alumina column.
-
Elution: Allow the THF to pass through the column under gravity or with a slight positive pressure of inert gas.
-
Collection: Collect the purified, peroxide-free THF in a clean, dry collection flask.
-
Testing: Test the eluted THF for the presence of peroxides using one of the methods described in the FAQs to confirm their removal.[17]
-
Disposal of Alumina: The alumina will retain the peroxides and must be handled with care. Quench the column by slowly passing a dilute acidic solution of ferrous sulfate through it before disposal as hazardous waste.[3][17]
Protocol 2: Purification via Distillation from Sodium/Benzophenone Ketyl
This is a classic and highly effective method for producing THF that is not only peroxide-free but also anhydrous and deoxygenated.[22][23][24] This method should only be performed by experienced personnel due to the use of metallic sodium.
Materials:
-
THF, pre-dried over a drying agent like KOH or molecular sieves[22][23]
-
Sodium metal (as wire or chunks)
-
Benzophenone
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging the Still: To the round-bottom flask, add the pre-dried THF, benzophenone (as an indicator), and sodium metal. A typical ratio is ~2-3 g of benzophenone and ~5 g of sodium per liter of THF.[22]
-
Developing the Ketyl Radical: Gently heat the mixture to reflux under a positive pressure of inert gas. As the remaining water and oxygen are scavenged by the sodium, the solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl radical anion.[11][22][24] This color signifies that the solvent is dry and oxygen-free.
-
Distillation: Once the deep blue color is stable, begin collecting the distilled THF in the receiving flask.
-
Important Safety Note: Never distill the solvent to dryness. [11] Always leave at least 10-20% of the solvent in the distillation flask to prevent the concentration of any residual peroxides or reactive species.[3][11]
-
Shutdown and Quenching: After collecting the desired amount of THF, turn off the heat and allow the still to cool completely to room temperature under the inert atmosphere. The residual sodium in the still must be quenched safely. This is typically done by slowly and carefully adding a less reactive alcohol like isopropanol, followed by ethanol, and finally water. This process should be performed with extreme caution by experienced personnel.
Protocol 3: Treatment with Ferrous Sulfate
This method is suitable for removing peroxides from water-soluble ethers like THF by shaking with a solution of a reducing agent.[3][26]
Materials:
-
Peroxide-containing THF
-
Ferrous sulfate (FeSO₄) solution (prepared by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and adding 6 mL of concentrated sulfuric acid)[3][26]
-
Separatory funnel
-
Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)
Procedure:
-
Washing: Place the THF in a separatory funnel and add the ferrous sulfate solution (use about 5-10% of the THF volume).
-
Shaking: Stopper the funnel and shake vigorously, periodically venting to release any pressure. The peroxides are reduced by the Fe(II) ions.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat if Necessary: Repeat the washing procedure until the THF tests negative for peroxides.
-
Drying: Dry the purified THF over a suitable drying agent like anhydrous potassium carbonate or sodium sulfate.
-
Filtration/Decantation: Decant or filter the THF to remove the drying agent.
Visual Workflows and Diagrams
To better illustrate the processes, here are diagrams created using Graphviz.
Workflow for Peroxide Detection and Removal
Caption: Decision workflow for handling and purifying THF.
Mechanism of Peroxide Formation in THF
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Optimizing Grignard Reagent Formation in Tetrahydrofuran: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a Grignard reagent (R-Mg-X) is a fundamental and powerful tool in organic synthesis for creating new carbon-carbon bonds.[1][2] However, its success is notoriously sensitive to experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the formation of Grignard reagents in Tetrahydrofuran (THF), a common and effective solvent for this reaction.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not initiating?
A1: Failure to initiate is the most common issue and can usually be attributed to one of two primary causes: a passivated magnesium surface or the presence of moisture.[4][5]
-
Inactive Magnesium Surface: Magnesium turnings are typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the organic halide from reaching the fresh magnesium metal.[6][7] Activation of the magnesium is crucial to remove this oxide layer.
-
Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water in your glassware, solvent, or starting materials.[8][9] This acid-base reaction is significantly faster than the desired Grignard formation.[10]
Q2: How can I effectively activate the magnesium turnings?
A2: Several methods, both mechanical and chemical, can be employed to activate the magnesium surface. The choice of method may depend on the reactivity of your organic halide and the scale of your reaction.
| Activation Method | Description | Key Considerations |
| Mechanical Activation | Grinding the magnesium turnings in a dry mortar and pestle or vigorous stirring can physically break the MgO layer.[6][11] | Effective for lab-scale reactions and avoids chemical activators.[11] |
| Iodine | Adding a small crystal of iodine can chemically etch the magnesium surface.[12] The disappearance of the characteristic purple or brown color of iodine is often an indicator of reaction initiation.[13][14] | Simple and widely used. However, it can sometimes lead to the formation of iodinated byproducts.[12] |
| 1,2-Dibromoethane | A few drops of 1,2-dibromoethane react with the magnesium to generate ethylene gas and magnesium bromide, exposing a fresh metal surface.[6][7] The evolution of bubbles provides a visual cue of successful activation.[7] | A reliable method with innocuous byproducts.[6] |
| Diisobutylaluminum Hydride (DIBAL-H) | A catalytic amount of DIBAL-H can activate the magnesium at lower temperatures and also serves as a drying agent.[12][15] | Highly effective but requires careful handling due to its pyrophoric nature.[12] |
Q3: What is the optimal grade of THF to use, and how can I ensure it is sufficiently dry?
A3: The purity of THF is critical. Using anhydrous THF is essential for a successful Grignard reaction.[9] While commercially available anhydrous THF from a freshly opened bottle can be suitable, it's best practice to dry it further, especially if the bottle has been opened previously.[16]
The most rigorous method for drying THF is distillation from a suitable drying agent under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Sodium/Benzophenone: A common method involves refluxing THF over sodium wire and benzophenone. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous and oxygen-free.[17][18]
-
Lithium Aluminum Hydride (LiAlH₄): Distillation from LiAlH₄ is also a very effective method for drying THF.[16] Caution: Do not attempt this if the THF may contain significant amounts of peroxides, as this can lead to an explosion. Always test for peroxides before drying with LiAlH₄.[16]
Q4: My reaction starts but then turns dark brown or black and the yield is low. What is happening?
A4: A dark coloration can indicate decomposition of the Grignard reagent or the occurrence of side reactions.[19]
-
Overheating: Grignard reactions are exothermic.[19] If the reaction becomes too hot, it can promote side reactions and decomposition. Maintain a gentle reflux and control the rate of addition of the organic halide to manage the exotherm.[4][19]
-
Wurtz Coupling: A major side reaction is the coupling of the organic halide with the formed Grignard reagent (R-X + R-MgX → R-R + MgX₂). This is more prevalent with primary and benzylic halides.[20] Slow, dropwise addition of the organic halide to the magnesium suspension can help minimize this by keeping the concentration of the organic halide low.[12]
-
Impure Reagents: Impurities in the organic halide or magnesium can also lead to discoloration and lower yields.[10] Consider purifying your organic halide by distillation before use.
Q5: How does THF compare to diethyl ether as a solvent for Grignard reactions?
A5: Both THF and diethyl ether are excellent solvents for Grignard reactions as they are aprotic and stabilize the Grignard reagent through coordination.[3][21] However, they have different properties that can influence the reaction.
-
Solvating Ability: THF is more polar and a better solvating agent for the magnesium species, which can sometimes lead to faster reaction rates.[3][22]
-
Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[23] This allows for reactions to be run at higher temperatures, which can be beneficial for less reactive organic halides.[23] However, the lower boiling point of diethyl ether can make it easier to initiate the reaction with gentle reflux.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[4] 2. Presence of moisture in glassware, solvent, or reagents.[5] 3. Impure organic halide.[9] | 1. Activate the magnesium using one of the methods described in FAQ A2. 2. Rigorously dry all glassware by flame-drying under vacuum or oven-drying. Use freshly distilled, anhydrous THF.[4][12] 3. Purify the organic halide by distillation or by passing it through a plug of activated alumina.[9] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[12] 2. Incomplete reaction. 3. Grignard reagent decomposition due to overheating.[19] 4. Inaccurate determination of Grignard reagent concentration.[10] | 1. Add the organic halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[12] 2. Ensure sufficient reaction time and that most of the magnesium has been consumed. 3. Maintain a gentle reflux and use an ice bath to cool the reaction if it becomes too vigorous.[19][24] 4. Titrate a small aliquot of your Grignard reagent to determine its exact concentration before use in subsequent reactions.[10] |
| Reaction Starts, then Stops | 1. Insufficient mixing. 2. Magnesium surface has become re-passivated. | 1. Ensure vigorous stirring to maintain contact between the reactants. 2. Gentle warming with a heat gun or the addition of another small crystal of iodine may be necessary to re-initiate the reaction.[19] |
| Reaction Mixture Becomes Very Dark/Black | 1. Overheating leading to decomposition.[19] 2. Presence of impurities in starting materials.[10] | 1. Improve temperature control by slowing the addition rate of the organic halide and using a cooling bath if necessary.[19] 2. Use high-purity magnesium and purified organic halide. |
Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
This protocol describes a reliable chemical activation method.
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Magnesium Addition: Add the required amount of magnesium turnings to the flask.
-
Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Activation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred magnesium suspension.
-
Observation: Look for the evolution of bubbles (ethylene gas), which indicates that the activation is successful.[7] Gentle warming with a heat gun may be applied to initiate the activation, but be prepared to cool the flask if the reaction becomes too vigorous.[4]
-
Proceed with Grignard Formation: Once activation is confirmed, you can proceed with the dropwise addition of your organic halide solution.
Protocol 2: Titration of Grignard Reagent with Iodine
Determining the exact concentration of your freshly prepared Grignard reagent is crucial for stoichiometric control in subsequent reactions.
-
Prepare Iodine Solution: In a flame-dried vial under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 0.1 g) and dissolve it in anhydrous THF.[9]
-
Titration Setup: Cool the brown iodine solution to 0 °C in an ice bath.
-
Titration: While stirring vigorously, slowly add your prepared Grignard reagent solution dropwise from a syringe.
-
Endpoint: The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.[9]
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume added and the initial moles of iodine (the stoichiometry is 1:1).
Visualizing the Grignard Formation Workflow
The following diagram illustrates the key steps and decision points in preparing a Grignard reagent.
Caption: A workflow for Grignard reagent formation and troubleshooting.
Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent is believed to occur on the surface of the magnesium metal and involves radical intermediates.[8][25]
-
Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the organic halide (R-X).
-
Radical Formation: This electron transfer results in the formation of a radical anion, which then fragments to form an alkyl or aryl radical (R•) and a halide anion (X⁻).
-
Surface Reaction: The highly reactive organic radical quickly reacts with the magnesium surface, which now has a positive charge (Mg⁺•), to form the final organomagnesium compound (R-Mg-X).[25]
Caption: Simplified mechanism of Grignard reagent formation.
References
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
-
The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism. YouTube. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Organic Syntheses. (n.d.). Purification of this compound. [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]
-
Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Vapourtec. (n.d.). Grignard Chemistry. [Link]
-
YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2021). How to dry THF?[Link]
-
Rieke, R. D., & Wu, T. C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(22), 7574-7575. [Link]
-
Reddit. (2024). Best way to dry THF. [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Calorimetric investigation of the formation of grignard reagents. [Link]
-
Chegg. (2022, February 15). Question: 2. The formation of the Grignard reagent can be sluggish and sometimes doesn't start without additional help. [Link]
-
Schnyder Safety in Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task![Link]
-
Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5715-5724. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2025, August 6). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
Quora. (2019). Why is THF used in Grignard?[Link]
-
Universitat de Barcelona. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic. [Link]
-
ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
Sources
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Navigating Tetrahydrofuran (THF)-Induced PEEK Tubing Swelling in HPLC Systems: A Technical Support Guide
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) systems. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Polyether Ether Ketone (PEEK) tubing when using Tetrahydrofuran (THF) as a mobile phase component. Here, we will delve into the root causes of PEEK tubing swelling, provide detailed troubleshooting protocols, and offer preventative strategies to ensure the integrity and reliability of your chromatographic analyses.
Understanding the Core Issue: The Science Behind PEEK and THF Incompatibility
PEEK is a high-performance thermoplastic widely adopted in HPLC systems for its excellent chemical resistance, biocompatibility, and ease of use.[1][2] It is generally inert to a broad range of common HPLC solvents.[3][4] However, certain organic solvents, notably this compound (THF), methylene chloride, and Dimethyl Sulfoxide (DMSO), can induce swelling in PEEK materials.[4][5][6][7]
The mechanism behind this swelling is rooted in the principles of polymer science and solvent-polymer interactions. THF, a polar aprotic solvent, can penetrate the amorphous regions of the semi-crystalline PEEK polymer structure. This infiltration disrupts the intermolecular forces between the polymer chains, causing them to move apart and the overall material to expand or swell.[8] This physical change in the tubing's dimensions can lead to a cascade of problems within the high-precision environment of an HPLC system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides systematic troubleshooting steps for issues arising from THF-induced PEEK swelling.
Q1: Why is my HPLC system backpressure suddenly increasing after introducing a THF-containing mobile phase?
A1: A sudden and significant increase in system backpressure is a classic symptom of PEEK tubing swelling.[9][10] When the tubing swells, its internal diameter decreases, constricting the flow path of the mobile phase. This constriction leads to a rapid rise in pressure as the pump works harder to maintain the set flow rate.[11]
Troubleshooting Steps:
-
Isolate the Source of High Pressure: Systematically disconnect components of your HPLC system, starting from the detector and moving backward towards the pump. After disconnecting the column, if the pressure returns to a normal range for your system (without a column), the blockage is likely within the column. If the pressure remains high, the restriction is in the upstream tubing or other components.[12]
-
Visual Inspection: Carefully inspect the PEEK tubing, especially at connection points (ferrules). Swollen tubing may appear slightly deformed or feel softer than usual.
-
Replace Suspect Tubing: If swelling is suspected, the most effective solution is to replace the affected PEEK tubing with a new, compatible alternative.
Q2: I'm observing peak tailing and a loss of chromatographic resolution. Could this be related to THF and my PEEK tubing?
A2: Yes, compromised chromatographic performance, including peak tailing and reduced resolution, can be a secondary effect of PEEK tubing swelling. The swelling can create uneven surfaces and voids within the flow path, particularly at fittings, leading to extra-column band broadening.[13] This disrupts the uniform flow of the mobile phase and analyte band, resulting in distorted peak shapes.
Troubleshooting Steps:
-
Confirm System Suitability: Run a standard system suitability test to quantify the extent of peak tailing and resolution loss.
-
Inspect Connections: Pay close attention to the connections between the autosampler, column, and detector. Swelling can cause the tubing to slip within the fitting, creating dead volume.[13] It is best practice to stop the pump, loosen the fitting, ensure the tubing is fully seated, and then retighten before restarting the pump.[14]
-
Systematic Replacement: If the problem persists, systematically replace sections of PEEK tubing, starting with the tubing connecting the column to the detector, and re-run your system suitability test after each replacement.
Q3: Can using THF with PEEK tubing damage my HPLC column or other components?
A3: While the primary issue is the swelling of the tubing itself, the consequences can extend to other components. The excessive backpressure generated can damage the packed bed of the HPLC column, leading to void formation and channeling.[15] Furthermore, some HPLC columns may contain PEEK components, such as frits or seals, which can also be susceptible to swelling and degradation when exposed to high concentrations of THF.[16]
Preventative Measures:
-
Always consult your HPLC instrument and column manufacturer's documentation for solvent compatibility.
-
If you must use THF, consider using stainless steel tubing and fittings, which are inert to all common HPLC solvents.[4]
-
Be aware that other plastic components in the flow path, such as pump seals, may also be affected by high concentrations of THF.[9]
Q4: Are there any "safe" limits for using THF with PEEK tubing?
A4: While some sources suggest that very low concentrations of THF (e.g., less than 10%) may be tolerated by PEEK tubing for short durations, this is not a universally recommended practice.[9] The extent of swelling can depend on various factors, including the specific grade of PEEK, temperature, pressure, and the duration of exposure. For robust and reliable chromatography, it is best to avoid the use of THF with PEEK tubing altogether.[17]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to PEEK tubing swelling in HPLC systems.
Caption: Troubleshooting workflow for THF-induced PEEK swelling.
Preventative Measures and Best Practices
To avoid the complications associated with PEEK swelling, consider the following preventative strategies:
-
Solvent Compatibility Check: Before introducing any new solvent into your HPLC system, consult a chemical compatibility chart.[5]
-
Material Selection: For methods requiring THF or other aggressive organic solvents, stainless steel tubing is the more reliable option.[4] While PEEK offers advantages in biocompatibility and ease of use, its limitations must be respected.[4]
-
Dedicated Systems: If your lab frequently switches between THF-containing and aqueous mobile phases, consider dedicating an HPLC system with stainless steel tubing for methods utilizing aggressive organic solvents.
-
Leachables and Extractables: Be aware that prolonged exposure of PEEK to incompatible solvents can lead to the leaching of monomers or other additives, which may interfere with sensitive detectors like mass spectrometers.[17][18][19][20]
Solvent Compatibility of Common HPLC Tubing Materials
The following table provides a general overview of the compatibility of common HPLC tubing materials with various solvents.
| Tubing Material | Acetonitrile | Methanol | Water/Buffers | This compound (THF) | Chlorinated Solvents | Strong Acids (Conc.) |
| PEEK | Excellent | Excellent | Excellent | Not Recommended (Swells) | Not Recommended | Not Recommended |
| Stainless Steel | Excellent | Excellent | Excellent | Excellent | Excellent | Good (Passivation may be required) |
| ETFE | Good | Good | Excellent | Fair | Fair | Good |
| FEP/PFA | Excellent | Excellent | Excellent | Good | Good | Excellent |
This table is for general guidance only. Always consult the manufacturer's specifications for your specific tubing and application.
Experimental Protocol: Solvent Compatibility Test
For a definitive assessment of tubing compatibility in your specific laboratory conditions, you can perform the following simple test.
Objective: To visually and dimensionally assess the compatibility of PEEK tubing with a specific solvent over time.
Materials:
-
A 10 cm section of the PEEK tubing .
-
The solvent to be tested (e.g., 100% THF).
-
A glass vial with a solvent-resistant cap.
-
Calipers or a micrometer for precise measurement.
-
A logbook for recording observations.
Procedure:
-
Initial Measurement: Carefully measure the outer diameter of the PEEK tubing at three different points along its length using the calipers/micrometer. Record the average initial diameter.
-
Solvent Immersion: Place the tubing segment into the glass vial and completely submerge it in the test solvent.
-
Incubation: Cap the vial and store it at room temperature.
-
Periodic Evaluation: After 24 and 48 hours, carefully remove the tubing from the solvent, gently blot it dry, and re-measure the outer diameter at the same three points. Also, visually inspect the tubing for any changes in color, flexibility, or texture.
-
Data Analysis: Compare the measurements over time. A significant increase in the outer diameter is a clear indication of swelling.
Interpretation of Results:
-
No change in dimensions or appearance: The tubing is likely compatible with the solvent under these conditions.
-
Increase in diameter (>1-2%): Swelling is occurring, and this tubing should not be used with this solvent in your HPLC system.
-
Changes in color or flexibility: These are also indicators of incompatibility.
Conclusion
While PEEK tubing is a versatile and valuable component in many HPLC applications, its incompatibility with this compound is a critical limitation that must be respected to ensure accurate and reliable chromatographic results. By understanding the underlying science, implementing systematic troubleshooting procedures, and adopting preventative best practices, researchers can effectively navigate these challenges and maintain the high performance of their HPLC systems. When in doubt, opting for a more chemically robust material like stainless steel for methods involving THF is the most prudent course of action.
References
-
CP Lab Safety. (n.d.). Polyetherether Ketone (PEEK) Chemical Compatibility Chart. Retrieved from [Link]
-
Shimadzu. (2020, December 22). HPLC: What solvents cannot be used in PEEK piping?. Retrieved from [Link]
-
Atlas Fibre. (2024, February 25). Understanding PEEK Chemical Compatibility: A Comprehensive Guide. Retrieved from [Link]
-
VICI Precision Sampling. (n.d.). Chemical Resistance of Materials. Retrieved from [Link]
-
VICI Jour. (n.d.). Chemical resistance PEEK and other polymers. Retrieved from [Link]
-
Restek. (2016, April 27). Is it OK to use THF (this compound) on my HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). When To Use PEEK Tubing Over Stainless Steel Tubing in HPLC. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). Preventing HPLC Tubing Corrosion and Contamination. Retrieved from [Link]
-
PEEKCHINA. (2023, February 16). PEEK Tubing: What It Is for HPLC?. Retrieved from [Link]
-
Separation Science. (n.d.). PEEK Tubing – Benefits and Liabilities. Retrieved from [Link]
-
Chromatography Forum. (2015, March 13). Testing with 100% THF. Retrieved from [Link]
-
Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems. Retrieved from [Link]
-
ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). PEEK Tubing: What It Is and the Different Types. Retrieved from [Link]
-
LCGC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017, March 19). How much percentage of this compound we have to use as mobile phase in HPLC?. Retrieved from [Link]
-
Reddit. (2025, February 11). Can I risk THF cleaning on a HPLC with Thermo Viper Fittings (PEEK sealings). Retrieved from [Link]
-
Reddit. (2015, April 6). Any recommendations for chemical resistant, flexible tubing. Retrieved from [Link]
-
ResearchGate. (2018, July 2). Stability of Amorphous PEEK in Organic Solvents. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2006, June 6). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]
-
Semantic Scholar. (2006, June 6). Extractables/leachables from plastic tubing used in product manufacturing. Retrieved from [Link]
-
Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Amorphous PEEK in Organic Solvents. Retrieved from [Link]
-
ScienceDirect. (2018, September 27). Swelling of 9 polymers commonly employed for solvent-resistant nanofiltration membranes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. Retrieved from [Link]
-
Polyolefins Journal. (2021, November 17). Organic solvents effect on the physical and mechanical properties of polyethylene. Retrieved from [Link]
-
Shodex. (n.d.). Troubleshooting for Increased Pressure. Retrieved from [Link]
-
ResearchGate. (2012, October 18). What is the reason for an increase of back-pressure after HPLC non-stop running on column?. Retrieved from [Link]
-
LCGC International. (n.d.). Column Pressure Considerations in Analytical HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Swelling by Organic Solvent on Structure, Pyrolysis, and Methanol Extraction Performance of Hefeng Bituminous Coal. Retrieved from [Link]
Sources
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- 3. daichem.co.jp [daichem.co.jp]
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- 5. calpaclab.com [calpaclab.com]
- 6. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 7. viciprecisionsampling.com [viciprecisionsampling.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. Is it OK to use THF (this compound) on my HPLC? [discover.restek.com]
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- 15. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
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- 17. PEEK Tubing – Benefits and Liabilities | Separation Science [sepscience.com]
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- 20. Extractables and Leachables Testing [intertek.com]
Technical Support Center: Stabilizers for Tetrahydrofuran (THF)
Welcome to the Technical Support Center for Tetrahydrofuran (THF) stabilization. This guide is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of THF for their critical experiments. Here, we will address common questions and troubleshooting scenarios related to THF degradation, with a focus on preventing and managing peroxide formation. Our goal is to provide you with the expertise and practical knowledge to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: I've heard that THF can "go bad." What is the primary degradation pathway I should be concerned about?
A1: The primary concern with this compound is its propensity to form explosive peroxides when exposed to air and light.[1][2] This process, known as auto-oxidation, is a free-radical chain reaction.[3] Environmental oxygen, in the presence of light, can form an oxygen radical.[4] This radical then abstracts a hydrogen atom from the THF molecule, creating a THF radical. The THF radical subsequently reacts with another oxygen molecule to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another THF molecule, propagating the chain reaction and forming a hydroperoxide.[3][4] Over time, these peroxides can accumulate to dangerous levels, posing a significant explosion hazard, especially upon heating or distillation.[1][5] It is crucial to never distill THF to dryness, as this concentrates any peroxides that may be present.[1][6]
Q2: My supplier offers THF with and without a stabilizer. Which one should I choose?
A2: The choice between stabilized and unstabilized THF depends entirely on your application.
-
Stabilized THF: For most general applications, such as a reaction solvent or in coatings and adhesives, using THF with an added stabilizer is highly recommended.[7] The most common stabilizer is Butylated Hydroxytoluene (BHT), typically at concentrations of 250-400 ppm.[8] BHT is a free-radical scavenger that effectively inhibits peroxide formation, significantly extending the safe storage and handling time of the solvent.[2][3]
-
Unstabilized THF: Certain applications are sensitive to the presence of stabilizers. For instance, in High-Performance Liquid Chromatography (HPLC) with UV detection, BHT can cause significant background absorbance, interfering with the analysis.[5][9] Also, in some polymerization reactions or when using strong organometallic reagents, BHT can potentially interfere.[10] If your experiment requires the absence of stabilizers, you must purchase unstabilized THF and implement rigorous safety and handling protocols.[11] This includes storing it under an inert atmosphere (like nitrogen or argon), in a cool, dark place, and testing for peroxides frequently.[5][12]
Q3: How does BHT actually work to stabilize THF?
A3: Butylated Hydroxytoluene (BHT) is a phenolic antioxidant that functions by interrupting the free-radical chain reaction responsible for peroxide formation.[3] When a peroxy radical is formed in the THF, BHT can donate a hydrogen atom from its hydroxyl group to quench this radical, thus terminating the chain reaction.[3] In this process, the BHT molecule itself becomes a radical, but it is a much more stable, resonance-stabilized radical that does not readily propagate the chain reaction.[3] One molecule of BHT can quench two peroxy radicals, making it a very efficient stabilizer.[3]
Mechanism of BHT Stabilization
Caption: BHT interrupts the peroxide formation chain reaction.
Troubleshooting Guide
Problem: My experiment is giving inconsistent results, and I suspect my unstabilized THF is the culprit.
Plausible Cause: Degradation of unstabilized THF, specifically the formation of peroxides, is a likely cause. Peroxides can interfere with sensitive reactions, particularly those involving organometallics or radical intermediates.[13] They can also cause baseline noise and ghost peaks in chromatographic analyses.[14][15]
Solution Workflow:
-
Immediate Peroxide Testing: Before further use, you must test the THF for the presence of peroxides. This is a critical safety and quality control step.
-
Purification (if necessary): If peroxides are detected at unacceptable levels, the THF must be purified or disposed of.
-
Implement Strict Storage Protocols: To prevent future issues, adopt rigorous storage and handling procedures for unstabilized THF.
Experimental Protocols
It is mandatory to test for peroxides in unstabilized THF every 3 months for opened containers and before any distillation or evaporation procedure.[16][17] For stabilized THF, testing should be performed every 12 months after opening.[12]
Method A: Qualitative Test with Potassium Iodide (KI)
This is a rapid and sensitive qualitative test.
-
Materials:
-
Procedure:
-
Interpreting Results:
-
No Color Change: Peroxide levels are negligible.
-
Yellow to Brown Color in the Aqueous Layer: Peroxides are present. The intensity of the color correlates with the peroxide concentration.[18][19]
-
Blue/Purple Color (with starch): The addition of a few drops of starch solution will result in a deep blue or purple color if peroxides are present.[18]
-
Method B: Semi-Quantitative Test with Peroxide Test Strips
Commercial test strips offer a convenient way to estimate peroxide concentration.
-
Materials:
-
Peroxide test strips (e.g., Quantofix®)[13]
-
-
Procedure:
-
Dip the test strip into the THF sample for 1 second.[20]
-
Remove the strip and allow the solvent to evaporate.
-
If testing an organic solvent, it may be necessary to add a drop of deionized water to the test pad after the solvent has evaporated.[17]
-
Compare the color of the test pad to the color chart provided with the strips.
-
-
Interpreting Results:
| Peroxide Level | Action Required |
| < 30 ppm | Generally safe for use, but caution is advised. |
| 30 - 100 ppm | Hazardous.[20] Peroxide removal is necessary before use. |
| > 100 ppm | Extremely dangerous. Do not handle. Contact your institution's Environmental Health & Safety (EHS) department for disposal.[13] |
| Visible Crystals | DO NOT TOUCH OR OPEN THE CONTAINER. Treat as a potential bomb. Immediately contact EHS.[2][12] |
If peroxides are detected at a hazardous level, they can be removed using the following methods. Always perform these procedures in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
Method A: Treatment with Activated Alumina
This is a common and effective method for removing peroxides.[13][20]
-
Materials:
-
Activated alumina (basic or neutral)
-
Chromatography column
-
-
Procedure:
-
Pack a chromatography column with activated alumina.
-
Slowly pass the THF through the column. The alumina will adsorb the peroxides.[20]
-
Collect the peroxide-free THF.
-
Important: The alumina will now contain concentrated peroxides. It must be deactivated before disposal. A common method is to wash the column with a dilute acidic solution of ferrous sulfate.[20]
-
Method B: Reduction with Ferrous Sulfate
This method uses a reducing agent to destroy the peroxides.
-
Materials:
-
Freshly prepared dilute ferrous sulfate solution (60g FeSO₄·7H₂O, 6ml concentrated H₂SO₄, in 100ml water).[18]
-
-
Procedure:
-
In a separatory funnel, wash the THF with a volume of the ferrous sulfate solution equal to about 20% of the THF volume.[18]
-
Shake the funnel, releasing pressure frequently.
-
Separate the aqueous layer.
-
Repeat the washing until the THF tests negative for peroxides.
-
Wash the THF with water to remove any residual iron salts, followed by drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Workflow for Handling Unstabilized THF
Caption: A self-validating workflow for the safe use of unstabilized THF.
References
-
Peroxide Removal from Organic Solvent this compound - Activated Alumina Balls. (n.d.). Sorbchem India. Retrieved January 3, 2026, from [Link]
-
This compound (THF). (2021, October 29). Monument Chemical. Retrieved January 3, 2026, from [Link]
-
Safe Handling and Storage of this compound (THF): Best Practices. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
THF - Safety. (2009, April 6). Chromatography Forum. Retrieved January 3, 2026, from [Link]
-
This compound (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 3, 2026, from [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019, November 13). Sorbead India. Retrieved January 3, 2026, from [Link]
-
Safe Handling of Peroxide-Formers (PFs). (2017, July 14). University of California, San Diego Environment, Health & Safety. Retrieved January 3, 2026, from [Link]
-
How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? (2024, February 18). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism. (2024, February 20). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
THF / this compound - Safety Data Sheet. (2021, January 25). EcoLink. Retrieved January 3, 2026, from [Link]
-
Organic Peroxide Formers: Testing and Labeling. (n.d.). University of Southern California Environmental Health & Safety. Retrieved January 3, 2026, from [Link]
-
Standard Operating Procedure: this compound. (2012, October 19). University of California, Merced. Retrieved January 3, 2026, from [Link]
-
Peroxide-Forming Chemicals. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved January 3, 2026, from [Link]
-
Standard Operating Procedures (SOP) for peroxide forming compounds. (n.d.). University of Waterloo Chemistry. Retrieved January 3, 2026, from [Link]
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This compound (stab./BHT) Extra dry. (n.d.). Biosolve Shop. Retrieved January 3, 2026, from [Link]
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Peroxide-Forming Chemicals. (n.d.). Stephen F. Austin State University. Retrieved January 3, 2026, from [Link]
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EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington Environmental Health & Safety. Retrieved January 3, 2026, from [Link]
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Working Safely with Peroxide Forming Compounds. (2017, November 27). The University of British Columbia. Retrieved January 3, 2026, from [Link]
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Large-Scale Structures in this compound-Water Mixture with a Trace Amount of Antioxidant Butylhydroxytoluene (BHT). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Problems with THF. (2006, March 22). Chromatography Forum. Retrieved January 3, 2026, from [Link]
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This compound (stabilized with BHT) [Solvent for Determination of Vi. (n.d.). Chem-Impex. Retrieved January 3, 2026, from [Link]
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Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. (2022, March 20). Morressier. Retrieved January 3, 2026, from [Link]
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Peroxidation risk of a 30% THF solution. (2022, October 3). Reddit. Retrieved January 3, 2026, from [Link]
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Problems with THF? (contd.). (2006, October 11). Chromatography Forum. Retrieved January 3, 2026, from [Link]
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Watch this before using this compound (THF) | Quick guide. (2022, October 4). [Video]. YouTube. Retrieved January 3, 2026, from [Link]
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Kinetics and Mechanism of this compound Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Why does formation of peroxide in inhibitor free THF causes background signal or noise in GPC analysis? (2022, October 19). ResearchGate. Retrieved January 3, 2026, from [Link]
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Peroxide-Forming Chemical. (2021, August 1). University of California, Irvine Environmental Health and Safety. Retrieved January 3, 2026, from [Link]
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The Indispensable Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
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Introducing this compound (THF) Reaction: A Comprehensive Guide. (n.d.). Hengli Group. Retrieved January 3, 2026, from [Link]
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Technical Support Center: Troubleshooting Poor Reaction Yields in Tetrahydrofuran (THF)
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Welcome to the Technical Support Center for troubleshooting reactions conducted in Tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their chemical syntheses. Here, we move beyond simple procedural checklists to explore the underlying chemical principles that govern reaction success in this widely used solvent. Our approach is rooted in a deep understanding of THF's properties and its interactions with various reagents, ensuring that you can diagnose and resolve issues with confidence.
Initial Diagnosis: A Flowchart for Rapid Troubleshooting
Before diving into specific issues, this flowchart provides a logical starting point to quickly narrow down the potential source of your low yield.
Caption: A workflow to diagnose potential causes of low reaction yields.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you might be facing. Each question is followed by a detailed explanation and actionable solutions.
Solvent-Related Issues
Q1: My organometallic reaction (e.g., Grignard, organolithium) is sluggish or failing completely. Could my THF be the problem?
A1: Absolutely. Organometallic reagents are highly sensitive to protic impurities, with water being the most common culprit. THF is hygroscopic and will absorb atmospheric moisture. Commercial THF contains significant water that must be removed for moisture-sensitive reactions.[1] Additionally, peroxides, which form upon exposure of THF to air, can oxidize your reagents.
Causality & Solution:
-
Water: Water will rapidly quench organometallic reagents, reducing the effective concentration of your nucleophile and leading to low or no product formation.
-
Peroxides: These can oxidize sensitive reagents and intermediates, leading to undesired byproducts and lower yields. In a worst-case scenario, concentrating peroxides during distillation can lead to a violent explosion.[2][3][4]
Self-Validating Protocol: THF Purification and Drying
For highly sensitive reactions, freshly distilled THF is recommended. The sodium-benzophenone still is a classic and effective method for producing anhydrous, oxygen-free, and peroxide-free THF.[5] The deep blue color of the benzophenone ketyl radical anion serves as a visual indicator that the solvent is dry and free of oxygen.[5][6]
Detailed Protocol: Distillation of THF from Sodium/Benzophenone Ketyl [6][7][8][9]
-
Pre-drying (Optional but Recommended): For THF with high water content, pre-dry by letting it stand over activated 3Å or 4Å molecular sieves or calcium hydride for several hours to overnight.[9]
-
Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Initial Charge: To a round-bottom flask, add the pre-dried THF, a magnetic stir bar, small pieces of sodium metal, and a small amount of benzophenone.
-
Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas.
-
Observation: The solution will initially be colorless. As the sodium reacts with residual water and benzophenone, the deep blue color of the ketyl radical will form.[5] A persistent deep blue color indicates the THF is anhydrous and deoxygenated.[6][9] If the color does not persist, more sodium and/or benzophenone may be needed.
-
Distillation: Once the blue color is stable, distill the THF and collect it in a dry, inert-atmosphere flask.
-
Storage: Store the freshly distilled THF over activated molecular sieves under an inert atmosphere and use it within a few days.[10]
Q2: I'm using commercially available "anhydrous" THF from a bottle with a septum, but my yields are still poor. Why?
A2: While "anhydrous" THF from a supplier has low water content initially, its quality degrades with each use. Every time a needle punctures the septum, a small amount of air and moisture can be introduced. Furthermore, the inhibitor added by the manufacturer can interfere with certain reactions.
Causality & Solution:
-
Atmospheric Contamination: Repeatedly accessing the bottle compromises the inert atmosphere, leading to gradual contamination with water and oxygen, which in turn can lead to peroxide formation.
-
Inhibitor Effects: Butylated hydroxytoluene (BHT) is a common inhibitor added to prevent peroxide formation.[1][4] BHT is a radical scavenger and can interfere with radical reactions. For non-radical reactions, it is generally not an issue, but for highly sensitive processes, using inhibitor-free THF is advisable.
Best Practices:
-
For less sensitive reactions, use a fresh bottle of anhydrous THF and employ proper syringe techniques to minimize atmospheric exposure.
-
For highly sensitive reactions, it is always best to freshly distill the THF, which also removes the BHT inhibitor.[4]
Q3: How do I test my THF for peroxides, and what do I do if they are present?
A3: Testing for peroxides is a critical safety measure, especially before distilling THF.[10] Commercially available peroxide test strips are a quick and easy method.[2][11] Alternatively, a qualitative chemical test can be performed.
Protocol: Qualitative Peroxide Test [12][13][14][15]
-
In a test tube, add 1 mL of the THF to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared 5-10% aqueous potassium iodide (KI) solution.
-
Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.
Peroxide Removal:
-
Low Levels (<30-50 ppm): Peroxides can be removed by passing the THF through a column of activated alumina.[2][11]
-
High Levels (>100 ppm) or Visible Crystals: DO NOT ATTEMPT TO DISTILL. This is extremely dangerous.[16] If crystals are visible around the cap or in the solution, do not handle the bottle and contact your institution's Environmental Health and Safety (EHS) office immediately.[16][17]
| Peroxide Level | Recommended Action |
| < 30 ppm | Safe to use, can be purified by passing through activated alumina.[2][11] |
| 30-100 ppm | Should not be distilled or evaporated. Can be treated to remove peroxides.[13] |
| > 100 ppm or visible crystals | Extremely hazardous. Contact EHS for disposal.[16] |
Reaction-Specific Issues
Q4: My Grignard reagent formation is difficult to initiate, or the subsequent reaction gives a low yield.
A4: Grignard reagent formation is notoriously sensitive to the quality of the THF and the magnesium.[18] THF is an excellent solvent for Grignard reactions because it solvates and stabilizes the Grignard reagent.[19][20] However, any moisture will consume the highly basic Grignard reagent.
Causality & Solution:
-
Wet THF: As discussed in Q1, water will quench the Grignard reagent as it forms.
-
Passive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.
-
Reaction Temperature: While some heat may be needed for initiation, excessive temperatures can lead to side reactions, such as Wurtz coupling.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled THF and flame-dry all glassware.
-
Activate the Magnesium:
-
Mechanically crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Add a small crystal of iodine to the flask with the magnesium. The iodine will etch the surface of the magnesium.[18]
-
Add a few drops of 1,2-dibromoethane, which will react with the magnesium to form magnesium bromide and ethylene gas, activating the surface.
-
-
Initiation: Add a small portion of your halide to the magnesium in THF. You may need to gently warm the mixture or use an ultrasonic bath to initiate the reaction. A cloudy or bubbling solution indicates the reaction has started.
-
Maintain Temperature: Once initiated, the reaction is often exothermic. Control the addition rate of your halide to maintain a gentle reflux.
Q5: I am performing a reduction with Lithium Aluminum Hydride (LAH), and my yields are inconsistent.
A5: LAH is an extremely reactive and moisture-sensitive reducing agent.[21] Poor quality THF is a primary reason for inconsistent results.
Causality & Solution:
-
Reaction with THF: While generally stable, LAH can slowly react with THF, especially at reflux. This is usually not a significant issue for most reactions but can be for prolonged reaction times at high temperatures.
-
Quenching and Workup: Improper quenching of excess LAH can lead to product loss. The Fieser workup is a reliable method for quenching LAH reductions.[22]
Protocol: Fieser Workup for LAH Reductions [22][23]
For a reaction containing 'x' grams of LAH:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water dropwise.
-
Add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
Warm the mixture to room temperature and stir for 15-30 minutes. A granular precipitate should form.
-
Filter the mixture and wash the solid thoroughly with an organic solvent (e.g., ether or ethyl acetate).
Q6: Are there greener or safer alternatives to THF for my moisture-sensitive reaction?
A6: Yes, several alternatives to THF have been developed that offer improved safety profiles and are derived from renewable resources.[24]
-
2-Methylthis compound (2-MeTHF): Derived from renewable sources like corncobs, 2-MeTHF is a promising alternative.[24][25] It has a higher boiling point and lower water miscibility than THF, which can simplify workups.[26] Organometallic reagents often show enhanced stability in 2-MeTHF.[27]
-
Cyclopentyl Methyl Ether (CPME): CPME is another safer substitute for THF and other ether solvents.[24] It is more stable against peroxide formation and its hydrophobicity can be advantageous in many reactions.[25]
| Solvent | Boiling Point (°C) | Water Miscibility | Key Advantages |
| THF | 66 | Miscible | Excellent solvating properties for a wide range of compounds. |
| 2-MeTHF | ~80 | Partially miscible | Derived from renewables, higher stability of organometallics, easier workup.[26][27] |
| CPME | 106 | Low | Resists peroxide formation, hydrophobic, simplifies workup.[25] |
Frequently Asked Questions (FAQs)
Q: Can I dry THF with molecular sieves alone? A: Storing THF over activated 3Å or 4Å molecular sieves can maintain its dryness, but it may not be sufficient to dry very wet THF to the level required for highly sensitive reactions.[28] Molecular sieves also do not remove peroxides.[28] For the highest purity, distillation is recommended.
Q: My THF/sodium/benzophenone still has turned yellow or orange. What does this mean? A: An orange or yellow color indicates that the benzophenone ketyl has been consumed, likely by reaction with peroxides and oxygen.[9] The still is no longer effectively drying or deoxygenating the THF and should be replenished or remade.
Q: How does the polarity of THF affect my reaction? A: THF is a moderately polar aprotic solvent.[29] Its ability to coordinate to metal centers (acting as a Lewis base) is crucial for solvating reagents like Grignard reagents and LAH, enhancing their reactivity.[19][30] In some cases, the addition of THF to a reaction in a less polar solvent like diethyl ether can accelerate the reaction.[31]
Q: Can THF itself react with my reagents? A: Yes, under strongly basic conditions (e.g., with n-butyllithium), THF can be deprotonated, leading to its decomposition.[27] This is generally more of a concern at elevated temperatures and with highly basic, non-hindered organolithium reagents.[27]
Conclusion
Achieving high reaction yields in THF is a matter of careful control over the purity of the solvent and a thorough understanding of the reaction conditions. By systematically addressing potential issues of water content, peroxide contamination, and reagent sensitivity, you can effectively troubleshoot and optimize your synthetic protocols. This guide provides the foundational knowledge and practical steps to turn poor yields into successful outcomes.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Lee, S., Lee, Y., & Lee, Y. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega, 3(10), 14173-14177. Retrieved from [Link]
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Lee, S., Lee, Y., & Lee, Y. (2018). Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. ACS Omega, 3(10), 14173-14177. Retrieved from [Link]
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Purdum, W. R., & Bartling, G. J. (1976). An economical method for drying this compound. Journal of Chemical Education, 53(2), 120. Retrieved from [Link]
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Amato, F. M., & Ladeira, S. (2011). An expeditious and consistent procedure for this compound (THF) drying and deoxygenation by the still apparatus. Journal of the Brazilian Chemical Society, 22(1), 188-191. Retrieved from [Link]
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ResearchGate. (2021). How to dry THF? Retrieved from [Link]
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Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent this compound. Retrieved from [Link]
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Reddit. (2021). Best way to dry THF. Retrieved from [Link]
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LookChem. (2024). Determination of peroxide in this compound. Retrieved from [Link]
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Washington State University. (n.d.). The Benzophenone/Ketyl this compound(THF) Still. Retrieved from [Link]
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Sorbead India. (2019). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). Sustainable and safer solvent alternatives. Retrieved from [Link]
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Western Washington University. (2023). Peroxide-Forming Chemicals Procedures. Retrieved from [Link]
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Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Retrieved from [Link]
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ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
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University of Southern California. (n.d.). Organic Peroxide Formers. Retrieved from [Link]
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Reddit. (2019). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
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Dallas, U. T. (2012). Investigation of LiAlH 4-THF Formation by Direct Hydrogenation of Catalyzed Al and LiH. Retrieved from [Link]
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ResearchGate. (2017). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]
-
Reddit. (2021). THF Peroxide crystal formation. Retrieved from [Link]
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ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
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University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Retrieved from [Link]
-
Quora. (2017). Why doesn't Grignard reagent not react with this compound? Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of impurities in THF on the hydrogenation rate of methyl acetoacetate (MAA) and enantiopurity of. Retrieved from [Link]
-
ResearchGate. (2012). 2-Methylthis compound: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
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Reddit. (2022). Reduction with Lithium Aluminium Hydride (LAH). Retrieved from [Link]
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Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of 2-methylthis compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 147(11), 1879-1884. Retrieved from [Link]
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The Ohio State University. (n.d.). Peroxide Formation. Retrieved from [Link]
-
Gschwind, R. M., & Gfeller, P. (2005). Influence of this compound on Reactivity, Aggregation, and Aggregate Structure of Dimethylcuprates in Diethyl Ether. Journal of the American Chemical Society, 127(30), 10754-10755. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Lou, X., van Dongen, J. L. J., & Meijer, E. W. (2013). False Results Caused by Solvent Impurity in this compound for MALDI TOF MS Analysis of Amines. Journal of the American Society for Mass Spectrometry, 25(2), 325-328. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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Al-Shaal, M. G., Dîrtu, M. M., & Gérardy, R. (2019). Safer bio-based solvents to replace toluene and this compound for the biocatalyzed synthesis of polyesters. Green Chemistry, 21(8), 2091-2099. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
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Reddit. (2021). What are some common causes of low reaction yields? Retrieved from [Link]
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Joly, A. G., & Knee, J. L. (2003). Electronic and Steric Effects in Ligand Substitution at a Transient Organometallic Species: The Reaction of W(CO)5(Cyclohexane) with (CH3)nTHF and (CH3)nFuran (n = 1, 2). The Journal of Physical Chemistry A, 107(51), 11336-11341. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, January 7). What Is THF In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
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Reddit. (2022). Why is THF a more favourable solvent in organometallic chemistry? Retrieved from [Link]
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Chem-Atlas. (2023, January 7). What is this compound ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. Retrieved from [Link]
-
LookChem. (2024). This compound (THF): a highly efficient solvent with wide applications. Retrieved from [Link]
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Technical Support Center: Minimizing Water Content in Anhydrous Tetrahydrofuran (THF)
Welcome to the technical support center for handling anhydrous Tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive reactions where the purity of THF is paramount. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure your reactions are not compromised by residual water.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous THF for certain reactions?
A1: Many organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), are powerful bases.[1][2] If even trace amounts of water are present in the reaction solvent, these reagents will be rapidly quenched through an acid-base reaction, consuming your reagent and preventing the desired reaction from occurring.[1][2][3] For instance, a Grignard reagent will react with water to form an alkane and magnesium hydroxide salts, rendering it useless for its intended nucleophilic addition.[1][2]
Q2: What is the acceptable water content for "anhydrous" THF in highly sensitive applications?
A2: While commercially available anhydrous THF often has a water content of <50 ppm (parts per million), many sensitive reactions, particularly those involving anionic polymerizations or complex organometallic transformations, require even lower levels, often in the sub-10 ppm range.[4] The exact requirement depends on the stoichiometry and reactivity of the reagents involved.
Q3: How can I accurately measure the water content in my THF?
A3: The gold standard for determining water content in organic solvents is Karl Fischer (KF) titration .[5][6] This method is highly specific to water and can provide accurate measurements down to the ppm level.[6] Both volumetric and coulometric KF titration methods are suitable for THF.[5][6] Coulometric titration is particularly advantageous for very low water concentrations (<0.1%).[5]
Q4: Can I trust a sealed bottle of commercially purchased anhydrous THF?
A4: While reputable suppliers provide high-quality anhydrous solvents, improper storage and handling can compromise the solvent's integrity. THF is hygroscopic and will readily absorb atmospheric moisture. Always handle anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). It is good practice to test the water content of a new bottle, especially if it will be used for a critical reaction. Containers should be dated upon receipt and opening.[7][8]
Q5: What are the primary safety concerns when handling and drying THF?
A5: The two main hazards associated with THF are its high flammability and its tendency to form explosive peroxides upon exposure to air and light.[8][9] THF vapors can form explosive mixtures with air, and the solvent should always be handled in a well-ventilated fume hood away from ignition sources.[7][8] Peroxide formation is a significant risk, especially with older containers or after the inhibitor has been removed. Never distill THF to dryness, as this can concentrate explosive peroxides.[9] Always test for peroxides before heating or distilling THF.[8][10][11]
Troubleshooting Guide: The Sodium/Benzophenone Still
The distillation of THF from sodium and benzophenone is a classic and effective method for obtaining ultra-dry, oxygen-free solvent.[12][13] The deep blue or purple color of the sodium benzophenone ketyl radical anion serves as a visual indicator that the solvent is anhydrous and deoxygenated.[12][13][14] However, many users encounter issues with this procedure.
Problem 1: My THF still won't turn blue/purple.
-
Causality: This is the most common issue and almost always indicates that the THF is not yet dry. The benzophenone ketyl radical is a potent scavenger of water and oxygen.[13] Until all the water and dissolved oxygen in the THF have been consumed by reacting with the sodium and the ketyl, the characteristic blue color will not persist.[12] Difficulties in achieving the blue color are common with THF.[4]
-
Troubleshooting Steps:
-
Patience and Reflux: Continue to reflux the mixture under an inert atmosphere. It can sometimes take several hours, or even days, for the color to develop, especially if the starting THF has a high water content.[15]
-
Pre-Drying is Key: The efficiency of the still is dramatically improved by pre-drying the THF. Before adding THF to the still, let it stand over activated 4Å molecular sieves, calcium hydride, or potassium hydroxide (KOH) for several hours or overnight.[12][15][16] This removes the bulk of the water, reducing the load on the sodium/benzophenone system.
-
Add More Reagents: If the still has been refluxing for an extended period without a color change, you may need to add more sodium and/or benzophenone.[17][18] Safely add small, freshly cut pieces of sodium and an additional portion of benzophenone.
-
Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed and that you have a positive pressure of inert gas (argon or nitrogen). Air leaks will continuously introduce oxygen, which quenches the ketyl radical.[13]
-
Problem 2: The still was blue, but the color faded to yellow, orange, or colorless.
-
Causality:
-
Introduction of Contaminants: The most likely cause is the addition of "wet" THF when refilling the still.[19] The fresh solvent contains water and oxygen that consumes the ketyl.
-
Peroxide Contamination: A yellow or orange color can also indicate the presence of peroxides in the THF being added, which react with the drying agents.[17][18]
-
Depletion of Reagents: Over time, the sodium and benzophenone will be consumed and need to be replenished.[20]
-
-
Troubleshooting Steps:
-
Stop Distillation: Do not distill solvent from a still that is not deep blue or purple. The solvent is not anhydrous.
-
Replenish and Reflux: Add more freshly cut sodium and benzophenone and continue to reflux.[20]
-
Pre-Dry Refill Solvent: Always pre-dry the THF you use to refill the still.[19]
-
Test for Peroxides: Before adding any new THF to the still, test it for peroxides. If peroxides are present, they must be removed first (e.g., by passing through a column of activated alumina).[21]
-
Problem 3: The still has turned a deep purple color.
-
Causality: A purple color is not a problem. It indicates the formation of the benzophenone dianion, which occurs when the ketyl radical is further reduced by an excess of sodium in a completely anhydrous environment.[13][22] Both the blue radical anion and the purple dianion are indicators of dry, oxygen-free solvent.
-
Action: No action is needed. The solvent is suitable for use.
Experimental Protocols
Protocol 1: Setting Up a Sodium/Benzophenone THF Still
Safety First: This procedure involves flammable liquids and reactive metals. Perform all steps in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[23][24][25] Ensure a Class D fire extinguisher is available for sodium fires.
-
Pre-dry THF: Add approximately 1 liter of commercial-grade THF to a flask containing ~50g of potassium hydroxide (KOH) flakes or activated 4Å molecular sieves.[4][16] Allow to stand for at least 24 hours.
-
Assemble Apparatus: Oven-dry all glassware and assemble the distillation apparatus while hot under a positive flow of inert gas (argon or nitrogen).
-
Add Reagents: To a 2-liter round-bottom flask, add ~5-10g of sodium metal, cut into small pieces to increase surface area, and ~10g of benzophenone.[12][17]
-
Add Pre-dried THF: Decant or cannula transfer the pre-dried THF into the distillation flask containing the sodium and benzophenone.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas.
-
Monitor Color: Continue refluxing until a persistent deep blue or purple color develops.[12] This indicates the THF is anhydrous and ready for distillation.
Workflow for THF Drying and Still Troubleshooting
Caption: Workflow for drying THF using a sodium/benzophenone still.
Alternative Drying Method: Activated Alumina Column
For laboratories that wish to avoid the hazards of sodium metal, a solvent purification system using columns of activated alumina is an excellent and safer alternative.[26] These systems can deliver THF with very low water content (<10 ppm).[27]
-
Principle: Activated alumina is a highly porous form of aluminum oxide with a high surface area.[21][28] It acts as a desiccant, effectively adsorbing water and also removing peroxides from the THF as it passes through the column.[21][26]
-
Advantages:
-
Eliminates the need for reactive alkali metals and heating.
-
Provides a continuous supply of dry solvent on demand.
-
Simultaneously removes peroxides.[26]
-
-
Considerations:
-
The alumina columns have a finite capacity and will eventually become saturated with water, requiring regeneration or replacement.
-
The initial setup cost can be higher than a traditional still.
-
Data Summary
| Drying Method | Typical Water Content Achieved | Key Advantages | Key Disadvantages |
| Sodium/Benzophenone Still | < 10 ppm[4] | Visual indicator of dryness; removes dissolved oxygen. | Involves reactive sodium metal; requires heating; potential fire hazard.[12] |
| Activated Alumina Column | < 10 ppm[27] | Safer (no alkali metals); on-demand solvent; removes peroxides. | Higher initial cost; column requires regeneration/replacement. |
| Activated Molecular Sieves (4Å) | 10-50 ppm | Simple, safe, and effective for pre-drying or storage. | Slower than other methods; does not remove dissolved oxygen or peroxides.[22] |
Final Recommendations for Handling Anhydrous THF
-
Always Use an Inert Atmosphere: Transfer anhydrous THF via syringe or cannula under a positive pressure of argon or nitrogen.[23]
-
Proper Storage: Store anhydrous THF in a tightly sealed container, protected from light, and in a cool, dry place.[7][9][29] Consider storing over activated molecular sieves to scavenge any moisture that enters the container.[22]
-
Regular Peroxide Testing: Regularly test opened containers of THF for peroxides, especially before any distillation or heating process.[8][23] Use peroxide test strips for a quick check.[11][30] Dispose of THF that tests positive for high levels of peroxides.[8]
-
Label Everything: Clearly date containers upon receipt and upon opening to track the age of the solvent.[7][8]
By adhering to these guidelines and understanding the principles behind them, you can effectively minimize water content in your THF, ensuring the success of your moisture-sensitive reactions.
References
-
An expeditious and consistent procedure for this compound (THF) drying and deoxygenation by the still apparatus. (n.d.). SciELO. Retrieved January 3, 2026, from [Link]
-
This compound (THF) - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved January 3, 2026, from [Link]
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Standard Operating Procedure: this compound. (2012, October 19). University of California, Merced. Retrieved January 3, 2026, from [Link]
-
How to dry THF? (2021, January 14). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). University of California, Berkeley. Retrieved January 3, 2026, from [Link]
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019, November 13). SORBEAD INDIA. Retrieved January 3, 2026, from [Link]
-
Safety First: Handling this compound (THF) in Industrial and Laboratory Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
The Benzophenone/Ketyl this compound(THF) Still. (n.d.). Washington State University. Retrieved January 3, 2026, from [Link]
-
Drying THF with Na/benzophenone. Blue, purple, or doesn't matter? (2020, February 16). Reddit. Retrieved January 3, 2026, from [Link]
-
This compound (THF) :: Internal Plant Instructions. (n.d.). Chemius. Retrieved January 3, 2026, from [Link]
-
What are other methods of drying THF without the use of sodium wire and benzophenone? (2016, January 22). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Why Grignard Reagents React With Water. (2015, November 13). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Standard Operating Procedure for the use of this compound. (n.d.). Western Carolina University. Retrieved January 3, 2026, from [Link]
-
Ketyl. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Safety First: Understanding the Handling and Storage of this compound (THF). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Best way to dry THF. (2024, September 19). Reddit. Retrieved January 3, 2026, from [Link]
-
Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014, March 25). Chemistry Stack Exchange. Retrieved January 3, 2026, from [Link]
-
Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). (2024, November). UC Irvine Environmental Health & Safety. Retrieved January 3, 2026, from [Link]
-
How long the reflow lasts for the drying of the THF? (2018, May 4). ResearchGate. Retrieved January 3, 2026, from [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington. Retrieved January 3, 2026, from [Link]
-
suggestions for THF drying/storage. (2012, March 19). Sciencemadness.org. Retrieved January 3, 2026, from [Link]
-
Testing solvents for peroxide. (2023, October 19). YouTube. Retrieved January 3, 2026, from [Link]
-
Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. (2018, October 5). ACS Omega. Retrieved January 3, 2026, from [Link]
-
What is the mechanism behind the drying of THF with sodium metal and benzophenone? When a deep color is seen, what does it imply? Where has the water gone to? (2018, July 26). Quora. Retrieved January 3, 2026, from [Link]
-
How dangerous is actually adding water to Grignard reagent? (2019, April 28). Reddit. Retrieved January 3, 2026, from [Link]
-
Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Grignard-Like Reaction in Water. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 3, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved January 3, 2026, from [Link]
-
Karl Fischer Titration Guide to Water Determination. (n.d.). Mettler Toledo. Retrieved January 3, 2026, from [Link]
-
Recipe for Stills. (n.d.). University of California, Irvine. Retrieved January 3, 2026, from [Link]
-
A SIMPLE METHOD FOR THE DETERMINATION OF WATER CONTENT IN this compound. (n.d.). University of Malta. Retrieved January 3, 2026, from [Link]
-
Why is my THF yellow? (2025, May 27). Reddit. Retrieved January 3, 2026, from [Link]
-
Solvent Pot Problems. (2011, August 11). Sciencemadness Discussion Board. Retrieved January 3, 2026, from [Link]
-
Benzophenone ketyl isolated. (2008, December 11). The chemical reaction database. Retrieved January 3, 2026, from [Link]
- HELP!!! for THF drying. (n.d.). Google Groups.
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Technical Support Center: The Critical Role of Tetrahydrofuran (THF) Purity in Reaction Outcomes
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for tetrahydrofuran (THF). This guide is designed for researchers, scientists, and drug development professionals who utilize THF as a solvent or reagent. Here, we will explore the profound impact of THF purity on experimental results, provide robust troubleshooting strategies for common issues, and detail validated protocols for solvent testing and purification. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve challenges related to THF quality, ensuring the success and reproducibility of your chemical transformations.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding THF purity and its practical implications in the laboratory.
Q1: What are the primary impurities in commercial THF, and why are they a concern?
A1: Commercial THF, even in high-grade bottles, can contain several critical impurities that can drastically affect sensitive reactions. The most significant are:
-
Water: THF is hygroscopic and readily absorbs moisture from the atmosphere. Commercial grades can contain substantial amounts of water which must be removed for moisture-sensitive reactions.[1] As a protic compound, water will readily react with and quench highly basic organometallic reagents like Grignard reagents and organolithiums, leading to yield loss or complete reaction failure.[2][3]
-
Peroxides: In the presence of oxygen and light, THF undergoes auto-oxidation to form hydroperoxides, which can evolve into highly explosive polymeric peroxides.[1][4] This process is a significant safety hazard, particularly upon heating or distillation where peroxides can concentrate in the residue.[1][5] Chemically, peroxides can initiate unwanted radical side reactions or oxidize sensitive reagents.
-
Butylated Hydroxytoluene (BHT): To mitigate the risk of peroxide formation, manufacturers often add a stabilizer, most commonly BHT (2,6-di-tert-butyl-4-methylphenol).[1][4] While effective, BHT can interfere with certain applications. Its phenolic hydroxyl group can react with strong bases, and it exhibits a strong UV absorbance, which can be problematic for HPLC applications using UV detection.[6]
-
4-Hydroxybutanal (HBA): This impurity can form and accumulate in THF during storage.[7] It is particularly problematic for reactions involving amines, as it can react with primary and secondary amino compounds, leading to the formation of unexpected adducts and causing false results in mass spectrometry analyses.[7]
Q2: My Grignard reaction is failing to initiate or giving very low yields. Could my THF be the problem?
A2: Absolutely. This is the most common failure mode linked to THF quality. Grignard reagents are potent bases and will be destroyed by even trace amounts of water.[3] If your THF is not scrupulously anhydrous, the Grignard reagent will be protonated to form the corresponding alkane as soon as it is generated, preventing it from participating in the desired reaction.[2] Peroxides can also inhibit the reaction by oxidizing the magnesium surface or the Grignard reagent itself. For these reactions, using freshly purified, anhydrous, and peroxide-free THF is paramount.
Q3: What is the purpose of the BHT stabilizer, and can I remove it?
A3: BHT is a radical scavenger added to THF to inhibit the formation of explosive peroxides.[1][4] For many applications, its presence is benign. However, for reactions involving very strong bases, high-purity polymerizations, or sensitive analytical techniques, BHT may need to be removed. Distillation of THF (after ensuring it is peroxide-free) will effectively separate the non-volatile BHT from the THF solvent.[8] Passing the solvent through a column of activated alumina is another effective method for removing BHT and other polar impurities.[9]
Q4: How can I quickly test my THF for the presence of peroxides?
A4: Regular testing for peroxides is a critical safety practice. You should test any bottle that has been open for some time, especially if it is uninhibited. A simple and effective method is using commercially available peroxide test strips, which provide a semi-quantitative reading.[5][6] Alternatively, a chemical test can be performed: add about 1 mL of the THF to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow color indicates low levels of peroxides, while a brown color signifies a high and potentially dangerous concentration.[10]
Q5: When is it absolutely essential to use freshly purified THF?
A5: The need for high-purity THF is dictated by the sensitivity of your reagents and reaction mechanism. It is non-negotiable for:
-
Organometallic Reactions: Any reaction involving Grignard reagents, organolithiums (like n-BuLi), or other strongly basic/nucleophilic organometallics requires anhydrous THF.[1][11]
-
Anionic Polymerizations: These "living" polymerization techniques are extremely sensitive to impurities that can act as terminating agents, such as water or peroxides.
-
Certain Catalytic Cycles: Some transition metal catalysts are sensitive to oxidation or poisoning by impurities.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing reaction failures where THF purity is a potential root cause.
| Observed Problem | Potential Cause(s) Related to THF Purity | Recommended Diagnostic & Solution |
| Grignard / Organolithium reaction fails to initiate or yield is <10%. | 1. Wet THF: Water is quenching the organometallic reagent.[3]2. Peroxides Present: Peroxides are oxidizing the reagent or passivating the magnesium surface. | Action: Use THF from a freshly opened bottle of anhydrous solvent or, ideally, freshly distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl or LiAlH₄) under an inert atmosphere.[12] Always test for peroxides before distillation.[12] |
| Reaction produces a complex mixture of unexpected side products. | 1. Peroxide-Initiated Side Reactions: Peroxides can initiate radical pathways.2. THF Degradation: Under strongly basic conditions (e.g., n-BuLi), THF can be deprotonated and undergo ring-opening.[4][11] | Action: First, confirm the absence of peroxides in your THF. If using a very strong base like n-BuLi, consider running the reaction at a lower temperature (-78 °C) to minimize solvent degradation.[11] Alternatively, 2-Methyl-THF can be a more stable substitute at higher temperatures.[11] |
| Anionic polymerization results in low molecular weight or broad polydispersity. | Chain Termination by Impurities: Water or other protic impurities in the THF are terminating the "living" polymer chains prematurely. | Action: THF for anionic polymerization requires the highest level of purity. It must be rigorously dried and degassed. A common procedure involves distillation from sodium-potassium alloy under high vacuum.[13] |
| HPLC analysis shows a noisy baseline or ghost peaks, especially at low UV wavelengths. | BHT Stabilizer: The BHT present in stabilized THF has a strong UV absorbance that interferes with detection.[6] | Action: Switch to an HPLC-grade, unstabilized THF. If peroxide formation is a concern for stored solvent, purchase in small quantities and store under an inert gas like nitrogen or argon.[6] |
Visualizing the Problem: THF Degradation & Troubleshooting
Understanding the pathways of impurity formation and having a logical troubleshooting workflow are key to consistent results.
Caption: Pathway of THF auto-oxidation and the inhibitory role of BHT.
Caption: A logical workflow for diagnosing a failed Grignard reaction.
Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential quality control and purification procedures for THF.
Protocol 1: Quantitative Peroxide Test (Iodometric Method)
This protocol provides a more quantitative measure of peroxide concentration than test strips.
Materials:
-
THF sample to be tested
-
Glacial acetic acid
-
Saturated aqueous solution of potassium iodide (KI)
-
Starch indicator solution (1%)
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
50 mL Erlenmeyer flask
-
Buret
Procedure:
-
Add 10 mL of the THF sample to a 50 mL Erlenmeyer flask.
-
In a fume hood, add 1 mL of glacial acetic acid and 1 mL of saturated KI solution.
-
Swirl the flask and let it stand in the dark for 5 minutes. The development of a yellow to brown color indicates the presence of peroxides.
-
Add 1 mL of starch indicator solution. The solution will turn a deep blue-black color if peroxides are present.
-
Titrate with standardized 0.1 N sodium thiosulfate solution until the blue color completely disappears.
-
Calculate the peroxide concentration (as H₂O₂) in ppm: Peroxide (ppm) = (V × N × 17.01 × 1000) / (W) Where V = volume of Na₂S₂O₃ (mL), N = normality of Na₂S₂O₃, 17.01 is the equivalent weight of H₂O₂, and W = weight of THF sample (g) (density of THF ≈ 0.889 g/mL).
-
Safety Note: THF with peroxide levels approaching 30 ppm is considered hazardous and should be treated with extreme caution or disposed of professionally.[14] Do not distill THF with detectable peroxide levels.
Protocol 2: Benchtop Purification and Drying of THF by Distillation
This protocol describes the classic method for obtaining anhydrous, peroxide-free THF suitable for moisture-sensitive reactions.
Prerequisite: Before starting, you must confirm the THF is peroxide-free using Protocol 1 or test strips. If peroxides are present, they must be quenched first by stirring the THF with an aqueous solution of ferrous sulfate, separating the layers, and pre-drying with a solid desiccant like anhydrous magnesium sulfate.
Materials:
-
Peroxide-free THF
-
Sodium metal (as chunks or wire)
-
Benzophenone
-
Round-bottom flask
-
Distillation head and condenser
-
Receiving flask
-
Inert gas source (Nitrogen or Argon) with bubbler
-
Heating mantle
Procedure:
-
Set up the distillation apparatus in a fume hood. All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas to ensure it is moisture-free.
-
Place the peroxide-free THF (approx. 500 mL for a 1L flask) into the round-bottom flask.
-
Under a positive flow of inert gas, carefully add small chunks of sodium metal (approx. 5-10 g) and a small amount of benzophenone (approx. 1-2 g) to the THF.
-
Begin heating the flask gently with the heating mantle while maintaining a positive pressure of inert gas.
-
As the mixture refluxes, the sodium will react with trace water. The benzophenone will react with the sodium to form a sodium ketyl radical anion, which imparts a deep blue or purple color to the solution.[13] This color is the indicator that the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be needed.
-
Once a persistent deep blue/purple color is achieved, THF can be distilled directly from the pot into the receiving flask for immediate use.
-
Never distill to dryness. Always leave a small volume of solvent in the distillation flask to prevent the concentration of any potential residues.[1]
-
The purified THF should be used immediately or stored under an inert atmosphere in a sealed flask with a Teflon stopcock.
Caption: Step-by-step workflow for the safe purification of THF.
References
-
Chromatography Forum. (2009). THF - Safety. [Link]
- Google Patents. (n.d.). CN101723922B - Method for purifying high-purity organic solvent this compound for scientific research.
-
Pace, V., & Holzer, W. (2016). Recent advancements on the use of 2-methylthis compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 15-23. [Link]
-
Reddit. (2024). adding BHT to unstabilized this compound to increase shelf life for hobby use?[Link]
-
Acantharex. (2022). Watch this before using this compound (THF) | Quick guide. YouTube. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Hengli Group. (n.d.). Introducing this compound (THF) Reaction: A Comprehensive Guide. [Link]
-
Li, C. J., & Tunge, J. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Science, 12(10), 3436-3453. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
Reddit. (n.d.). Working With THF. [Link]
-
Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent this compound. [Link]
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Reddit. (2020). Stabilized THF in Grignard Reaction?[Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. [Link]
-
ResearchGate. (n.d.). Removal of peroxides from THF and DBE. [Link]
-
Morressier. (2022). Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas. [Link]
-
LookChem. (n.d.). Purification of this compound. [Link]
-
MIT EHS. (n.d.). Quick Guide for Peroxide-Forming Chemicals. [Link]
-
PubMed. (2013). False Results Caused by Solvent Impurity in this compound for MALDI TOF MS Analysis of Amines. [Link]
-
Sorbead India. (2019). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. [Link]
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Addressing baseline noise in HPLC due to Tetrahydrofuran quality
Technical Support Center: Tetrahydrofuran (THF) Quality in HPLC
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center. As a fellow scientist, I understand that unexpected baseline noise in your High-Performance Liquid Chromatography (HPLC) system can be more than just an annoyance; it can compromise the integrity of your data and delay critical research. One of the most common, yet often overlooked, culprits is the quality of your mobile phase solvents, particularly this compound (THF).
THF is a powerful solvent in reversed-phase and size-exclusion chromatography, prized for its unique selectivity. However, its propensity to form peroxides upon exposure to air and light can introduce significant baseline instability, especially in UV-based detection methods.[1][2] This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the "why" behind these issues. By mastering the principles of THF chemistry and handling, you can transform this challenge into a reliable and reproducible aspect of your chromatography.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when dealing with THF-related baseline issues.
Q1: Why is my HPLC baseline suddenly noisy or drifting upwards after introducing a THF-containing mobile phase?
This is the classic symptom of THF degradation. When exposed to atmospheric oxygen, THF undergoes autoxidation to form hydroperoxides.[3][4] These peroxide species are strong UV absorbers, particularly at lower wavelengths (e.g., below 230 nm).[1][5] As the concentration of these peroxides in your mobile phase increases over time, the detector's background absorbance rises, leading to a noisy or steadily drifting baseline.[2] This issue is often more pronounced in gradient elution methods where the concentration of the THF-containing solvent changes.[6][7]
Q2: What are peroxides, and how do they form in THF?
Peroxides are compounds containing an oxygen-oxygen single bond (-O-O-). In THF, this process is a free-radical chain reaction initiated by light and the presence of oxygen. The reaction abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, which then reacts with molecular oxygen to form a hydroperoxide. This process can be accelerated by heat and light.[4][8] Once formed, these peroxides can not only interfere with UV detection but also potentially damage sensitive components of your HPLC system and column stationary phase over time.[9]
Mechanism of THF Peroxide Formation
The diagram below illustrates the free-radical chain reaction responsible for the formation of hydroperoxides in THF upon exposure to oxygen and light.
Caption: Free-radical chain reaction for THF peroxide formation.
Q3: Should I be using stabilized or unstabilized THF for my HPLC application?
The choice between stabilized and unstabilized THF is a critical decision that depends on your detection method.
-
Stabilized THF: This grade contains an inhibitor, most commonly Butylated Hydroxytoluene (BHT), at concentrations of about 250-400 ppm.[4][9] BHT is an antioxidant that scavenges free radicals, effectively preventing the peroxide formation chain reaction.[10]
-
Use when: Your primary concern is solvent stability over time, and you are using detection methods where BHT does not interfere, such as Refractive Index (RI) detection or UV detection at higher wavelengths (>300 nm).[11]
-
Caution: BHT itself is a strong UV chromophore and will create significant background noise and ghost peaks if you are performing UV detection at lower wavelengths (e.g., <280 nm).[9][10][11]
-
-
Unstabilized THF: This is pure THF without any inhibitors.
-
Use when: You require low UV background for sensitive analyses at wavelengths below 280 nm.[11]
-
Caution: Unstabilized THF has a very short shelf life once opened. It can begin to form detectable levels of peroxides within days.[8] It must be handled with extreme care, used quickly, and stored under an inert atmosphere.[5][12]
-
| Feature | Stabilized THF (with BHT) | Unstabilized THF |
| Primary Use Case | RI Detection, GPC, UV detection >300nm | Sensitive UV detection <280nm |
| Key Advantage | Long-term stability, inhibits peroxide formation.[4] | Very low UV absorbance background.[10] |
| Key Disadvantage | BHT interferes with low-wavelength UV detection.[9] | Rapidly forms UV-absorbing peroxides upon exposure to air.[8] |
| Shelf Life (Opened) | Several months (if handled properly) | A few days to weeks; must be tested frequently.[8] |
Q4: How can I quickly check if my THF has gone bad?
Before committing a suspect bottle of THF to your HPLC system, you can perform a quick diagnostic test. A simple method is to observe the UV detector's absorbance as the solvent is introduced into the system.[9]
-
Replace your mobile phase with 100% of the suspect THF.
-
Set your UV detector to a low wavelength, such as 220 nm or 254 nm.
-
Without auto-zeroing the detector, pump the THF through the flow cell at a low flow rate (e.g., 0.5 mL/min).
-
Observe the baseline absorbance. A fresh, high-quality bottle of unstabilized THF should give a low absorbance reading. If the baseline absorbance exceeds 0.3 AU, the solvent quality is questionable. If it approaches or exceeds 1.0 AU, the bottle should be discarded immediately and replaced with a fresh one.[9]
Part 2: In-Depth Troubleshooting Guides
When the problem is more persistent, a systematic approach is required.
Guide 1: A Systematic Workflow for Diagnosing THF-Related Baseline Noise
Follow this logical flow to efficiently isolate and resolve the source of your baseline issue.
Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing and resolving HPLC baseline noise suspected to be caused by THF quality.
Sources
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- 5. Problems with THF - Chromatography Forum [chromforum.org]
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- 11. 109-99-9・this compound, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. THF - Safety - Chromatography Forum [chromforum.org]
Validation & Comparative
Tetrahydrofuran vs. Diethyl Ether: A Researcher's Guide to Solvent Selection in Grignard Reactions
The Grignard reaction, a cornerstone of synthetic organic chemistry for over a century, empowers chemists to forge new carbon-carbon bonds with remarkable efficiency. The choice of solvent is paramount to the success of this powerful organometallic transformation, with diethyl ether (Et₂O) and tetrahydrofuran (THF) reigning as the most prevalent options. This guide provides an in-depth comparison of these two ethereal solvents, grounded in experimental observations and mechanistic understanding, to aid researchers in making informed decisions for their specific synthetic challenges.
The Critical Role of the Ethereal Solvent
Before delving into a direct comparison, it is crucial to understand why ethereal solvents are indispensable for Grignard reactions. The magnesium center of the Grignard reagent (R-MgX) is a Lewis acid and requires coordination by a Lewis base to be stabilized in solution. Ethers, with their lone pairs of electrons on the oxygen atom, fulfill this role by forming a coordination complex with the magnesium.[1][2][3] This solvation not only solubilizes the Grignard reagent but also plays a vital role in its formation and reactivity. The general mechanism of Grignard reagent formation is a complex process involving radical intermediates, and the coordinating solvent is essential for its success.[4]
Head-to-Head Comparison: THF vs. Diethyl Ether
The selection between THF and diethyl ether is not arbitrary; it is a strategic choice that can significantly impact reaction initiation, yield, and the profile of side products.
| Property | This compound (THF) | Diethyl Ether (Et₂O) | Significance in Grignard Reactions |
| Boiling Point | 66 °C | 34.6 °C | THF's higher boiling point allows for reactions to be conducted at elevated temperatures, which can be crucial for initiating the reaction with less reactive organic halides (e.g., aryl and vinyl halides).[5] However, the lower boiling point of diethyl ether can be advantageous for reactions that are highly exothermic, as the refluxing solvent can help to dissipate heat and maintain a controlled reaction temperature.[6] |
| Polarity & Lewis Basicity | More Polar, Stronger Lewis Base | Less Polar, Weaker Lewis Base | THF's greater polarity and Lewis basicity lead to better solvation and stabilization of the Grignard reagent.[5][7] This enhanced stabilization can increase the reactivity of the Grignard reagent by making the carbanion more available.[7] |
| Solubility of Grignard Reagents | Generally higher | Generally lower | The higher solubility of many Grignard reagents in THF can be advantageous, allowing for more concentrated solutions and potentially faster reaction rates. |
| Influence on Schlenk Equilibrium | Favors monomeric species | Favors dimeric and oligomeric species | The Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) is significantly influenced by the solvent. In the stronger Lewis base THF, the equilibrium tends to favor the monomeric RMgX species.[8] In diethyl ether, Grignard reagents are more likely to exist as dimers or higher oligomers.[8] This can affect the reactivity and the outcome of the reaction. |
| Safety Considerations | Less volatile, but can form explosive peroxides upon storage. | Highly volatile and flammable, also forms explosive peroxides. | Both solvents require careful handling and storage to prevent the formation of dangerous peroxides. Diethyl ether's high volatility poses a greater fire hazard. |
The Schlenk Equilibrium: A Deeper Dive into Solvent Effects
The Schlenk equilibrium describes the disproportionation of a Grignard reagent into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is highly dependent on the solvent.
Caption: The influence of THF and Diethyl Ether on the Schlenk Equilibrium.
In THF, the stronger coordination of the solvent to the magnesium center disfavors the formation of bridged dimeric structures, thus keeping a higher concentration of the monomeric and arguably more reactive RMgX species in solution.[8] Conversely, the weaker coordination of diethyl ether allows for the formation of dimeric and higher oligomeric aggregates.
Experimental Data: A Comparative Overview
While specific yields are highly substrate-dependent, general trends can be observed from the literature.
| Reaction Type | Observation | Supporting Evidence |
| Formation of Grignard Reagent | THF is often superior for the formation of Grignard reagents from less reactive halides like aryl and vinyl chlorides.[9] | The higher boiling point of THF allows for the necessary thermal energy to initiate the reaction with these less reactive substrates. |
| Reaction Rate | Reactions in THF are often faster than in diethyl ether.[10] | This is attributed to the higher polarity of THF, which can enhance the nucleophilicity of the Grignard reagent, and the higher reaction temperatures that can be achieved. |
| Side Reactions | The formation of biphenyl as a side product in the synthesis of triphenylmethanol from bromobenzene and benzophenone is favored by higher temperatures.[11] | This suggests that while THF can accelerate the desired reaction, it may also promote certain temperature-dependent side reactions. Careful temperature control is crucial in both solvents. |
Experimental Protocols
The following are generalized protocols for the preparation of a Grignard reagent and its subsequent reaction with a ketone. Note: These are illustrative examples and should be adapted based on the specific reagents and scale of the reaction. Rigorously anhydrous conditions are essential for the success of any Grignard reaction.[11]
Protocol 1: Phenylmagnesium Bromide Synthesis and Reaction with Benzophenone in Diethyl Ether
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine crystal (optional, as an initiator)
-
Benzophenone
-
Anhydrous calcium chloride or sodium sulfate
-
Saturated aqueous ammonium chloride solution
-
6M Hydrochloric acid
Procedure:
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.[11]
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine if necessary. Add a small portion of anhydrous diethyl ether.
-
Grignard Formation: Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ketone: After the Grignard reagent has formed (the magnesium is consumed), cool the flask in an ice bath. Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the Grignard solution with stirring. A color change and the formation of a precipitate will be observed.[11]
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Caption: Workflow for a Grignard reaction in diethyl ether.
Protocol 2: Grignard Reaction in this compound (THF)
The protocol for a Grignard reaction in THF is similar to that in diethyl ether, with a few key differences, primarily related to temperature control and the handling of the solvent.
Key Modifications for THF:
-
Drying THF: THF is more hygroscopic than diethyl ether and must be rigorously dried, typically by distillation from sodium/benzophenone ketyl.
-
Reaction Temperature: Due to its higher boiling point, reactions in THF can be heated to reflux (66 °C) to facilitate the reaction of less reactive halides. For exothermic reactions, external cooling may be more critical to maintain control.
-
Work-up: THF is miscible with water, which can sometimes complicate the work-up procedure. The addition of a non-polar co-solvent like toluene or diethyl ether may be necessary to achieve a clean phase separation during the extraction.
Conclusion and Recommendations
The choice between THF and diethyl ether for a Grignard reaction is a nuanced decision that depends on the specific substrates, desired reaction conditions, and safety considerations.
-
Choose Diethyl Ether when:
-
Working with reactive alkyl halides.
-
The exothermicity of the reaction requires careful temperature management through solvent reflux.
-
A straightforward work-up with clear phase separation is desired.
-
-
Choose this compound (THF) when:
-
Using less reactive organic halides, such as aryl or vinyl chlorides and bromides, that require higher temperatures for initiation and reaction.
-
Higher solubility of the Grignard reagent is beneficial.
-
A more reactive Grignard reagent is desired due to enhanced solvation.
-
Ultimately, the optimal solvent choice may require empirical determination for a new reaction. By understanding the fundamental properties of each solvent and their influence on the Grignard reaction, researchers can make a more strategic selection, leading to improved yields and more efficient syntheses.
References
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- 11. d.web.umkc.edu [d.web.umkc.edu]
A Senior Application Scientist's Guide to Peroxide Testing in Aged Tetrahydrofuran (THF)
For researchers, scientists, and professionals in drug development, the purity and stability of solvents are paramount. Tetrahydrofuran (THF), a widely used solvent, poses a significant and often underestimated risk due to its propensity to form explosive peroxides over time.[1][2][3][4] This guide provides an in-depth comparison of common methods for testing peroxide levels in aged THF bottles, grounded in scientific principles and practical laboratory experience. Our focus is on empowering you with the knowledge to select the most appropriate testing strategy for your specific needs, ensuring both safety and experimental integrity.
The Insidious Threat: Understanding THF Peroxide Formation
This compound, in the presence of oxygen, light, and heat, undergoes autoxidation to form hydroperoxides.[5][6][7] This is a free-radical chain reaction that can be initiated by light or heat and is accelerated by contaminants.[5][6][7] The resulting peroxides are highly unstable and can detonate when subjected to heat, friction, or mechanical shock.[4][8] The risk is particularly acute during processes like distillation or rotary evaporation, where the concentration of these explosive compounds can increase dramatically.[8] Even the simple act of unscrewing a cap on a bottle with crystallized peroxides on the threads can lead to a violent explosion.[4][9]
Several visual cues can indicate the presence of peroxides, such as the formation of crystals around the cap or within the solvent, a cloudy appearance, or the presence of wisp-like structures.[7][8] However, dangerous levels of peroxides can be present long before any visible signs appear.[8] Therefore, routine testing of aged THF is a critical and non-negotiable laboratory safety practice.[10][11][12]
Butylated hydroxytoluene (BHT) is often added to THF as a stabilizer to inhibit peroxide formation by scavenging free radicals.[4][5] However, over time, this inhibitor can be consumed, leaving the THF susceptible to peroxide formation.[4] Distillation of THF also removes the inhibitor, making the distilled solvent highly prone to rapid peroxide accumulation.[4]
A Comparative Analysis of Peroxide Detection Methods
The choice of a peroxide testing method depends on several factors, including the required sensitivity, the desired level of quantification, and the resources available. We will explore both qualitative and quantitative methods, providing a balanced view of their strengths and limitations.
Qualitative and Semi-Quantitative Methods: The First Line of Defense
These methods are excellent for rapid screening and routine safety checks. They are generally easy to perform and provide a quick indication of the presence of peroxides.
1. Commercial Peroxide Test Strips:
Commercial test strips are a convenient and widely used method for the semi-quantitative determination of peroxide levels.[13][14][15] They offer a user-friendly approach with a clear colorimetric endpoint.
-
Principle of Operation: These strips are typically impregnated with a reagent system, such as potassium iodide and an indicator, or an enzyme like peroxidase and a chromogen. In the presence of peroxides, the iodide is oxidized to iodine, which then reacts with a starch indicator to produce a blue-black color. The intensity of the color is proportional to the peroxide concentration.
-
Leading Commercial Options:
-
Quantofix® Peroxide 100: These strips have a detection range of 0-100 ppm and show a color change from white to blue.[13]
-
XploSens® PS: These test strips offer a broader range of 0-500 ppm and exhibit a color gradient from white to yellow.[13][16] They are reported to have high specificity for peroxides with minimal interference from other oxidizing agents.[16]
-
Hazcat® Peroxide Test Strips: These are designed for the quick and accurate detection of peroxide compounds in various solvents, including THF.[17]
-
Experimental Protocol: Using Commercial Peroxide Test Strips (General Procedure)
-
Dip the test strip into the THF sample for 1-5 seconds, as per the manufacturer's instructions.[13]
-
Shake off any excess liquid.
-
Allow the color to develop for the time specified in the product literature (typically 5 seconds to 3 minutes).[13]
-
For some strips designed for aqueous solutions, a drop of deionized water may need to be added to the test pad after the THF has evaporated.[13]
-
Compare the resulting color of the test pad to the color chart provided with the kit to estimate the peroxide concentration.
Table 1: Comparison of Popular Commercial Peroxide Test Strips
| Feature | Quantofix® Peroxide 100 | XploSens® PS |
| Detection Range | 0 - 100 ppm | 0 - 500 ppm |
| Color Change | White to Blue | White to Yellow |
| Reported Advantages | Widely available and commonly used. | High specificity, works directly in organic solvents without the need for water addition.[16] |
| Considerations | May require the addition of water for use with organic solvents.[13] | May have a longer color development time at lower concentrations.[16] |
2. The Potassium Iodide (KI) Test:
This is a classic and simple qualitative test for peroxides.[15][18][19]
-
Principle of Operation: Peroxides oxidize iodide (I⁻) from potassium iodide to iodine (I₂). The formation of iodine results in a yellow to brown color in the solution. The addition of a starch indicator will produce a deep blue-black color in the presence of iodine, enhancing the visibility of a positive result.[18]
Experimental Protocol: Potassium Iodide (KI) Test
-
In a clean test tube, add 1 mL of the THF to be tested.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.[18][19]
-
Shake the mixture for one minute.
-
Allow the layers to separate. A yellow to brown color in the aqueous layer indicates the presence of peroxides.[18][19]
-
For enhanced sensitivity, add a few drops of a starch solution. The appearance of a blue or purple color confirms the presence of peroxides.[18][19]
dot graph TD { A[Peroxides in THF] -->|Oxidizes| B(Iodide I⁻); B --> C{Iodine I₂}; C -->|Reacts with| D[Starch Indicator]; D --> E((Blue/Black Color)); subgraph "Potassium Iodide Test" B; C; D; E; end A -- "Sample" --> B nodeStyle E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF nodeStyle A,B,C,D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow of the Potassium Iodide (KI) Test for Peroxide Detection."
Quantitative Method: Iodometric Titration
For applications requiring a precise measurement of peroxide concentration, iodometric titration is the gold standard.[18][19] This method provides a numerical value for the peroxide content, which is crucial for making informed decisions about solvent purification or disposal.
-
Principle of Operation: This method is based on the same principle as the KI test, where peroxides oxidize iodide to iodine. The amount of iodine generated is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The endpoint of the titration is typically detected using a starch indicator, which turns from blue-black to colorless when all the iodine has been consumed.
Experimental Protocol: Iodometric Titration for Peroxide Quantification
-
To a 100 mL flask, add 50 mL of the THF sample.
-
Add 6 mL of glacial acetic acid and 4 mL of chloroform.
-
Add 1 gram of potassium iodide and swirl to dissolve.
-
Store the flask in a dark place for 5 minutes to allow the reaction to complete.[18][19]
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.[18]
-
Add a few drops of a starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
The peroxide concentration can be calculated using the following formula:[19] Peroxide (%) = (N * V * 0.7) / G Where:
-
N = Normality of the sodium thiosulfate solution
-
V = Volume of sodium thiosulfate solution used (in mL)
-
G = Weight of the THF sample (in g)
-
dot graph TD { subgraph "Reaction" A[Peroxides + KI] -->|in Acetic Acid/Chloroform| B(I₂ Liberated); end subgraph "Titration" B --> C{Titrate with Na₂S₂O₃}; C -->|Starch Indicator| D[Endpoint: Blue to Colorless]; end subgraph "Calculation" D --> E(Calculate Peroxide Concentration); end A -- "Sample" --> B nodeStyle A,B,C,D,E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for Quantitative Peroxide Analysis via Iodometric Titration."
Decision Making: Which Test is Right for You?
The selection of a testing method should be guided by a risk-based approach.
-
For routine safety checks of incoming and stored THF: Commercial test strips are the most practical option due to their speed, ease of use, and semi-quantitative nature. A concentration of 25 ppm or higher should be considered a point for action, such as disposal of the solvent.[14]
-
Prior to distillation or other concentration steps: A more sensitive test is warranted. While a high-quality test strip can be used, a simple qualitative KI test can provide a quick confirmation of the absence of peroxides. If any color develops, it is strongly recommended to perform a quantitative iodometric titration before proceeding. Distillation should not be performed if the peroxide content is above 0.05% (500 ppm).[18][19]
-
For research requiring highly pure, peroxide-free THF: Quantitative iodometric titration is essential to ensure the solvent meets the stringent requirements of the experiment.
Safe Handling and Disposal of Peroxidized THF
If a container of THF tests positive for high levels of peroxides (generally >100 ppm), or if visual signs of peroxide formation are present, it should be considered extremely dangerous.[1][20][21] Do not attempt to open a container with visible crystals around the cap. [10][22] In such cases, contact your institution's Environmental Health and Safety (EHS) department immediately for guidance on proper disposal.[10][22] For lower levels of peroxides, chemical treatment to reduce the peroxides may be an option, but this should only be performed by trained personnel following established safety protocols.
Conclusion
The formation of peroxides in aged THF is a serious safety hazard that demands respect and diligent management. By understanding the principles behind the various testing methods and implementing a routine testing program, researchers can mitigate the risks and ensure a safer laboratory environment. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions about testing for and managing the threat of peroxides in your laboratory.
References
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How peroxide form in THF I How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? - YouTube. (2024-02-19). Retrieved from [Link]
-
Peroxide formation mechanism in THF #chemistry #science #peroxide #solvent #mechanism - YouTube. (2024-02-20). Retrieved from [Link]
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Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety - University of Southern California. Retrieved from [Link]
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Determination of peroxide in this compound. (2024-04-16). Retrieved from [Link]
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Peroxide Removal from Organic Solvent this compound - Activated Alumina Balls. Retrieved from [Link]
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Quickly Test For Organic Peroxides Using XploSens PS. (2020-10-21). Retrieved from [Link]
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This compound. Retrieved from [Link]
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Peroxide forming chemicals - Department of Biology, University of York. Retrieved from [Link]
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INFORMATION ON PEROXIDE-FORMING COMPOUNDS. Retrieved from [Link]
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Peroxide Formation - Department of Chemistry and Biochemistry - The Ohio State University. Retrieved from [Link]
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This compound (THF) - Standard Operating Procedure. (2012-12-14). Retrieved from [Link]
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EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022-08-11). Retrieved from [Link]
-
Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo. Retrieved from [Link]
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Organic Peroxide Formers - USC Environmental Health & Safety - University of Southern California. Retrieved from [Link]
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Appendix A Peroxide Test Protocol - Environmental Health and Safety - Missouri S&T. Retrieved from [Link]
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Peroxide Forming Solvents | Health and Safety Service - Loughborough University. Retrieved from [Link]
-
Removal of peroxide from thf mfg of thf using activated alumina balls | PDF - Slideshare. (2019-02-12). Retrieved from [Link]
-
Peroxide Forming Chemicals - University of Louisville. Retrieved from [Link]
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A Senior Application Scientist's Guide to Tetrahydrofuran in HPLC: A Performance Comparison of Stabilized vs. Unstabilized Grades
For researchers, scientists, and drug development professionals, the choice of mobile phase components is a critical decision that directly impacts the reliability, accuracy, and robustness of High-Performance Liquid Chromatography (HPLC) methods. Tetrahydrofuran (THF), a polar aprotic solvent, is often employed for its unique selectivity and strong elution strength, particularly in reversed-phase and gel permeation chromatography (GPC).[1][2] However, THF presents a unique challenge: its propensity to form explosive peroxides upon exposure to air and light.[3][4][5] This guide provides an in-depth comparison of stabilized and unstabilized THF, offering field-proven insights and experimental data to help you make an informed decision for your application.
The THF Conundrum: Elution Strength vs. Instability
THF is a valuable solvent in the chromatographer's toolkit. It is miscible with water and most organic solvents and possesses an elution strength slightly greater than acetonitrile, making it useful for fine-tuning separations that are challenging with typical methanol or acetonitrile gradients.[1][6]
The primary drawback of THF is its chemical instability. As an ether, it reacts with atmospheric oxygen in a free-radical-mediated process, accelerated by light and heat, to form hydroperoxides.[3] These peroxides are problematic in HPLC for several reasons:
-
Safety Hazard: Concentrated THF peroxides are shock-sensitive and can be explosive, especially if the solvent is evaporated to dryness.[3][5][7]
-
Chromatographic Interference: Peroxides absorb UV light, leading to a high background signal, increased baseline noise, and drifting baselines, particularly at lower wavelengths (<250 nm).[1][8]
-
Analyte and Column Degradation: The oxidative nature of peroxides can degrade sensitive analytes and damage the stationary phase of the HPLC column.[9][10]
To mitigate these issues, manufacturers offer THF with an added stabilizer. The most common stabilizer is Butylated Hydroxytoluene (BHT), typically at concentrations of 100-300 ppm.[6]
Mechanism of Peroxide Formation and BHT Stabilization
The diagram below illustrates the auto-oxidation of THF and the inhibitory action of BHT. Unstabilized THF, when exposed to oxygen, forms radicals that propagate a chain reaction to create peroxides. BHT, a radical scavenger, interrupts this process by donating a hydrogen atom to the THF radical, effectively terminating the chain reaction.[2]
Head-to-Head Performance Comparison
The choice between stabilized and unstabilized THF involves a trade-off between solvent stability and potential chromatographic artifacts introduced by the stabilizer itself.
| Performance Parameter | Stabilized THF (with BHT) | Unstabilized THF | Causality & Expert Insights |
| Shelf Life & Stability | Excellent. BHT effectively prevents peroxide formation, allowing for longer storage after opening.[6][11] | Poor. Must be used quickly after opening. Peroxides can form within days or weeks, especially if not stored under an inert atmosphere.[12][13] | BHT acts as a radical scavenger, inhibiting the auto-oxidation process. Unstabilized THF lacks this protection and readily reacts with atmospheric oxygen.[11] |
| Baseline Stability (UV) | Variable. Stable in isocratic mode. In gradient elution, BHT can elute as a "ghost peak," causing baseline disruption.[14] BHT also has strong UV absorbance, increasing the background signal at lower wavelengths.[7] | Good (initially). Provides a clean, low-noise baseline if fresh and peroxide-free.[1] However, baseline will drift and become noisy as peroxides form over time.[1][10] | The BHT stabilizer is a distinct chemical entity that can be retained and eluted from a reversed-phase column. In a gradient, as the organic mobile phase percentage increases, the BHT is flushed from the column, appearing as a peak.[14] Peroxides in unstabilized THF have their own UV absorbance, which contributes to baseline noise.[1] |
| Ghost Peaks | High Risk (Gradient). BHT is a well-known source of ghost peaks in gradient HPLC.[7][14] | Low Risk (initially). Ghost peaks are primarily from solvent degradation products (peroxides) or system contamination.[15][16] | Ghost peaks from stabilized THF are predictable and originate from the stabilizer. In unstabilized THF, ghost peaks are a sign of solvent degradation and indicate the solvent should be discarded.[15] |
| Application Suitability | Recommended for isocratic methods, GPC, and applications where detection is at higher wavelengths (>300 nm) or non-UV (e.g., RI, ELSD).[9][17] | Essential for trace analysis and gradient elution with UV detection , especially at low wavelengths (<250 nm), provided the solvent is fresh and handled properly.[14][18] | The UV absorbance of BHT interferes with analyte detection at low wavelengths.[9] For sensitive gradient methods, the absence of any additive is crucial for achieving the lowest possible baseline and avoiding interfering peaks. |
| Handling & Safety | Safer for routine use due to inhibited peroxide formation. | Requires Strict Protocols. Must be stored under inert gas (Nitrogen or Argon), protected from light, and tested regularly for peroxides.[7][18][19] | The primary hazard of unstabilized THF is the potential for forming explosive peroxides.[5] Strict adherence to handling procedures is non-negotiable. |
Experimental Protocol: A Self-Validating Comparison
To objectively assess the performance of stabilized versus unstabilized THF for a specific application, a systematic experimental approach is required. This protocol is designed to be a self-validating system, allowing the data to speak for itself.
Objective:
To compare the chromatographic performance of BHT-stabilized and unstabilized HPLC-grade THF in a typical reversed-phase gradient elution method.
Materials:
-
HPLC System with UV/PDA Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
BHT-Stabilized HPLC-Grade THF[20]
-
HPLC-Grade Water
-
HPLC-Grade Acetonitrile (for system cleaning)
-
Caffeine standard (or other suitable UV-active probe)
Experimental Workflow Diagram
Step-by-Step Methodology:
Part A: System Preparation & Suitability
-
System Purge: Thoroughly purge all pump lines with HPLC-grade acetonitrile or isopropanol to remove any contaminants, followed by HPLC-grade water. This is crucial to remove any residual BHT from previous analyses.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-Grade Water
-
Mobile Phase B (Stabilized): BHT-Stabilized THF
-
Mobile Phase B (Unstabilized): Unstabilized THF. Crucially, before use, test the unstabilized THF with a peroxide test strip. [7] If peroxides are detected (>0.001% or 10 ppm), the solvent is not suitable for this test and should be disposed of properly.[12]
-
-
Install Column and set the column oven temperature to 30 °C.
Part B: Chromatographic Comparison
-
Run with Stabilized THF:
-
Place Mobile Phase A and Mobile Phase B (Stabilized) on the system.
-
Equilibrate the column with 95:5 Water:THF for 15 minutes at 1.0 mL/min.
-
Blank Injection: Perform a gradient run with no injection. The gradient should run from 5% THF to 95% THF over 20 minutes. Monitor the baseline at 220 nm and 280 nm.
-
Analyte Injection: Inject the caffeine standard (10 µL of 100 µg/mL) and run the same gradient.
-
-
System Flush: After completing the runs with stabilized THF, flush the entire system, including the column, with 100% acetonitrile for at least 30 minutes to remove all traces of BHT.
-
Run with Unstabilized THF:
-
Replace the stabilized THF with the fresh, peroxide-free unstabilized THF.
-
Repeat the equilibration, blank injection, and analyte injection steps exactly as described in Part B, Step 1.
-
Part C: Data Analysis and Interpretation
-
Baseline Comparison: Overlay the two blank gradient chromatograms.
-
Analyte Chromatogram Comparison: Overlay the two chromatograms from the caffeine standard injections.
-
Look for: Any interference from the BHT ghost peak with the analyte peak in the stabilized THF run.
-
Assess: Compare the peak shape, tailing factor, and signal-to-noise ratio for the caffeine peak in both runs.
-
Conclusion and Recommendations
The choice between stabilized and unstabilized THF is not a matter of one being universally "better," but rather which is appropriate for the specific analytical goal.
-
Use Stabilized THF for:
-
Non-critical isocratic applications.
-
Gel Permeation Chromatography (GPC), where UV interference is less of a concern.
-
Methods using non-UV detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[17]
-
Environments where solvent turnover is low and long-term stability is prioritized over ultimate baseline performance.
-
-
Use Unstabilized THF for:
Final Word of Caution: The use of unstabilized THF mandates a rigorous safety and handling protocol. Always date bottles upon opening, store them under an inert gas blanket, protect them from light, and frequently test for peroxides.[4][12][18] When in doubt, the safest course of action is to discard aged solvent. By understanding the distinct performance characteristics and implementing the appropriate handling procedures, you can effectively leverage the unique chromatographic advantages of THF while ensuring the safety and integrity of your analytical results.
References
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11. Organic Solvents Used in HPLC - How to use analytical columns | Technical Information | GL Sciences. GL Sciences Inc.[Link]
-
Is it OK to use THF (this compound) on my HPLC? - Restek. (2016-04-27). Restek.[Link]
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Ghost peak formation during analysis - Biorelevant.com. Biorelevant.com.[Link]
-
Ghost peaks appearing in results using a gradient with TFA which can degrade with time - Tips & Suggestions - MicroSolv. MicroSolv Technology Corporation.[Link]
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Can THF as mobile phase damage the HPLC system? - ResearchGate. (2015-04-22). ResearchGate.[Link]
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THF - Safety - Chromatography Forum. (2009-04-06). Chromatography Forum.[Link]
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Problems with THF? (contd.) - Chromatography Forum. (2006-10-11). Chromatography Forum.[Link]
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Ghost Peaks in Gradient HPLC - Element Lab Solutions. Element Lab Solutions.[Link]
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Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. Agilent Technologies.[Link]
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EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022-08-11). University of Washington Environmental Health & Safety.[Link]
-
Delineating Oxidative Processes of Aqueous C-60 Preparations: Role of THF Peroxide | Request PDF - ResearchGate. (2025-08-06). ResearchGate.[Link]
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Does Waters have an example chromatogram of stabilized THF vs unstabilized THF for GPC analysis? - WKB197627 - Waters Knowledge Base. Waters Corporation.[Link]
-
How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025-07-02). Phenomenex.[Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024-07-04). Separation Science.[Link]
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This compound (stab./BHT) Extra dry | C4H8O | Biosolve Shop. Biosolve.[Link]
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Peroxide Removal from Organic Solvent this compound - Activated Alumina Balls. Sorbead India.[Link]
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HPLC Reservoir for THF mobile phase : r/Chempros - Reddit. (2024-01-02). Reddit.[Link]
-
This compound. University of California, Santa Barbara.[Link]
-
stabilized THF for HPLC mobile phase? - Chromatography Forum. (2006-05-31). Chromatography Forum.[Link]
-
LESSON LEARNED Peroxide Explosion - UC Irvine Environmental Health & Safety. UC Irvine Environmental Health & Safety.[Link]
-
No.1 On organic solvents for reversed-phase liquid chromatography | YMC CO., LTD. YMC CO., LTD.[Link]
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A Senior Application Scientist's Guide to Greener Solvents: Replacing Tetrahydrofuran in Modern Synthesis
For: Researchers, scientists, and drug development professionals committed to advancing sustainable chemistry without compromising performance.
Introduction: The Enduring Utility and Emerging Challenges of Tetrahydrofuran (THF)
This compound (THF) is a ubiquitous solvent in the synthetic chemist's toolkit. Its strong solvating power for a wide range of compounds, its ability to act as a Lewis base in organometallic reactions, and its relatively low boiling point have cemented its role in countless synthetic transformations.[1] However, the growing emphasis on green chemistry principles has cast a critical eye on some of THF's less desirable characteristics.[2] Key concerns include its potential for peroxide formation, which poses a significant safety hazard, its complete miscibility with water complicating aqueous work-ups and solvent recovery, and its derivation from non-renewable petrochemical feedstocks.[1][3]
This guide provides an in-depth comparison of viable, greener alternatives to THF, moving beyond theoretical advantages to present objective performance data and actionable experimental insights. We will explore the physicochemical properties, safety profiles, and synthetic applications of leading green alternatives, empowering you to make informed decisions that enhance both the sustainability and efficiency of your chemical processes.
The Contenders: A New Generation of Sustainable Solvents
Our investigation focuses on four promising green solvents that have emerged as credible replacements for THF in a variety of applications:
-
2-Methylthis compound (2-MeTHF): A bio-derived analogue of THF, offering improved safety and separation characteristics.[4]
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with excellent stability and a high boiling point.[5]
-
γ-Valerolactone (GVL): A versatile, bio-based solvent with a unique property profile.[6]
-
N-Formylmorpholine (NFM): A polar aprotic solvent with a high boiling point and low volatility.[7]
The following table provides a comparative overview of the key physicochemical properties of these solvents against the benchmark, THF.
| Property | This compound (THF) | 2-Methylthis compound (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) | N-Formylmorpholine (NFM) |
| CAS Number | 109-99-9 | 96-47-9 | 5614-37-9 | 108-29-2 | 4394-85-8 |
| Molecular Weight ( g/mol ) | 72.11 | 86.13 | 100.16 | 100.12 | 115.13 |
| Boiling Point (°C) | 66 | 80.2 | 106 | 207-208 | 243-244 |
| Melting Point (°C) | -108.4 | -136 | < -140 | -31 | 19-20 |
| Density (g/cm³ at 20°C) | 0.889 | 0.854 | 0.863 | 1.05 | 1.155 |
| Flash Point (°C) | -14 | -11 | -1 | 96 | 126 |
| Water Solubility | Miscible | 14 g/100 g (decreases with temperature) | 1.1 g/100 g | Miscible | Miscible |
| Peroxide Formation | High | Low | Very Low | - | - |
| Source | Petrochemical | Renewable (from furfural) | Petrochemical | Renewable (from levulinic acid) | Petrochemical |
Performance in Critical Synthetic Applications: A Data-Driven Comparison
The true measure of a replacement solvent lies in its performance in real-world synthetic applications. Here, we present a comparative analysis of these green solvents in common transformations where THF is traditionally employed.
Organometallic Reactions: Grignard Reagent Formation and Subsequent Reactions
Grignard reactions are a cornerstone of C-C bond formation, and the choice of solvent is critical for reagent stability and reactivity.[8] Both 2-MeTHF and CPME have demonstrated exceptional performance as THF substitutes in this arena.
Experimental Data Snapshot: Grignard Reaction Yields
A comparative study on the formation of Grignard reagents and their subsequent reaction with benzaldehyde showed that CPME delivers yields comparable to those achieved in THF.[9]
| Aryl Bromide | Solvent | Grignard Reagent Yield (%) | Product Yield (%) |
| 3-Methoxyphenyl bromide | CPME | 95 | 93 |
| 3-Methoxyphenyl bromide | THF | 96 | 94 |
| 4-Fluorophenyl bromide | CPME | 92 | 90 |
| 4-Fluorophenyl bromide | THF | 93 | 91 |
Similarly, 2-MeTHF has been shown to be an excellent solvent for Grignard reactions, often with the added benefit of improved diastereoselectivity in certain cases.[10] The higher boiling point of 2-MeTHF (80°C) compared to THF (66°C) can also be advantageous for the formation of sluggish Grignard reagents.[8][10]
Key Causality: The reduced miscibility of 2-MeTHF and CPME with water significantly simplifies the aqueous work-up of Grignard reactions, allowing for cleaner phase separations without the need for an additional extraction solvent like toluene or diethyl ether, which is often required when using THF.[1][11]
Experimental Protocol: Comparative Grignard Reaction in CPME and THF
Objective: To compare the yield and work-up characteristics of a Grignard reaction using CPME and THF as solvents.
Materials:
-
Magnesium turnings (2.43 g, 100 mmol)
-
3-Methoxyphenyl bromide (18.7 g, 100 mmol)
-
Benzaldehyde (10.6 g, 100 mmol)
-
Anhydrous CPME or THF (200 mL)
-
1 M HCl (50 mL)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and a crystal of iodine.
-
Add 50 mL of anhydrous CPME or THF.
-
In the dropping funnel, dissolve 3-methoxyphenyl bromide in 100 mL of the respective anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium suspension and gently heat to initiate the reaction.
-
Once the reaction starts (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde in 50 mL of the respective anhydrous solvent and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Quenching and Work-up:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M HCl (50 mL).
-
For the CPME reaction: Transfer the mixture to a separatory funnel. The organic layer will readily separate.
-
For the THF reaction: Transfer the mixture to a separatory funnel. It may be necessary to add an additional organic solvent like diethyl ether or ethyl acetate to facilitate extraction.
-
Extract the aqueous layer with the respective solvent (2 x 20 mL).
-
-
Isolation:
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls, and the solvent plays a crucial role in the catalytic cycle.[12] CPME has proven to be a highly effective solvent for this reaction, often outperforming THF, particularly in reactions requiring higher temperatures.[13]
Experimental Data Snapshot: Suzuki-Miyaura Coupling of Amides
A study on the Suzuki-Miyaura coupling of amides demonstrated that CPME is a "recommended" green solvent, providing good to excellent yields.[13]
| Amide Substrate | Boronic Acid Substrate | Solvent | Yield (%) |
| N-Boc-indole-1-carboxamide | 4-MeO-Ph-B(OH)₂ | i-PrOAc | 96 |
| N-Boc-indole-1-carboxamide | 4-MeO-Ph-B(OH)₂ | MTBE | 91 |
| N-Boc-indole-1-carboxamide | 4-MeO-Ph-B(OH)₂ | CPME | 89 |
| N-Boc-indole-1-carboxamide | 4-MeO-Ph-B(OH)₂ | THF | Problematic/Hazardous Classification |
Note: While a direct yield for THF was not provided in this specific comparative table, it is consistently classified as a "problematic" or "hazardous" solvent in green chemistry guides, unlike the "recommended" status of CPME and other alternatives in this study.[13]
Key Causality: The higher boiling point of CPME (106°C) allows for a wider operational temperature range, which can lead to faster reaction rates and improved catalyst turnover in many cross-coupling reactions.[9] Its stability in the presence of both acids and bases also contributes to its versatility in these transformations.[14]
Logical Workflow for Solvent Selection in Organometallic and Cross-Coupling Reactions
Caption: A decision-making workflow for solvent selection.
Solid-Phase Peptide Synthesis (SPPS)
The search for greener solvents in SPPS is particularly pressing due to the large volumes of solvents like N,N-dimethylformamide (DMF) that are typically used.[2] 2-MeTHF and CPME have been evaluated as potential replacements.[15]
Studies have shown that 2-MeTHF can be a suitable solvent for both coupling and Fmoc-deprotection steps, with the best results often achieved in combination with other green solvents like ethyl acetate for washing steps.[16] However, the efficiency of Fmoc removal can be highly solvent-dependent and may require optimization.[17] GVL has also been investigated in SPPS, though its stability in the presence of the bases used for Fmoc deprotection can be a concern due to potential ring-opening.[18]
Key Causality: The ability of a solvent to swell the solid support resin and dissolve the amino acid derivatives and coupling reagents is paramount for successful SPPS.[15] While 2-MeTHF and CPME show promise, their performance can be resin-dependent, highlighting the need for empirical validation for specific peptide sequences and solid supports.[17]
A Deeper Dive into the Alternatives
2-Methylthis compound (2-MeTHF)
-
Expertise & Experience: Derived from renewable resources like corncobs and bagasse, 2-MeTHF is a poster child for sustainable solvent development.[1] Its key advantage over THF is its limited miscibility with water, which simplifies extractions and reduces the energy required for solvent recovery.[11] It also exhibits a lower tendency to form peroxides, enhancing its safety profile.[1] Its higher boiling point allows for a broader range of reaction temperatures.[8]
-
Trustworthiness: Numerous studies have validated 2-MeTHF as a "drop-in" replacement for THF in a wide array of reactions, including Grignard reactions, lithiations, and reductions.[11][19] Its stability in the presence of strong bases is notably superior to that of THF.[20]
Cyclopentyl Methyl Ether (CPME)
-
Expertise & Experience: CPME is a hydrophobic ether solvent with a unique combination of properties that make it an attractive green alternative.[5] Its high boiling point (106°C), low melting point (<-140°C), and exceptional stability under both acidic and basic conditions make it highly versatile.[5][21] Furthermore, it shows a very low tendency for peroxide formation.[21]
-
Trustworthiness: CPME has been successfully employed in a range of industrial applications, including the synthesis of active pharmaceutical ingredients (APIs).[22] Its utility in Grignard reactions, Suzuki couplings, and other metal-catalyzed reactions is well-documented, with performance often matching or exceeding that of traditional ethereal solvents.[5][9]
γ-Valerolactone (GVL)
-
Expertise & Experience: GVL is a bio-based solvent derived from lignocellulosic biomass.[6] It is biodegradable and has low toxicity.[6] Its high boiling point (207-208°C) and miscibility with water make it suitable for a different set of applications compared to 2-MeTHF and CPME.[23]
-
Trustworthiness: GVL has shown great promise as a solvent for biomass processing and in the synthesis of nanoparticles.[24] While its application as a direct replacement for THF in mainstream organic synthesis is less explored, its unique properties make it a valuable solvent for specific applications where its high polarity and water miscibility are advantageous.
N-Formylmorpholine (NFM)
-
Expertise & Experience: NFM is a polar aprotic solvent with a very high boiling point and low vapor pressure, which significantly reduces volatile organic compound (VOC) emissions.[7] It is chemically stable and non-corrosive.[11]
-
Trustworthiness: NFM is primarily used in industrial applications such as gas treatment and extractive distillation. While it can be used as a solvent in organic synthesis, its high boiling point can make product isolation challenging.[7] It is a potential replacement for other high-boiling polar aprotic solvents like DMF and NMP, rather than a direct competitor to THF in most of its common applications.
Conclusion: A Greener Future for Synthesis
The transition to greener solvents is a critical step in the evolution of sustainable chemical synthesis. 2-Methylthis compound and Cyclopentyl Methyl Ether have emerged as robust, high-performance alternatives to THF, offering significant advantages in terms of safety, ease of work-up, and, in the case of 2-MeTHF, a renewable feedstock. While γ-Valerolactone and N-Formylmorpholine may not be universal "drop-in" replacements for THF, they offer unique properties that make them valuable additions to the green chemist's toolbox for specific applications.
As Senior Application Scientists, we encourage the broader scientific community to embrace these greener alternatives. The data presented in this guide demonstrates that sustainable practices can be implemented without sacrificing, and in many cases, even improving, synthetic efficiency and outcomes.
References
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- 5. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent [mdpi.com]
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- 22. γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Mobile Phase Selection: A Comparative Analysis of Tetrahydrofuran, Acetonitrile, and Methanol in HPLC
In high-performance liquid chromatography (HPLC), the choice of mobile phase is a critical determinant of separation efficiency, selectivity, and overall method robustness. While a vast array of solvents can be employed, the workhorses of reversed-phase HPLC (RP-HPLC) are undoubtedly water mixed with an organic modifier. Among these modifiers, acetonitrile (ACN) and methanol (MeOH) are the most prevalent. However, a third, more potent solvent, tetrahydrofuran (THF), offers unique properties that can unlock challenging separations where ACN and MeOH fall short.
This guide provides an in-depth comparison of the elution strength and chromatographic behavior of THF, ACN, and MeOH. We will delve into their fundamental physicochemical properties, explore their impact on selectivity, and provide a practical framework for choosing the optimal solvent for your application. This analysis is grounded in established chromatographic principles and experimental data to empower researchers, scientists, and drug development professionals in making informed decisions during method development.
Understanding Elution Strength: The Eluotropic Series
Elution strength in reversed-phase chromatography refers to the mobile phase's ability to elute analytes from the non-polar stationary phase.[1][2][3] A "stronger" solvent will decrease analyte retention, leading to shorter elution times. Solvents are often ranked in an "eluotropic series" based on their eluting power.[4][5][6] For reversed-phase systems, the general order of increasing elution strength for these three common solvents is:
Methanol < Acetonitrile < this compound [7][8]
This ranking, however, is a simplification. The true performance of a solvent is a complex interplay of its various properties, which we will explore below.
Physicochemical Properties: A Head-to-Head Comparison
The chromatographic behavior of a solvent is dictated by its physical and chemical properties. A summary of the key properties for THF, ACN, and MeOH is presented below.
| Property | Methanol (MeOH) | Acetonitrile (ACN) | This compound (THF) | Causality in HPLC |
| Polarity Index (P') | 5.1[9][10] | 5.8[9][10] | 4.0[9][10] | Influences solvent strength and selectivity. In RP-HPLC, lower polarity generally means higher elution strength. |
| UV Cutoff | ~205 nm[11][12][13][14] | ~190 nm[11][12][14] | ~212-230 nm[11][12][15] | The lowest wavelength at which the solvent can be used for UV detection without significant background noise. Lower is better for high-sensitivity analysis at short wavelengths.[11] |
| Viscosity (at 20°C) | 0.59 cP[16] | 0.38 cP (at 15°C)[16] | 0.55 cP[16] | Affects system backpressure. Lower viscosity solvents generate less pressure, allowing for higher flow rates or the use of longer columns.[17] |
| Hydrogen Bonding | Donor & Acceptor[8][18] | Weak Acceptor[8][18] | Acceptor[8][18] | A key driver of selectivity. The ability to donate or accept protons allows for different interactions with analytes, altering elution order. |
Elution Strength and Selectivity in Practice
While the eluotropic series provides a general guide, the choice of solvent has profound implications for both retention time and, crucially, the selectivity of the separation.
Methanol (MeOH)
As a protic solvent, methanol's ability to act as both a hydrogen bond donor and acceptor gives it unique selectivity.[18][19] It often provides better peak shapes for certain compounds, like salicylic acid, where ACN might cause tailing.[20] While generally weaker than ACN, at very high organic concentrations (approaching 100%), methanol can exhibit a higher elution strength.[20][21] Its primary drawbacks are higher viscosity when mixed with water and a higher UV cutoff compared to ACN, which can limit its use for low-wavelength detection.[8][17][21]
Acetonitrile (ACN)
Acetonitrile is often the default choice for RP-HPLC method development. Its low viscosity results in lower system backpressure, and its very low UV cutoff (190 nm) makes it ideal for high-sensitivity detection at short wavelengths.[20][21] As an aprotic solvent with a strong dipole moment, it interacts differently with analytes than methanol, often leading to different elution orders.[8][18][19] If adequate separation is not achieved with ACN, switching to methanol is a common and effective strategy to alter selectivity.[20]
This compound (THF)
THF is the strongest of the three solvents in reversed-phase mode, with an elution strength slightly greater than acetonitrile.[15] Its primary advantage lies in providing unique selectivity, especially for non-polar compounds, polymers, and analytes with rigid structures.[22][23][24] THF is a strong hydrogen bond acceptor, which can lead to specific interactions that resolve co-eluting peaks seen with ACN or MeOH.[25] However, its use comes with significant practical caveats:
-
PEEK Incompatibility: THF can cause PEEK (polyetheretherketone) tubing and fittings, common in modern HPLC systems, to swell and degrade over time, leading to increased system pressure and potential leaks.[15][26] Its use should be limited to low concentrations (<10%) in systems with PEEK components.[15]
-
Peroxide Formation: Over time, THF can form explosive peroxides.[22] It is crucial to use fresh, HPLC-grade THF, which is typically sold without stabilizers like BHT that could otherwise appear as ghost peaks in a gradient run.[15][17]
-
Higher UV Cutoff: Its UV cutoff of around 212-230 nm can interfere with the detection of analytes at lower wavelengths.[11][15]
Experimental Protocol: Comparative Analysis of Elution Strength and Selectivity
To objectively evaluate these solvents, a standardized experimental protocol is necessary. This protocol is designed as a self-validating system to demonstrate the performance differences.
Objective: To compare the retention times (elution strength) and elution order (selectivity) of THF, ACN, and MeOH for a standard mixture of analytes on a C18 column.
1. Materials and Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade this compound (stabilizer-free), Acetonitrile, and Methanol.
-
HPLC-grade water.
-
Analyte Standard Mix: A solution containing compounds of varying polarity (e.g., caffeine, methylparaben, ethylparaben, propylparaben, butylparaben) at a concentration of ~20 µg/mL each, dissolved in 50:50 methanol:water.
2. Mobile Phase Preparation:
-
Mobile Phase A: 100% HPLC-grade water.
-
Mobile Phase B1: 100% HPLC-grade Acetonitrile.
-
Mobile Phase B2: 100% HPLC-grade Methanol.
-
Mobile Phase B3: 100% HPLC-grade this compound.
-
Rationale: Preparing neat solvents allows the HPLC pump's gradient mixer to create the desired compositions accurately, minimizing manual preparation errors.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Rationale: 254 nm is a common wavelength where all three solvents have low absorbance, allowing for a fair comparison of the analyte signals without excessive baseline noise from the solvent itself.
-
-
Isocratic Elution Program:
-
Run 1: 50% Mobile Phase A, 50% Mobile Phase B1 (Acetonitrile).
-
Run 2: 50% Mobile Phase A, 50% Mobile Phase B2 (Methanol).
-
Run 3: 50% Mobile Phase A, 50% Mobile Phase B3 (this compound).
-
Rationale: An isocratic run with a fixed 50:50 composition provides a direct comparison of the solvent's inherent elution strength. A stronger solvent will result in shorter retention times for all analytes.
-
4. Data Analysis:
-
Elution Strength: For each solvent, record the retention time (t_R) for all five parabens. Compare the t_R values across the three runs. The solvent that produces the shortest retention times is the strongest eluent under these conditions.
-
Selectivity: Observe the elution order of the analytes in each run. Note any changes in the order between the different mobile phases. Calculate the selectivity factor (α) between adjacent peaks (e.g., propylparaben and butylparaben) for each solvent to quantify the difference in separation.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the conceptual relationships governing solvent choice.
Caption: Experimental workflow for comparing HPLC solvents.
Caption: Key solvent properties and their chromatographic impact.
Conclusion and Recommendations
The selection of an organic modifier in RP-HPLC is a balance between elution strength, selectivity, and practical constraints.
-
Acetonitrile remains the premier choice for general applications due to its favorable viscosity, low UV cutoff, and moderate elution strength. It should be the starting point for most new method development.
-
Methanol is an invaluable tool for altering selectivity when ACN fails to provide adequate resolution. Its different hydrogen bonding characteristics can fundamentally change the elution pattern. It is also a more cost-effective, though slightly less performant, alternative to ACN.
-
This compound is a powerful, specialist solvent. It should be reserved for challenging separations where its high elution strength and unique selectivity are required, particularly for polymers or highly non-polar analytes.[23][24] Its use demands careful consideration of HPLC system compatibility, specifically avoiding PEEK components where possible, and ensuring the use of fresh, high-purity solvent.
By understanding the distinct properties and behaviors of these three solvents, chromatographers can move beyond a one-size-fits-all approach and strategically manipulate the mobile phase to achieve optimal separation for a wide range of analytical challenges.
References
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GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]
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Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
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Restek. (2016, April 27). Is it OK to use THF (this compound) on my HPLC? Retrieved from [Link]
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Waters Corporation. (2025, November 21). Wavelength cutoffs for common solvents. Retrieved from [Link]
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Honeywell. (n.d.). UV Cutoff PDF. Retrieved from [Link]
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TRACES Manager. (2020, October). Solvent UV-Vis Cutoff. Retrieved from [Link]
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Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]
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National Institutes of Health. (n.d.). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns. Retrieved from [Link]
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Restek. (n.d.). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved from [Link]
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Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]
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GL Sciences. (n.d.). 2. Organic Solvents for Mobile Phases. Retrieved from [Link]
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UltravioletPhotography.com. (2023, November 17). UV Cutoff. Retrieved from [Link]
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Waters Corporation. (n.d.). Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using this compound and Evaporative Light Scattering Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Selectivity comparison of acetonitrile‐methanol‐water ternary mobile phases. Retrieved from [Link]
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Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
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PubMed. (2014, April 11). Solvent selectivity and strength in reversed-phase liquid chromatography separation of peptides. Retrieved from [Link]
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Wikipedia. (n.d.). Chromatography. Retrieved from [Link]
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LCGC International. (2012, August 1). Gradient HPLC for Reversed-Phase Separations. Retrieved from [Link]
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Chiralizer. (2017, September 2). HPLC Solvents, Acetonitrile and Methanol, Key Differences and Properties. Retrieved from [Link]
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University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
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Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
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University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]
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ResearchGate. (2025, August 7). Novel Data on the Effect of this compound as an Organic Co-Modifier in RP-HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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PubMed. (2006, November 17). Viscosity measurements of methanol-water and acetonitrile-water mixtures at pressures up to 3500 bar. Retrieved from [Link]
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uHPLCs.com. (2023, August 2). All About HPLC Solvents You Should Know. Retrieved from [Link]
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Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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University of Valencia. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
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ResearchGate. (2025, August 5). The Surface Tension of Mixtures of Methanol, Acetonitrile, this compound.... Retrieved from [Link]
-
ScienceDirect. (2019, June 21). Tunable solvency mixtures of this compound:water for efficient and fast extraction/clean-up of trace contaminants. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validating Experimental Results from THF with Alternative Solvents
For researchers and process chemists, tetrahydrofuran (THF) is a ubiquitous and versatile solvent. Its polar aprotic nature, moderate dielectric constant, and ability to solvate a wide range of compounds make it a frequent choice for reactions involving organometallics, polymerizations, and sensitive reagents. However, results obtained in THF are not always directly translatable to other solvent systems. The unique solvation properties of THF can profoundly influence reaction kinetics, equilibria, and even mechanistic pathways.[1] Therefore, cross-validating these results in other solvents is a critical step in developing robust, scalable, and mechanistically understood chemical processes.
The Fundamental Role of the Solvent Environment
A solvent is not merely an inert medium but an active participant in a chemical reaction. Its properties dictate the energetic landscape of the reaction coordinate.[1][2] Key solvent effects are governed by:
-
Polarity and Dielectric Constant: A solvent's polarity influences its ability to stabilize charged or polar species.[3] Solvents with a high dielectric constant can effectively separate ions and stabilize charged intermediates, which can dramatically accelerate reactions that proceed through such species (e.g., SN1 reactions).[1][2]
-
Proticity: Solvents are classified as protic (containing acidic protons, e.g., O-H or N-H bonds) or aprotic. Protic solvents excel at stabilizing anions through hydrogen bonding, which can sometimes hinder the reactivity of anionic nucleophiles (e.g., in SN2 reactions).[4][5]
-
Coordinating Ability (Lewis Acidity/Basicity): Solvents can act as Lewis acids or bases, coordinating to reactants, catalysts, or intermediates. THF, for example, is a Lewis base whose oxygen lone pairs can coordinate to and stabilize cations like Li⁺ and Mg²⁺, a crucial feature in Grignard and organolithium reactions.[6]
The choice of solvent can thereby control reaction kinetics and thermodynamics by differentially stabilizing the reactants, transition states, or products.[1][7] An effect observed in THF may be a direct consequence of its specific combination of these properties.
Deconstructing THF: Properties and Implications
THF is a polar aprotic solvent with a cyclic ether structure. Its key characteristics include:
-
Moderate Polarity: With a dielectric constant of ~7.6, it is moderately polar, capable of dissolving a wide range of compounds.[6][8]
-
Aprotic Nature: It lacks acidic protons and cannot act as a hydrogen bond donor. This makes it suitable for reactions with strong bases.
-
Lewis Basicity: The oxygen atom makes THF a good coordinating solvent, particularly for metal cations.[6]
-
Water Miscibility: THF is fully miscible with water, which can be an advantage for certain reactions but a significant challenge for extractions and workups.[9][10]
-
Peroxide Formation: A major drawback is its tendency to form explosive peroxides upon exposure to air and light, necessitating stabilizers and careful handling.[6][9]
These properties make THF effective, but they also mean that any observed reaction behavior could be highly dependent on this specific environment.
Strategic Selection of Solvents for Cross-Validation
The goal of cross-validation is to test the reaction's sensitivity to different solvent effects. Therefore, alternative solvents should be chosen not at random, but to systematically probe the influence of polarity, proticity, and coordinating ability.
Below is a logical workflow for selecting appropriate solvents for your study.
Caption: A workflow for the strategic selection of cross-validation solvents.
Comparative Solvent Property Table
The table below summarizes the properties of THF and a selection of recommended solvents for cross-validation studies. This data is essential for making informed choices based on the hypotheses you wish to test.
| Solvent | Class | Polarity Index | Dielectric Constant (ε) at 20-25°C | Dipole Moment (μ, D) | Boiling Point (°C) | Rationale for Selection |
| This compound (THF) | Polar Aprotic (Ether) | 4.0 | 7.6 | 1.75[8] | 66 | Baseline: The solvent for the original experiment. |
| Toluene | Non-Polar Aprotic | 2.4 | 2.4[11] | 0.31[8] | 111 | Test for Polarity: Probes if the reaction requires a polar environment. A significant rate decrease suggests a polar transition state. |
| 1,4-Dioxane | Polar Aprotic (Ether) | 4.8 | 2.2[12] | 0.45[8] | 101 | Structural Analog: Similar cyclic ether structure to THF but significantly less polar. Isolates polarity effects from ether coordination. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 37.5[8] | 3.44[8] | 82 | High Polarity Test: A highly polar aprotic solvent. A rate increase compared to THF may indicate a highly charge-separated transition state. |
| 2-Methyl-THF (2-MeTHF) | Polar Aprotic (Ether) | N/A | 6.2 (at 20°C) | 1.38 | 80 | "Green" Alternative: A bio-based alternative to THF with lower water miscibility, making workups easier.[13] A similar result validates a greener process. |
| Cyclopentyl Methyl Ether (CPME) | Polar Aprotic (Ether) | N/A | 4.7 (at 20°C) | 1.33 | 106 | "Green" Alternative: Higher boiling point, hydrophobic, and resists peroxide formation better than THF. |
| Isopropyl Alcohol (IPA) | Polar Protic | 3.9 | 19.9[8] | 1.66[8] | 82 | Test for Proticity: Introduces hydrogen-bond donating capability. A significant rate change can indicate stabilization/destabilization of anions. |
Experimental Design for Robust Cross-Validation
Trustworthy data comes from meticulous experimental design. The core principle is to change only one variable—the solvent—while keeping all other parameters rigorously constant.
Caption: A standardized workflow for comparative kinetic experiments.
Detailed Protocol: Monitoring Reaction Kinetics via HPLC
This protocol provides a self-validating system for comparing reaction rates across different solvents.
-
Reagent and Solvent Preparation:
-
Ensure all solvents are of the same grade (e.g., anhydrous) and from a reliable source. If necessary, purify or dry solvents using standard procedures.
-
Use reagents from a single manufacturing lot to eliminate variability.
-
Prepare a stock solution of the limiting reagent and an internal standard (a stable, non-reactive compound) in a Class A volumetric flask.
-
-
Reaction Setup:
-
In parallel reactor vessels, add the chosen solvent (e.g., 10 mL each of THF, Toluene, and Acetonitrile).
-
Add all non-limiting reagents and/or catalysts to each reactor. Ensure molar concentrations are identical across all vessels.
-
Begin stirring at a consistent, high rate (e.g., 500 RPM) to eliminate mass transfer limitations.
-
Allow the solutions to equilibrate to the desired reaction temperature (e.g., 50 °C) for at least 15 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate all reactions simultaneously by adding the limiting reagent stock solution via syringe. This is t=0.
-
At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small, precise aliquot (e.g., 100 µL) from each reactor.
-
Immediately quench the aliquot in a prepared vial containing a suitable quenching agent (e.g., cold methanol with a small amount of acid/base) to stop the reaction.
-
-
Sample Analysis (HPLC):
-
Dilute the quenched samples to a suitable concentration for HPLC analysis.
-
Develop a single HPLC method capable of separating the starting material, product, and key impurities.
-
Analyze all samples from all experiments in a single, randomized sequence to avoid analytical drift.
-
Quantify the concentration of the starting material and product by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for each solvent.
-
Determine the initial reaction rate and the observed rate constant (k_obs) by fitting the data to the appropriate rate law (e.g., pseudo-first-order).[14]
-
Interpreting the Comparative Data
The true insight is gained by analyzing the differences in reaction outcomes across the solvent set.
Hypothetical Case Study: Suzuki Coupling Reaction
Let's assume a Suzuki coupling reaction was optimized in THF and then cross-validated in Toluene and Acetonitrile.
Table of Hypothetical Experimental Results:
| Solvent | Class | k_obs (x 10⁻³ s⁻¹) | Yield at 2h (%) | Key Impurity (%) | Interpretation |
| THF | Polar Aprotic | 8.5 | 95 | 1.2 (Homocoupling) | Baseline performance. |
| Toluene | Non-Polar | 1.2 | 45 | 4.5 (Homocoupling) | Rate is 7x slower. This strongly suggests the rate-determining step involves a polar or charged transition state that is significantly destabilized in a non-polar environment.[1] Increased impurity suggests side reactions become more competitive. |
| Acetonitrile | Polar Aprotic | 7.9 | 93 | 1.5 (Homocoupling) | Nearly identical performance to THF. This indicates that while polarity is crucial, the specific coordinating ability of the ether oxygen in THF is not essential for this reaction's success. Acetonitrile is a viable alternative. |
Conclusion
Cross-validation of experimental results is more than a simple check for reproducibility; it is a fundamental tool for mechanistic inquiry and process development. By moving from a THF-centric view to a broader understanding of solvent effects, researchers can build robust chemical processes that are less sensitive to environmental changes, more easily scalable, and often adaptable to greener, more sustainable solvent alternatives. The systematic approach outlined in this guide—combining theoretical understanding with rigorous, parallel experimentation—provides a trustworthy framework for achieving these critical goals in modern drug development and chemical research.
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Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydrofuran (THF)
Introduction: Beyond the Solvent—Managing the Lifecycle of Tetrahydrofuran
This compound (THF) is an indispensable aprotic, moderately polar solvent in organic synthesis and polymer science, prized for its ability to dissolve a wide range of compounds.[1][2] However, its utility is shadowed by a significant and often underestimated hazard: the formation of explosive peroxides upon exposure to air and light.[1][3][4] Improper handling and disposal of aged THF are not mere regulatory infractions; they are critical safety failures that can lead to catastrophic incidents.
This guide provides a comprehensive, field-proven framework for the safe management and disposal of THF. Moving beyond a simple checklist, we will explore the causality behind each procedural step, empowering you, the researcher, to make informed, safety-critical decisions. Our objective is to build a culture of intrinsic safety, ensuring that every container of THF is handled with the respect its chemistry demands, from initial purchase to final disposal.
The Core Hazard: Understanding Peroxide Formation
The primary risk associated with THF stems from its reaction with atmospheric oxygen, a process accelerated by light, to form hydroperoxides.[1][2] Over time, these hydroperoxides can concentrate and ultimately form crystalline, shock-sensitive, and potentially explosive peroxide polymers.[4] This danger is magnified when THF is distilled or allowed to evaporate, as peroxides are less volatile than THF and become concentrated in the residue.[1][3][5]
Manufacturers typically add inhibitors, such as Butylated Hydroxytoluene (BHT), to scavenge oxygen and slow peroxide formation.[2][4] However, these inhibitors are consumed over time, rendering even "stabilized" THF susceptible to peroxide accumulation.[4][6] Unstabilized THF, such as that which has been freshly distilled, is particularly hazardous and can form dangerous peroxide levels within days.[7]
Prerequisite for Disposal: A System of Vigilant Assessment
Before any disposal action is taken, a thorough assessment of the THF container is mandatory. This is a non-negotiable safety step.
Visual Inspection: The First Line of Defense
Carefully inspect the container without disturbing the cap. Look for:
-
Crystalline Solids: Check for crystal formation around the cap, within the threads, or in the liquid itself.[1][5][8] These crystals are indicative of dangerous peroxide levels.
-
Discoloration or Stratification: The presence of a viscous liquid or unusual discoloration can also signal advanced degradation.[4][7]
-
Wisp-like Structures: Floating, wisp-like structures in the liquid are a clear sign of contamination and potential peroxide formation.[4]
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER . The friction from turning the cap could be sufficient to cause detonation.[9] The container should be considered extremely dangerous. Immediately secure the area, prevent access, and contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[1][5][10]
Inventory Management: The Importance of Dates
Every container of a peroxide-forming chemical must be meticulously dated. This simple habit is a cornerstone of laboratory safety.
-
Date Received: Mark the date the chemical arrives in the lab.
-
Date Opened: Mark the date the manufacturer's seal is broken.[1][9][11]
These dates establish a clear timeline for disposal. Unopened containers are generally considered safe for up to one year, while opened containers should be disposed of within 3 to 6 months.[9][11][12]
Peroxide Testing: Quantifying the Risk
If a visual inspection reveals no immediate signs of danger, the next step is to quantify the peroxide concentration. Commercial peroxide test strips are a rapid and effective tool for this purpose.[7][8][12][13]
| Peroxide Level (ppm) | Hazard Assessment & Required Action |
| 0 - 30 ppm | Acceptable for Use & Disposal. The THF can be used for routine work (though re-testing is advised before distillation).[3] For disposal, it can be managed as standard hazardous waste through your institution's EHS program. |
| 30 - 100 ppm | Moderate Hazard. DO NOT USE. The THF is not safe for laboratory use, especially any process involving heating or concentration. It must be stabilized/deactivated before disposal. Follow the Protocol for Deactivation of Moderate Peroxides below. |
| > 100 ppm | High Hazard. DO NOT HANDLE. This concentration is considered dangerously unstable.[3][11] Do not attempt to move the container or treat the contents. Isolate the area and contact EHS immediately for emergency pickup and disposal.[14] |
Experimental Protocol: Peroxide Testing with KI Strips
This protocol outlines the use of commercially available potassium iodide (KI) based test strips for the semi-quantitative determination of peroxide levels in THF.
Methodology:
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (e.g., Butyl rubber or Teflon).[5] Note that THF permeates standard nitrile gloves very quickly.[5][10]
-
Carefully open the THF container, minimizing agitation.
-
Using forceps, dip the test strip into the THF for approximately 1-2 seconds.[13]
-
Remove the strip and allow the solvent to evaporate.
-
Compare the resulting color of the test strip to the colorimetric scale provided by the manufacturer to determine the peroxide concentration in parts per million (ppm).[13]
-
Securely recap the THF container and record the test date and result directly on the container's label.[15]
THF Disposal Decision Workflow
The following diagram outlines the logical workflow for determining the correct disposal procedure for a container of THF.
Caption: Decision workflow for safe THF disposal.
Disposal Procedures
For Low or No Peroxides (< 30 ppm)
THF with peroxide levels below 30 ppm should be disposed of as hazardous chemical waste through your institution's designated program.
-
Ensure the container is clearly labeled with a hazardous waste tag.
-
Do not mix peroxide-containing solvents with other waste streams.[14]
-
Store the closed container in a designated, properly ventilated waste storage area until collection.[12]
Protocol for Deactivation of Moderate Peroxides (30 - 100 ppm)
This procedure should only be performed by trained personnel comfortable with the process. The goal is to reduce the peroxides to a safer level before disposal. A common method involves reduction with ferrous sulfate.
Materials:
-
THF containing 30-100 ppm peroxides
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Deionized water
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Methodology:
-
In a fume hood, prepare a fresh solution of 30% (w/v) ferrous sulfate in deionized water.
-
For every 100 mL of THF to be treated, add approximately 20 mL of the ferrous sulfate solution.
-
Stir the biphasic mixture vigorously for at least 30 minutes. The ferrous iron (Fe²⁺) reduces the peroxides.
-
Allow the layers to separate.
-
Re-test the THF layer for peroxides using a test strip. If the result is not below 30 ppm, repeat the treatment with a fresh portion of the ferrous sulfate solution.
-
Once the peroxide level is confirmed to be below 30 ppm, decant the THF layer into a designated hazardous waste container. The aqueous ferrous/ferric sulfate layer should also be disposed of as hazardous waste.
-
Label the waste container clearly, indicating that it contains THF treated to reduce peroxides.
Disposal of Contaminated Materials
Any materials that come into contact with THF, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste.
-
Spill Cleanup: For small spills (<1 L), use an appropriate spill kit with absorbent material.[12][16] Do not allow the contaminated materials to dry out, as this could concentrate peroxides.[5] Double-bag the waste in clear plastic bags, label it, and arrange for hazardous waste pickup.[12][16]
-
Routine Waste: Contaminated disposables should be placed in a designated hazardous waste container immediately after use.[12]
Conclusion: Safety as a Self-Validating System
The proper disposal of this compound is a critical component of laboratory safety that demands a systematic and informed approach. By understanding the underlying chemistry of peroxide formation and adhering to a strict protocol of visual inspection, inventory management, and quantitative testing, researchers can mitigate the significant risks involved. This guide provides the necessary framework, but the ultimate responsibility rests with the individual scientist to foster a laboratory environment where safety is not just a procedure, but a self-validating, integral part of the scientific process.
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Mastering the Invisible Threat: A Guide to Personal Protective Equipment for Tetrahydrofuran
For the dedicated researcher, scientist, and drug development professional, the laboratory is a realm of controlled variables and meticulous processes. Yet, some of the most potent tools in our arsenal, like the versatile solvent Tetrahydrofuran (THF), carry inherent risks that demand unwavering respect and rigorous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the science behind selecting and using Personal Protective Equipment (PPE) for handling THF, ensuring that your focus remains on innovation, not on avoidable accidents.
This compound is a highly flammable, volatile organic compound that can cause significant health effects through inhalation, skin absorption, and eye contact.[1][2] It is a severe eye and skin irritant, and prolonged exposure can lead to dermatitis.[3] Furthermore, THF has the dangerous propensity to form explosive peroxides when exposed to air and light.[2][3][4] Understanding these hazards is the foundational step in building a robust safety culture around its use.
The First Line of Defense: Engineering and Administrative Controls
Before a single piece of PPE is donned, the primary methods for exposure control must be in place. Engineering controls are the most effective means of minimizing risk.
-
Fume Hoods: All work with THF, especially with large volumes or concentrated solutions, should be conducted within a certified chemical fume hood.[5][6] This is critical for preventing the inhalation of harmful vapors and for containing any potential splashes or spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[6]
-
Storage: THF should be stored in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area, away from oxidizing agents and ignition sources.[1][6][7] Containers should be dated upon receipt and opening to track the potential for peroxide formation.[6][7]
Administrative controls, such as limiting the quantity of THF in use and restricting access to authorized personnel, further reduce the risk of exposure.
Your Personal Armor: A Head-to-Toe Guide to THF-Specific PPE
While engineering and administrative controls are paramount, the correct selection and use of PPE provide the final, critical barrier between you and the chemical. The following is a detailed breakdown of the necessary PPE for handling this compound.
Hand Protection: The Critical Barrier
THF is notorious for its ability to rapidly penetrate many common laboratory gloves.[3][6] Therefore, selecting the appropriate glove material is of utmost importance.
| Glove Material | Protection Level for THF | Breakthrough Time | Key Considerations |
| Silver Shield®/4H® (Norfoil) | Excellent | > 8 hours | Recommended for extended contact or immersion. Can be worn under another glove for better dexterity.[1][7] |
| Polyvinyl Alcohol (PVA) | Excellent | > 8 hours | Degrades in the presence of water.[7] |
| Teflon® | Excellent | > 8 hours | Offers broad chemical resistance.[7] |
| Butyl Rubber | Good | Variable (check manufacturer data) | Offers short-term protection.[3][7] |
| Neoprene | Poor to Fair | < 2 minutes | Not recommended for prolonged use.[6][7] |
| Nitrile | Poor | < 1 minute | Should be avoided for direct contact with THF.[5][6][7] |
| Latex (Natural Rubber) | Poor | < 2 minutes | Not suitable for handling THF.[6][7] |
Procedural Guidance for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: For enhanced protection, consider wearing a more dexterous glove (like a nitrile) over a primary THF-resistant glove, with the understanding that the outer glove is for incidental splash protection and must be changed immediately upon contact.
-
Immediate Replacement: If a glove becomes contaminated with THF, it must be removed and replaced immediately.[3][6]
-
Proper Removal: Use a technique that avoids touching the outer, contaminated surface of the glove with your bare skin.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Eye and Face Protection: Shielding Your Vision
THF can cause severe eye irritation and damage.[1][3] The level of eye and face protection required is dictated by the specific task and the potential for splashes.
-
Safety Glasses with Side Shields: For general handling of small quantities of THF where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.[5][6]
-
Chemical Splash Goggles: When there is a potential for splashes, such as during pouring or mixing, chemical splash goggles that form a seal around the eyes are mandatory.[3][8]
-
Face Shield: For tasks involving larger volumes of THF or a higher risk of significant splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[3][8]
Respiratory Protection: Guarding Against Inhalation
Inhalation of THF vapors can cause respiratory tract irritation, dizziness, and central nervous system depression.[1][9]
-
When is a Respirator Needed? In most laboratory settings where THF is handled in a fume hood, respiratory protection is not required.[5] However, a respirator is necessary in situations where engineering controls are not sufficient to maintain exposure below permissible limits, such as during a large spill or in an emergency.[1][10]
-
Types of Respirators: For situations requiring respiratory protection, an air-purifying respirator with organic vapor cartridges is typically recommended.[5][11] In environments with very high concentrations of THF, a supplied-air respirator may be necessary.[5]
-
Fit Testing and Training: It is crucial that any individual required to wear a respirator undergoes proper training and fit testing to ensure a proper seal and effective protection.[5][10]
Protective Clothing: The Final Layer
To prevent skin contact, appropriate protective clothing is essential.
-
Lab Coat: A lab coat, preferably one made of a material with low permeability to chemicals, should always be worn.[5][6]
-
Full-Length Pants and Closed-Toe Shoes: Long pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[5][6]
-
Chemical-Resistant Apron: For tasks with a high likelihood of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11] |
| Small Spill (<1 L) | If properly trained and equipped with the correct PPE, confine the spill and absorb it with an inert material. Place the waste in a sealed container for hazardous waste disposal.[5] |
| Large Spill (>1 L) | Evacuate the area and contact your institution's emergency response team.[5] |
Disposal: A Responsible Conclusion
All THF-contaminated materials, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[5] Never dispose of THF down the drain.
By integrating this comprehensive understanding of PPE selection and use into your daily laboratory practices, you can confidently and safely harness the utility of this compound, ensuring that your groundbreaking research is not overshadowed by preventable harm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
